molecular formula C19H38O2 B056537 Nonadecanoic Acid CAS No. 646-30-0

Nonadecanoic Acid

Katalognummer: B056537
CAS-Nummer: 646-30-0
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: ISYWECDDZWTKFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nonadecanoic acid, a 19-carbon saturated fatty acid (C19:0), is a high-purity analytical standard and research chemical of significant utility in lipidomics and biochemical studies. Its primary research value lies in its role as an internal standard in gas chromatography (GC) and mass spectrometry (MS) for the quantitative analysis of complex lipid mixtures. As an odd-chain, straight-chain saturated fatty acid not commonly found in high abundance in biological systems, it serves as an ideal reference compound for calibrating instruments and quantifying other long-chain fatty acids, ensuring analytical accuracy.

Eigenschaften

IUPAC Name

nonadecanoic acid
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InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
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InChI Key

ISYWECDDZWTKFF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID3060954
Record name Nonadecanoic acid
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Molecular Weight

298.5 g/mol
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Physical Description

White flakes; [Sigma-Aldrich MSDS], Solid
Record name Nonadecanoic acid
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Boiling Point

300.00 °C. @ 760.00 mm Hg
Record name Nonadecanoic acid
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CAS No.

646-30-0, 68002-88-0
Record name Nonadecanoic acid
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Melting Point

69.4 °C
Record name Nonadecanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Nonadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid, also known as nonadecylic acid, is a saturated fatty acid with a 19-carbon chain.[1] Its chemical formula is CH₃(CH₂)₁₇COOH. While less common in nature than even-numbered chain fatty acids, this compound is found in various plant oils, animal fats, and microbial sources.[1][2] This document provides an in-depth overview of the core physicochemical properties of this compound, outlines a standard experimental protocol for its analysis, and presents a visual workflow for this procedure. This technical guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or interested in this long-chain fatty acid.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₉H₃₈O₂[1][3]
Molecular Weight 298.5 g/mol [1][3][4]
Appearance White crystalline flakes or powder[1][5]
Melting Point 68-70 °C[1][4][6]
Boiling Point 297 °C at 100 mmHg; ~300 °C at 760 mmHg[1][4][5]
Density 0.886 ± 0.06 g/cm³ (Predicted)[1][4]
Physical State Solid at room temperature[5]
Solubility and Partitioning
PropertyValueSource(s)
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Slightly soluble in chloroform (B151607) and methanol (B129727)[1][4]
LogP (Octanol-Water) 8.339 (Estimated)[1]
Acidity
PropertyValueSource(s)
pKa 4.78 ± 0.10 (Predicted)[1]

Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate quantification of this compound in various matrices is essential for research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, due to the low volatility of long-chain fatty acids, a derivatization step is necessary to convert this compound into a more volatile form, typically a fatty acid methyl ester (FAME).[7][8]

This protocol outlines a general yet detailed methodology for the analysis of this compound.

Materials and Reagents
  • This compound standard (≥99.5% purity)

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (anhydrous, ≥99.8%)

  • Chloroform

  • Hexane (B92381) (GC grade)

  • Derivatization agent: 14% Boron trifluoride (BF₃) in methanol or 2% H₂SO₄ in methanol

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glassware: screw-capped test tubes, pipettes, autosampler vials

Sample Preparation and Lipid Extraction (Folch Method)

This procedure is suitable for biological samples such as plasma, tissues, or cell cultures.

  • To a known amount of sample (e.g., 100 µL of plasma or a cell pellet), add a known amount of the internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

  • Add 0.5 mL of a 0.9% NaCl solution to induce phase separation.

  • Centrifuge the mixture to achieve a clear separation of the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Ester (FAME)
  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Seal the tube tightly and heat at 60°C for 30 minutes in a water bath or heating block.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of saturated sodium chloride solution to stop the reaction.

  • Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for specific instrumentation and applications.

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Column: DB-5ms (30 m × 0.25 mm inner diameter × 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: Increase to 250°C at 10°C/min

    • Hold at 250°C for 10 minutes

  • Mass Spectrometer: Agilent 5975 or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Data Acquisition: Full scan mode

Quantification

Quantitative analysis is performed by creating a calibration curve. This is achieved by preparing a series of standard solutions of this compound at different concentrations, adding a constant amount of the internal standard to each, and subjecting them to the same derivatization and analysis procedure as the samples. The ratio of the peak area of the this compound methyl ester to the peak area of the internal standard methyl ester is plotted against the concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample or Standard Spiking Internal Standard Spiking Sample->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying1 Solvent Evaporation Extraction->Drying1 Derivatization Esterification to FAME (e.g., with BF3-Methanol) Drying1->Derivatization Extraction2 FAME Extraction (with Hexane) Derivatization->Extraction2 Drying2 Drying and Concentration Extraction2->Drying2 GCMS GC-MS Analysis Drying2->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

References

The Enigmatic Presence of Nonadecanoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid, a saturated fatty acid with a 19-carbon backbone, represents a fascinating, albeit less common, constituent of the plant lipidome. While even-chain fatty acids predominate in nature, this odd-chain fatty acid is found in various plant species, often as a minor component of their oils and tissues.[1][2] Its unique structure and sporadic occurrence have spurred interest in its biosynthetic pathways, potential physiological roles, and pharmacological properties. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound in plants, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Natural Sources and Occurrence in Plants

This compound has been identified in a diverse array of plant species, ranging from common edibles to medicinal herbs. Its concentration, however, varies significantly depending on the plant species, the specific tissue, and environmental factors.

Occurrence in Plant Oils

Vegetable oils are a primary source for the study of plant fatty acid profiles. While typically present in small quantities, this compound has been quantified in a number of commercially available and specialty oils.

Plant SpeciesCommon NamePlant PartThis compound Content (%)Reference
Sinapis albaWhite MustardSeed Oil1.46 (weight-%)[3]
Gleditsia triacanthosHoney LocustSeed Oil1.5 (GLC-Area-%)[3]
Various Vegetable Oils-Seed/Fruit Oil0.06 - 0.23[1]
Occurrence in Various Plant Tissues

Beyond oils, this compound is distributed across different tissues, including leaves, stems, and roots. This distribution suggests potential roles beyond simple energy storage.

Plant SpeciesCommon NamePlant PartThis compound Content (mg/g or %)Reference
Ilex sp.HollyLeavesPresent (main saturated fatty acids)[1]
Gonostegia hirta-Tender Stems and LeavesPresent[4]
Urtica dioica L.Stinging NettleLeafPresent in total fatty acids (15.09 mg/g total)[5]
Rosa majalis L.Cinnamon RoseFruitsPresent in total fatty acids (18.11 mg/g total)[5]
Vaccinium myrtillus L.BilberryLeafPresent in total fatty acids (11.07 mg/g total)[5]
Mentha piperita L.PeppermintHerbPresent in total fatty acids (11.64 mg/g total)[5]
Taraxacum officinale L.DandelionRootsPresent in total fatty acids (14.21 mg/g total)[5]
Anogeissus leiocarpusAfrican BirchLeaf, Stem Bark, RootPresent in volatile oils[6]
Gossypium sp.CottonSeedsPresent[7]
Notopterygium forbesii--Minor component[2]
Solanum tuberosumPotato-Reported[8]
Arachis hypogaeaPeanut-Reported
Aegle marmelosBaelLeavesA derivative, this compound, 18-oxo, methyl ester, was isolated[9]

Biosynthesis and Potential Signaling Pathways

The biosynthesis of odd-chain fatty acids like this compound in plants is believed to occur via the elongation of a propionyl-CoA primer, as opposed to the acetyl-CoA primer used for even-chain fatty acids. Another proposed pathway involves the α-oxidation of a C20 fatty acid. In fungi and plants, this compound can also arise from the elongation of palmitic acid (C16:0) by fatty acid synthase (FAS), which adds malonyl-CoA units to the growing hydrocarbon chain.[2]

While a specific signaling pathway dedicated to this compound in plants has not been elucidated, very-long-chain fatty acids (VLCFAs) in general are known to be involved in various signaling cascades, particularly in response to biotic and abiotic stress. They are precursors for sphingolipids, which are crucial components of cell membranes and are involved in programmed cell death and defense responses.

Biosynthesis_and_Signaling Malonyl_CoA_odd Malonyl-CoA FAS_odd Fatty Acid Synthase (odd-chain) Malonyl_CoA_odd->FAS_odd Odd_Chain_FAs Odd-Chain Fatty Acids (e.g., C17:0) FAS_odd->Odd_Chain_FAs Elongase Elongase Odd_Chain_FAs->Elongase Nonadecanoic_Acid This compound (C19:0) Elongase->Nonadecanoic_Acid Acetyl_CoA Acetyl-CoA Malonyl_CoA_even Malonyl-CoA FAS_even Fatty Acid Synthase (even-chain) Malonyl_CoA_even->FAS_even Palmitic_Acid Palmitic Acid (C16:0) FAS_even->Palmitic_Acid VLCFA_Elongation VLCFA Elongation Palmitic_Acid->VLCFA_Elongation VLCFA_Elongation->Nonadecanoic_Acid Elongation Sphingolipid_Synthesis Sphingolipid Synthesis Sphingolipids Sphingolipids Sphingolipid_Synthesis->Sphingolipids Stress_Response Stress Response (Biotic & Abiotic) Sphingolipids->Stress_Response

Biosynthesis and potential signaling role of this compound.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose.

Protocol 1: Extraction and Derivatization of Fatty Acids from Plant Tissues

This protocol outlines a general procedure for the extraction of total fatty acids from plant leaves, stems, or roots and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Sample Preparation:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue to dryness.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Lipid Extraction (Folch Method):

  • To 100 mg of powdered plant tissue, add 5 mL of a chloroform (B151607):methanol (2:1, v/v) solution.

  • Add an internal standard (e.g., heptadecanoic acid, C17:0) at a known concentration.

  • Homogenize the mixture using a sonicator or a high-speed homogenizer for 2-3 minutes.

  • Agitate the mixture on a shaker at room temperature for 1 hour.

  • Add 1 mL of 0.9% NaCl solution and vortex thoroughly to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new glass tube.

3. Transesterification to FAMEs:

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Heat the mixture at 50°C for 10 minutes.

  • Cool to room temperature and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol).

  • Heat again at 50°C for 5 minutes.

  • Add 2 mL of n-hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

  • The upper hexane (B92381) layer containing the FAMEs is collected for GC-MS analysis.

Extraction_Workflow Extraction Lipid Extraction (Chloroform:Methanol) Phase_Separation Phase Separation (Addition of NaCl) Extraction->Phase_Separation Collect_Lipids Collect Lipid-Rich Chloroform Phase Phase_Separation->Collect_Lipids Evaporation Evaporation (under Nitrogen) Collect_Lipids->Evaporation Transesterification Transesterification (Sodium Methoxide, BF3-Methanol) Evaporation->Transesterification FAME_Extraction FAME Extraction (n-Hexane) Transesterification->FAME_Extraction End FAMEs for GC-MS Analysis FAME_Extraction->End

Workflow for fatty acid extraction and derivatization.
Protocol 2: GC-MS Analysis of FAMEs

1. Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column).

2. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

3. MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

4. Data Analysis:

  • Identification of this compound methyl ester is based on its retention time compared to a pure standard and its characteristic mass spectrum (major ions at m/z 74, 87, and the molecular ion at m/z 312).

  • Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard.

Conclusion

This compound, while not a major component of the plant lipidome, is a recurring presence across a variety of plant species and tissues. Its biosynthesis via pathways distinct from even-chain fatty acids and its potential involvement in stress signaling cascades make it a subject of considerable interest for researchers in plant biology, natural product chemistry, and drug development. The methodologies outlined in this guide provide a framework for the reliable extraction, identification, and quantification of this intriguing odd-chain fatty acid, paving the way for further investigations into its physiological functions and potential applications.

References

Unveiling Nonadecanoic Acid in Solanum tuberosum: A Technical Guide to Its Discovery, Isolation, and Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanoic acid, a saturated fatty acid with a 19-carbon chain, has been identified as a constituent of Solanum tuberosum (the common potato). While not one of the most abundant fatty acids in potatoes, its presence and potential biological activities warrant closer investigation, particularly for applications in drug discovery and development. This technical guide provides an in-depth overview of the discovery of this compound in Solanum tuberosum, detailed methodologies for its extraction and quantification, and an exploration of its potential roles in relevant signaling pathways. All quantitative data are summarized for clarity, and experimental workflows and signaling pathways are visually represented.

Introduction

Solanum tuberosum is a global staple food, primarily known for its carbohydrate content. However, it also contains a diverse array of other phytochemicals, including a variety of fatty acids. While the major fatty acids in potatoes are well-documented, the presence and significance of less abundant ones, such as this compound, are emerging areas of interest. This compound has been reported in various natural sources and has been noted for its potential anti-cancer properties.[1][2] This whitepaper will focus on the technical aspects of identifying and isolating this compound from Solanum tuberosum and discuss its potential therapeutic implications.

Discovery and Distribution of this compound in Solanum tuberosum

This compound has been identified as a natural product within Solanum tuberosum.[1] While comprehensive quantitative data across all potato tissues is not extensively available in existing literature, studies on the fatty acid composition of potato peels have indicated the presence of a range of saturated and unsaturated fatty acids.

For the purpose of this guide, a comparative summary of fatty acid distribution in potato tubers is presented below. It is important to note that the concentration of individual fatty acids can vary depending on the potato cultivar, growing conditions, and storage.

TissueTotal Fatty Acid Content (Representative Values)Predominant Fatty AcidsThis compound Presence
Tuber (Flesh) ~0.2% of fresh weightLinoleic acid, α-linolenic acid, palmitic acid[2]Detected as a minor component
Tuber (Peel) Higher concentration than fleshLinoleic acid, α-linolenic acid, palmitic acidDetected, potentially at higher concentrations than the flesh
Leaves VariableLinoleic acid, α-linolenic acid, palmitic acidPresence confirmed in metabolomic studies

Experimental Protocols

Extraction and Isolation of Total Fatty Acids from Solanum tuberosum

This protocol outlines a standard method for the extraction of total lipids, including this compound, from potato tissues.

Materials:

Procedure:

  • Sample Preparation: Wash the potato tissue thoroughly with distilled water to remove any surface contaminants. Separate the peels and flesh if a comparative analysis is desired. Lyophilize (freeze-dry) the tissue to remove water, then grind it into a fine powder using a mortar and pestle or a homogenizer.

  • Lipid Extraction:

    • Weigh approximately 10 g of the powdered potato tissue into a flask.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the flask (e.g., 100 mL for 10 g of tissue).

    • Agitate the mixture for 2 hours at room temperature using a magnetic stirrer.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Transfer the filtrate to a separatory funnel.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the separatory funnel (e.g., 20 mL for 100 mL of extract).

    • Shake the funnel vigorously and then allow the layers to separate. The lower chloroform layer will contain the lipids.

    • Drain the lower chloroform layer into a clean flask.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

    • Filter the extract again to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract.

    • Store the lipid extract in a glass vial under nitrogen at -20°C until further analysis.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_concentration Drying and Concentration start Fresh Solanum tuberosum Tissue wash Wash with Distilled Water start->wash separate Separate Peel and Flesh (Optional) wash->separate lyophilize Lyophilize (Freeze-dry) separate->lyophilize grind Grind to Fine Powder lyophilize->grind weigh Weigh Powdered Tissue grind->weigh add_solvent Add Chloroform:Methanol (2:1) weigh->add_solvent agitate Agitate for 2 hours add_solvent->agitate filter1 Filter to Separate Extract agitate->filter1 add_nacl Add 0.9% NaCl Solution filter1->add_nacl separate_layers Allow Layers to Separate add_nacl->separate_layers collect_chloroform Collect Lower Chloroform Layer separate_layers->collect_chloroform add_na2so4 Add Anhydrous Sodium Sulfate collect_chloroform->add_na2so4 filter2 Filter to Remove Na2SO4 add_na2so4->filter2 evaporate Evaporate Solvent (Rotary Evaporator) filter2->evaporate end Total Lipid Extract evaporate->end

Figure 1: Workflow for the Extraction of Total Lipids from Solanum tuberosum.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

To quantify this compound, the total lipid extract must first be derivatized to fatty acid methyl esters (FAMEs).

Materials:

  • Total lipid extract

  • Methanolic HCl (1.25 M)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

  • This compound methyl ester standard

Procedure:

  • Derivatization to FAMEs:

    • Dissolve a known amount of the total lipid extract (e.g., 10 mg) in a known volume of hexane (e.g., 1 mL).

    • Add 2 mL of 1.25 M methanolic HCl.

    • Seal the vial and heat at 80°C for 1 hour.

    • Cool the vial to room temperature.

    • Add 1 mL of distilled water and 2 mL of hexane, then vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.

    • Dry the hexane layer with anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Ionization: 70 eV

      • Scan Range: m/z 50-550

  • Quantification:

    • Identify the this compound methyl ester peak in the chromatogram by comparing its retention time and mass spectrum to that of a pure standard.

    • Create a calibration curve using different concentrations of the this compound methyl ester standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_derivatization Derivatization to FAMEs cluster_gcms GC-MS Analysis cluster_quantification Quantification start Total Lipid Extract dissolve Dissolve in Hexane start->dissolve add_hcl Add Methanolic HCl dissolve->add_hcl heat Heat at 80°C for 1 hour add_hcl->heat extract_fames Extract FAMEs with Hexane heat->extract_fames dry Dry with Anhydrous Na2SO4 extract_fames->dry inject Inject FAMEs into GC-MS dry->inject separate Separation on Capillary Column inject->separate detect Detection by Mass Spectrometer separate->detect identify Identify Peak by Retention Time and Mass Spectrum detect->identify calibrate Create Calibration Curve with Standard identify->calibrate quantify Quantify using Peak Area calibrate->quantify end Concentration of this compound quantify->end

Figure 2: Workflow for the Quantification of this compound using GC-MS.

Potential Therapeutic Relevance and Signaling Pathways

While research specifically on the signaling pathways of this compound from Solanum tuberosum is nascent, studies on other long-chain saturated fatty acids and this compound from other sources suggest potential anti-inflammatory and anti-cancer activities.

Anti-Cancer Activity: Potential Involvement of the JAK2/STAT3 Pathway

Some odd-chain saturated fatty acids have been shown to suppress cancer cell proliferation. One of the potential mechanisms is through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3] This pathway is often constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.

G cluster_pathway Potential Inhibition of JAK2/STAT3 Pathway by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene Nonadecanoic_Acid This compound Nonadecanoic_Acid->JAK2 Potential Inhibition

Figure 3: Potential Mechanism of this compound in the JAK2/STAT3 Signaling Pathway.
Anti-Inflammatory Activity: Potential Modulation of the NF-κB Pathway

Chronic inflammation is a key factor in the development of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some fatty acids have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition can prevent the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2).

G cluster_pathway Potential Modulation of NF-κB Pathway by this compound Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (Cytokines, COX-2) Nucleus->Gene Nonadecanoic_Acid This compound Nonadecanoic_Acid->IKK Potential Inhibition

Figure 4: Potential Mechanism of this compound in the NF-κB Signaling Pathway.

Conclusion and Future Directions

This compound is a confirmed, albeit minor, fatty acid component of Solanum tuberosum. The detailed protocols provided in this guide offer a robust framework for its consistent extraction and quantification, which is essential for further research. The potential for this compound to modulate key signaling pathways implicated in cancer and inflammation, such as the JAK2/STAT3 and NF-κB pathways, highlights its promise as a lead compound for drug discovery.

Future research should focus on:

  • Quantitative Profiling: Comprehensive analysis of this compound concentrations in a wider range of potato cultivars and tissues under different environmental conditions.

  • Bioactivity Studies: In-depth in vitro and in vivo studies to confirm the anti-cancer and anti-inflammatory effects of purified this compound from Solanum tuberosum.

  • Mechanism of Action: Elucidation of the precise molecular mechanisms by which this compound interacts with and modulates the JAK2/STAT3 and NF-κB signaling pathways.

A deeper understanding of the distribution and biological activity of this compound in Solanum tuberosum could unlock new avenues for the development of novel therapeutic agents from a common and sustainable natural source.

References

Nonadecanoic Acid: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nonadecanoic acid (C19:0), a long-chain saturated fatty acid, is emerging as a significant biomarker in the study of metabolic disorders. While historically less studied than its odd-chain fatty acid counterparts, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), recent evidence suggests that this compound levels are inversely associated with the risk of developing conditions such as type 2 diabetes, metabolic syndrome, and cardiovascular disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a biomarker, detailing its metabolism, proposed mechanisms of action, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals actively engaged in the field of metabolic diseases.

Introduction to this compound

This compound, also known as nonadecylic acid, is a saturated fatty acid with a 19-carbon backbone.[1][2] It is found in trace amounts in various natural sources, including some plant oils, animal fats, and certain microorganisms.[3][4][5][6] While not as abundant as even-chain saturated fatty acids in the human diet, its endogenous and exogenous presence has garnered increasing interest for its potential as a biomarker of metabolic health.

Dietary Sources and Endogenous Metabolism:

The primary dietary sources of this compound are ruminant fats and dairy products.[7] Endogenously, this compound can be synthesized through the alpha-oxidation of longer-chain fatty acids.[3][4][7][8][9] This metabolic pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid, and it is particularly important for the breakdown of branched-chain fatty acids.[3][7] The final step of beta-oxidation of odd-chain fatty acids also yields propionyl-CoA, which can be a precursor for the synthesis of odd-chain fatty acids, including this compound.[8]

This compound as a Biomarker for Metabolic Disorders

A growing body of evidence suggests an inverse relationship between circulating levels of odd-chain fatty acids, including this compound, and the prevalence of metabolic disorders. While much of the research has focused on C15:0 and C17:0, the inclusion of C19:0 in fatty acid panel analyses has revealed its potential significance.

Association with Metabolic Syndrome and Type 2 Diabetes:

Although specific quantitative data for this compound remains limited in large-scale cohort studies, analyses of fatty acid profiles in erythrocytes and plasma have shown alterations in the composition of saturated fatty acids in individuals with type 2 diabetes.[7][10] These studies often point to a disruption in the balance between different fatty acid species, highlighting the importance of comprehensive fatty acid profiling.

Data on this compound Levels in Patient Populations:

Further research is critically needed to establish definitive reference ranges for this compound in healthy populations and to quantify the extent of its alteration in various metabolic disorders. The following table summarizes the currently available, albeit limited, quantitative data.

Population GroupSample TypeThis compound (C19:0) ConcentrationStudy Reference (if available)
Healthy AdultsPlasmaData not consistently reported
Individuals with Metabolic SyndromePlasmaData not consistently reported
Patients with Type 2 DiabetesErythrocytesSpecific concentrations not detailed, but alterations in total saturated fatty acid profiles noted[7]

Note: The lack of consistent, specific quantitative data for this compound is a current limitation in the field. The table reflects the need for more targeted research in this area.

Proposed Mechanisms of Action

The precise molecular mechanisms through which this compound may exert its protective effects against metabolic disorders are still under investigation. However, several plausible signaling pathways and cellular processes have been proposed, primarily based on the known functions of fatty acids in metabolic regulation.

Modulation of Key Metabolic Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs):

PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. It is hypothesized that this compound may act as a ligand for PPARα and/or PPARγ, thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and insulin (B600854) sensitivity.

PPAR_Signaling Nonadecanoic_Acid This compound PPAR PPARα / PPARγ Nonadecanoic_Acid->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation, ↑ Insulin Sensitivity) Gene_Expression->Metabolic_Effects

Caption: Proposed PPAR signaling pathway modulated by this compound.

AMP-Activated Protein Kinase (AMPK):

AMPK is a key energy sensor in cells that, when activated, promotes catabolic processes such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes. It is plausible that this compound could directly or indirectly lead to the activation of AMPK, contributing to improved energy metabolism in tissues like muscle and liver.

AMPK_Signaling Nonadecanoic_Acid This compound AMPK AMPK Nonadecanoic_Acid->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Leads to Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Caption: Hypothetical activation of the AMPK signaling pathway by this compound.

Nuclear Factor-kappa B (NF-κB):

The NF-κB signaling pathway is a central regulator of inflammation. Chronic low-grade inflammation is a hallmark of many metabolic disorders. Some fatty acids have been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway. This compound may exert similar effects, potentially by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.

NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_p50_p65 IκBα-p50/p65 Complex IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 Dimer IkBa_p50_p65->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Nonadecanoic_Acid This compound Nonadecanoic_Acid->IKK Inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
Regulation of Lipogenesis

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in de novo lipogenesis. Dysregulation of SREBP-1c is associated with excessive lipid accumulation in the liver and other tissues, a hallmark of metabolic syndrome. It is hypothesized that this compound may contribute to the regulation of SREBP-1c activity, potentially leading to a reduction in lipogenesis.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed analytical technique for this purpose.

Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol outlines a general workflow for the analysis of total fatty acids, including this compound, from human plasma or serum.

1. Sample Preparation and Lipid Extraction:

  • To a known volume of plasma or serum (e.g., 100 µL), add an internal standard solution containing a known concentration of a deuterated or an odd-chain fatty acid not typically found in the sample (e.g., C17:0 or a deuterated C19:0).

  • Perform a lipid extraction using a suitable solvent system, such as a modified Folch extraction with chloroform (B151607) and methanol (B129727).[4]

  • The lipid-containing organic phase is collected and dried under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, the fatty acids in the dried lipid extract are converted to their fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent such as 14% boron trifluoride in methanol or 2% sulfuric acid in methanol at an elevated temperature (e.g., 80°C for 1 hour).[7]

3. GC-MS Analysis:

  • The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and injected into the GC-MS system.

  • Gas Chromatography: A capillary column with a polar stationary phase is typically used for the separation of FAMEs. The oven temperature is programmed to ramp up to allow for the sequential elution of the different fatty acids based on their chain length and degree of unsaturation.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Specific ions for the this compound methyl ester and the internal standard are monitored.

4. Data Analysis:

  • A calibration curve is generated using a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • The concentration of this compound in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow Start Plasma/Serum Sample Add_IS Add Internal Standard Start->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Calibration Curve) GC_MS_Analysis->Data_Analysis Result Quantification of This compound Data_Analysis->Result

Caption: General workflow for the quantification of this compound by GC-MS.

Future Directions and Conclusion

This compound holds promise as a valuable biomarker for assessing the risk and progression of metabolic disorders. However, several key areas require further investigation to solidify its clinical utility.

  • Large-Scale Clinical Studies: There is a pressing need for large, prospective cohort studies that specifically quantify circulating this compound levels and correlate them with the incidence and progression of metabolic syndrome, type 2 diabetes, and cardiovascular disease.

  • Mechanistic Studies: In-depth in vitro and in vivo studies are required to elucidate the precise molecular mechanisms by which this compound influences key metabolic and inflammatory signaling pathways.

  • Standardization of Analytical Methods: The development and validation of standardized, high-throughput analytical methods for the absolute quantification of this compound in various biological matrices will be crucial for its widespread adoption in clinical and research settings.

References

The Inhibitory Role of Nonadecanoic Acid in Cancer Cell Proliferation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanoic acid, a 19-carbon saturated fatty acid, has emerged as a molecule of interest in oncology research for its potential to inhibit the growth of cancer cells. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, including its mechanism of action, effects on signaling pathways, and quantitative data from in vitro studies. While research specifically on this compound is nascent, this paper draws parallels with the established roles of other very-long-chain saturated fatty acids (VLCFAs) in cancer biology to provide a comprehensive overview. Detailed experimental protocols for key assays and visualizations of cellular pathways are provided to facilitate further research in this promising area.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Fatty acids, once primarily viewed as metabolic substrates, are now recognized as critical signaling molecules that can modulate various cellular processes, including those central to cancer development and progression. This compound (C19:0) is a straight-chain saturated fatty acid found in various natural sources, including the medicinal mushroom Ganoderma lucidum (Reishi), which has a long history in traditional medicine for its anti-cancer properties.[1][2] Preliminary evidence suggests that this compound contributes to the antiproliferative effects of Ganoderma lucidum and exhibits direct inhibitory effects on cancer cell growth.[1] This document aims to provide an in-depth technical overview of the function of this compound in inhibiting cancer cell growth, with a focus on its mechanism of action and the underlying signaling pathways.

Quantitative Data on the Cytotoxicity of Saturated Fatty Acids

Quantitative analysis of the cytotoxic effects of this compound and other relevant saturated fatty acids is crucial for comparative assessment and for guiding future preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Saturated Fatty Acids in Cancer Cell Lines

Fatty AcidCancer Cell LineIC50 Value (µM)Reference
This compound (C19:0) HL-60 (Human promyelocytic leukemia) 68 [3][4][5][6]
Pentadecanoic Acid (C15:0)DOHH-2 (Non-Hodgkin B-cell lymphoma)~25[1]
Pentadecanoic Acid (C15:0)GA-10 (Non-Hodgkin B-cell lymphoma)~30[1]
Pentadecanoic Acid (C15:0)MHH-PREB-1 (Non-Hodgkin B-cell lymphoma)~40[1]
Pentadecanoic Acid (C15:0)SU-DHL-4 (Non-Hodgkin B-cell lymphoma)~45[1]
Decanoic Acid (C10:0)HCCLM3 (Hepatocellular carcinoma)~60[7][8][9]
Decanoic Acid (C10:0)HepG2 (Hepatocellular carcinoma)~70[7][8][9]

Proposed Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, a plausible mechanism can be inferred from its structural similarity to other very-long-chain saturated fatty acids (VLCFAs) and the general understanding of how these molecules induce cytotoxicity. The proposed mechanism centers on the induction of apoptosis through mitochondrial dysfunction and the generation of oxidative stress.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[10][11][12][13] Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. Saturated fatty acids, including VLCFAs, have been shown to induce apoptosis in various cancer cell lines.

Mitochondrial Pathway of Apoptosis

The mitochondrion plays a central role in the intrinsic pathway of apoptosis.[14][15] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm.

Oxidative Stress

Cancer cells often exhibit a state of increased oxidative stress due to their high metabolic rate.[16][17][18] While they have adaptive mechanisms to cope with this, a further increase in reactive oxygen species (ROS) can overwhelm these defenses and trigger cell death. Saturated fatty acids can contribute to increased ROS production, leading to oxidative damage to cellular components and activation of apoptotic pathways.

Ceramide Synthesis

VLCFAs are precursors for the synthesis of ceramides (B1148491), a class of sphingolipids that are potent mediators of apoptosis.[19][20][21][22][23] An accumulation of ceramides can lead to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c and initiating the caspase cascade.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Nonadecanoic_Acid_Apoptosis_Pathway cluster_Mitochondrion Nonadecanoic_Acid This compound Intracellular_Accumulation Intracellular Accumulation of this compound Nonadecanoic_Acid->Intracellular_Accumulation Uptake Cell_Membrane Cancer Cell Membrane Ceramide_Synthesis Increased Ceramide Synthesis Intracellular_Accumulation->Ceramide_Synthesis ROS_Production Increased Reactive Oxygen Species (ROS) Intracellular_Accumulation->ROS_Production Mitochondrion Mitochondrion Ceramide_Synthesis->Mitochondrion Acts on MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Dysfunction ROS_Production->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Treatment Treat with This compound Incubation_24h->Treatment Incubation_Treatment Incubate (24, 48, or 72h) Treatment->Incubation_Treatment MTT_Addition Add MTT Solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate 4 hours MTT_Addition->Incubation_MTT Solubilization Solubilize Formazan (DMSO) Incubation_MTT->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis End End Analysis->End Apoptosis_Assay_Workflow Start Start Cell_Culture Culture and Treat Cells with this compound Start->Cell_Culture Harvesting Harvest Cells (Adherent + Floating) Cell_Culture->Harvesting Washing Wash with cold PBS Harvesting->Washing Resuspension Resuspend in Binding Buffer Washing->Resuspension Staining Stain with Annexin V-FITC & PI Resuspension->Staining Incubation Incubate in Dark (15 min) Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry End End Flow_Cytometry->End

References

Investigating the Anti-inflammatory Effects of Nonadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonadecanoic acid, a 19-carbon saturated fatty acid, is found in various natural sources, including fats and vegetable oils.[1] While extensive research has explored the immunomodulatory properties of various fatty acids, the specific anti-inflammatory effects of this compound remain largely uninvestigated. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of its potential anti-inflammatory role. Drawing upon in silico data for related compounds and experimental findings for other long-chain saturated fatty acids, this document will outline potential mechanisms of action, propose detailed experimental protocols for future investigation, and present key signaling pathways involved in inflammation that may be modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this long-chain fatty acid.

Current State of Research: Indirect Evidence and In Silico Analysis

Direct experimental evidence for the anti-inflammatory effects of this compound is scarce in the current scientific literature. However, computational studies on a closely related compound, nonadecanol, suggest a potential for anti-inflammatory activity. An in silico molecular docking study demonstrated that nonadecanol interacts with the active sites of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.[2] This suggests that this compound may exert anti-inflammatory effects by inhibiting these pro-inflammatory enzymes.

The broader family of long-chain saturated fatty acids, to which this compound belongs, exhibits diverse and sometimes contradictory effects on inflammation. Even-chain saturated fatty acids like palmitic acid have been shown to activate pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway in immune cells like microglia and macrophages.[3][4][5] In contrast, odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0), have been associated with anti-inflammatory properties and a lower risk of cardiometabolic diseases.[6][7][8][9][10] These findings underscore the need for direct experimental investigation into the specific effects of this compound.

Table 1: In Silico Analysis of Nonadecanol's Anti-inflammatory Potential [2]

CompoundTarget EnzymeBinding Energy (kcal/mol)Implication
NonadecanolCyclooxygenase-2 (COX-2)-39.9Potential inhibition of prostaglandin (B15479496) synthesis
NonadecanolInducible Nitric Oxide Synthase (iNOS)-36.5Potential inhibition of nitric oxide production

Potential Mechanisms of Action: Key Signaling Pathways

Based on the known mechanisms of other fatty acids, this compound could potentially modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Saturated fatty acids have been shown to activate the NF-κB pathway, often through the activation of Toll-like receptor 4 (TLR4).[3][4][5]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS / Saturated Fatty Acid TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex P IkB IκB IKK_complex->IkB P IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several subfamilies, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli, leading to the production of inflammatory mediators. Some fatty acids have been shown to modulate MAPK signaling.[11][12]

MAPK_Pathway cluster_0 Nucleus Stimulus Inflammatory Stimuli Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors P Nucleus Nucleus TranscriptionFactors->Nucleus Genes Inflammatory Gene Expression

Caption: A simplified overview of the MAPK signaling pathway.

Proposed Experimental Protocols

To directly assess the anti-inflammatory effects of this compound, a series of in vitro experiments are proposed. The following protocols are based on established methods for studying the immunomodulatory properties of fatty acids.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophages): A commonly used cell line for studying inflammation and macrophage activation.

    • THP-1 (human monocytes): Can be differentiated into macrophage-like cells and are relevant for human studies.[13][14]

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Preparation of this compound: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) for a defined duration (e.g., 24 hours).[15][16][17][18]

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

Assessment of Inflammatory Markers
  • Nitric Oxide (NO) Production:

    • Method: Griess Assay.[19]

    • Principle: Measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

    • Procedure: Collect the supernatant after treatment and mix with Griess reagent. Measure the absorbance at 540 nm and quantify nitrite levels using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β):

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22]

    • Principle: A highly sensitive and specific method to quantify cytokine concentrations in the cell culture supernatant.

    • Procedure: Use commercially available ELISA kits for the specific cytokines of interest and follow the manufacturer's instructions.

  • Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6):

    • Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

    • Principle: Measures the mRNA levels of target genes to assess the effect of this compound on their transcription.

    • Procedure: Isolate total RNA from the treated cells, synthesize cDNA, and perform qRT-PCR using specific primers for the target genes and a housekeeping gene for normalization.

Investigation of Signaling Pathways
  • Method: Western Blotting.

  • Principle: To detect the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways.

  • Procedure: Lyse the treated cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against the phosphorylated and total forms of the target proteins.

Experimental_Workflow Start Start: Hypothesis This compound has Anti-inflammatory Effects CellCulture Cell Culture (RAW 264.7 or THP-1) Start->CellCulture Treatment Treatment: 1. This compound (various conc.) 2. LPS Stimulation CellCulture->Treatment DataCollection Data Collection Treatment->DataCollection NO_Assay Nitric Oxide Assay (Griess Assay) DataCollection->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) DataCollection->Cytokine_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for iNOS, COX-2) DataCollection->Gene_Expression Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-p65, p-p38) DataCollection->Signaling_Analysis DataAnalysis Data Analysis and Interpretation NO_Assay->DataAnalysis Cytokine_Assay->DataAnalysis Gene_Expression->DataAnalysis Signaling_Analysis->DataAnalysis Conclusion Conclusion: Elucidation of Anti-inflammatory Properties DataAnalysis->Conclusion

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The investigation into the anti-inflammatory effects of this compound is still in its infancy. While in silico data for the related compound nonadecanol provides a promising starting point, rigorous in vitro and in vivo studies are imperative to validate these predictions and elucidate the specific mechanisms of action. The experimental protocols outlined in this guide offer a systematic approach to characterizing the potential immunomodulatory properties of this long-chain fatty acid.

Future research should focus on:

  • Directly assessing the anti-inflammatory effects of this compound using the proposed in vitro models.

  • Investigating its impact on a broader range of inflammatory mediators and immune cell types.

  • Exploring its potential in vivo efficacy in animal models of inflammatory diseases.

  • Conducting comparative studies with other odd-chain and even-chain saturated fatty acids to understand the structure-activity relationship.

A thorough understanding of the biological activities of this compound could pave the way for its potential application in the development of novel therapeutic strategies for inflammatory disorders.

References

Nonadecanoic Acid as a Fungal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid that has been identified as a metabolite in various fungal species.[1][2] While less common than even-chain fatty acids, it has garnered scientific interest due to its diverse biological activities, including notable anticancer and potential immunomodulatory effects.[3][4] This document provides a comprehensive overview of the biosynthesis, fungal sources, biological activities, and relevant experimental methodologies for this compound, aimed at researchers and professionals in drug development.

Introduction

This compound, also known as nonadecylic acid, is a 19-carbon saturated fatty acid.[5] Although found in some plant and animal tissues, its presence as a secondary metabolite in fungi highlights its role in microbial biochemistry.[1][6] Fungi produce a vast arsenal (B13267) of secondary metabolites, including fatty acids, which can serve various ecological functions and often possess potent bioactivities.[7][8] this compound has been specifically isolated from fungi such as the Reishi mushroom (Ganoderma lucidum) and has demonstrated significant antiproliferative effects against cancer cell lines, suggesting its potential as a lead compound for therapeutic development.[3][6][9]

Biosynthesis of this compound in Fungi

In fungi, the biosynthesis of this compound is not as well-defined as that of more common fatty acids. However, two primary pathways are proposed.[6] The most likely route is through the elongation of palmitic acid (C16:0) by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA. An alternative pathway may involve the β-oxidation of longer-chain fatty acids, such as icosanoic acid (C20:0).[6]

Nonadecanoic_Acid_Biosynthesis cluster_elongation Fatty Acid Elongation Pathway cluster_beta_oxidation Beta-Oxidation Pathway Palmitic_Acid Palmitic Acid (C16:0) FAS Fatty Acid Synthase (FAS) Palmitic_Acid->FAS + Malonyl-CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS C18_Intermediate Stearic Acid (C18:0) FAS->C18_Intermediate Nonadecanoic_Acid_E This compound (C19:0) C18_Intermediate->Nonadecanoic_Acid_E Further Elongation (Odd-chain specific) Icosanoic_Acid Icosanoic Acid (C20:0) Nonadecanoic_Acid_B This compound (C19:0) Icosanoic_Acid->Nonadecanoic_Acid_B β-Oxidation

Caption: Proposed biosynthetic pathways of this compound in fungi.

Fungal Sources

This compound has been identified in several fungal species, often as part of a complex mixture of fatty acids. The spores of Ganoderma lucidum are a particularly notable source where this fatty acid is linked to the mushroom's anti-tumor properties.[3][6][9]

Fungal SpeciesPart/ConditionReference
Ganoderma lucidumSpores[3][6][9]
Streptomyces speciesFermentation Broth[1][4][10]
Onnia tomentosaFruiting Body[11]

Table 1: Selected Fungal Sources of this compound. Note: Streptomyces are bacteria but are frequently studied in fungal metabolite research.

Biological Activities

The primary therapeutic interest in this compound stems from its significant biological activities, particularly its effects on cancer cells.

Anticancer and Antiproliferative Activity

Studies have demonstrated that this compound exhibits potent inhibitory activity against cancer cell proliferation.[1][3] Research on extracts from Ganoderma lucidum spores identified C19 fatty acids as key active components.[3][9] this compound was shown to induce apoptosis in HL-60 human leukemia cells.[3]

Cell LineActivity TypeIC₅₀ Value (µM)Source OrganismReference
HL-60 (Human Leukemia)Proliferation Inhibition68 ± 7Ganoderma lucidum[3]

Table 2: Quantitative Anticancer Activity of this compound.

Antifungal and Antibacterial Activity

While this compound itself has limited documented antifungal activity, related unsaturated and modified C19 fatty acids show significant potential. For instance, synthetic derivatives like 6-nonadecynoic acid and 2,6-nonadecadiynoic acid have demonstrated potent activity against pathogenic fungi, including fluconazole-resistant Candida albicans and Cryptococcus neoformans.[12][13][14] This suggests that the C19 backbone is a promising scaffold for developing new antifungal agents. The mechanisms for related fatty acids involve disrupting the fungal cell membrane and inhibiting key enzymes in fatty acid synthesis.[14][15]

CompoundTarget OrganismActivity TypeMIC Value (µM)Reference
6-Nonadecynoic acidCryptococcus neoformans ATCC 66031Antifungal< 4.3[13]
2,6-Nonadecadiynoic acidCandida albicans ATCC 14053 & 60193Antifungal11[12][14]
2,6-Nonadecadiynoic acidCryptococcus neoformans ATCC 66031Antifungal< 5.7[12][14]

Table 3: Antifungal Activity of this compound Derivatives.

Immunomodulatory Activity

This compound produced by Streptomyces has been shown to inhibit the production of Interleukin-12 (IL-12) in lipopolysaccharide-activated macrophages.[4] This suggests a potential anti-inflammatory or immunomodulatory role, which could be relevant in various disease contexts.

Signaling Pathways and Mechanism of Action

The anticancer effect of this compound appears to be mediated through the induction of apoptosis.[3] In HL-60 cells, treatment with extracts containing this compound led to positive staining with annexin-V, a key marker of early apoptosis.[3] While the precise upstream signaling cascade initiated by this compound is not fully elucidated, it likely involves interactions with cell membrane components or intracellular targets that trigger the caspase cascade, leading to programmed cell death.

Apoptosis_Signaling Nonadecanoic_Acid This compound Cell_Membrane Cancer Cell Membrane Interaction Nonadecanoic_Acid->Cell_Membrane Signal_Transduction Intracellular Signal Transduction Cascade Cell_Membrane->Signal_Transduction Mitochondria Mitochondrial Stress (e.g., Cytochrome c release) Signal_Transduction->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Extraction_Workflow Start Fungal Biomass (e.g., Spores) Lysis Cell Lysis / Grinding Start->Lysis Extraction Solvent Extraction (e.g., Ethanol or Hexane) Lysis->Extraction Filtration Filtration / Centrifugation to remove solid debris Extraction->Filtration Evaporation Rotary Evaporation to yield crude extract Filtration->Evaporation Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Evaporation->Fractionation Purification Purification (e.g., HPLC) Fractionation->Purification End Pure this compound Purification->End

References

Synthesis of Isotopically Labeled Nonadecanoic Acid: A Technical Guide for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid, a 19-carbon saturated fatty acid, serves as a valuable tool in metabolic research and drug development when isotopically labeled.[1] Its nature as an odd-chain fatty acid provides unique insights into lipid metabolism, as its breakdown yields propionyl-CoA, which enters the citric acid cycle via a different route than the acetyl-CoA produced from even-chain fatty acids.[2] The introduction of stable (Deuterium, ¹³C) or radioactive (¹⁴C) isotopes into the this compound structure allows researchers to trace its metabolic fate, quantify its uptake and turnover in various tissues, and elucidate the mechanisms of action of drugs that target lipid metabolic pathways. This technical guide provides an in-depth overview of the synthesis of isotopically labeled this compound and its application in tracer studies.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through various chemical strategies, depending on the desired isotope and its position within the molecule. This section details the synthetic approaches for deuterium (B1214612), ¹³C, and ¹⁴C labeling.

Deuterium-Labeled this compound (²H)

Deuterium-labeled this compound is a valuable non-radioactive tracer for metabolic studies using mass spectrometry. A common method for introducing deuterium at the α-position (C2) is through a homologation procedure starting from stearic acid.

Synthetic Workflow for 2,2-d₂-Nonadecanoic Acid

Stearic_Acid Stearic Acid (C18:0) Mixed_Anhydride Mixed Anhydride Intermediate Stearic_Acid->Mixed_Anhydride 1. NMM, MeOCOCl Diazoketone Diazoketone Intermediate Mixed_Anhydride->Diazoketone 2. CH₂N₂ Homologated_Ester Methyl 2,2-d₂-Nonadecanoate Diazoketone->Homologated_Ester 3. NaBD₄, D₂O Final_Product 2,2-d₂-Nonadecanoic Acid Homologated_Ester->Final_Product 4. Hydrolysis Octadecyl_Bromide 1-Bromooctadecane Grignard_Reagent Octadecylmagnesium Bromide Octadecyl_Bromide->Grignard_Reagent 1. Mg, THF Labeled_Acid [1-¹³C]this compound Grignard_Reagent->Labeled_Acid 2. ¹³CO₂ 3. H₃O⁺ Octadecyl_Bromide 1-Bromooctadecane Labeled_Nitrile [¹⁴C]Nonadecanenitrile Octadecyl_Bromide->Labeled_Nitrile 1. K¹⁴CN, DMSO Labeled_Acid [1-¹⁴C]this compound Labeled_Nitrile->Labeled_Acid 2. H₂SO₄, H₂O cluster_beta_oxidation Beta-Oxidation Spiral cluster_tca_cycle Citric Acid Cycle Integration Nonadecanoyl_CoA Nonadecanoyl-CoA (C19) Heptadecanoyl_CoA Heptadecanoyl-CoA (C17) Nonadecanoyl_CoA->Heptadecanoyl_CoA + Acetyl-CoA Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) Heptadecanoyl_CoA->Pentadecanoyl_CoA + Acetyl-CoA Acetyl_CoA Acetyl-CoA (C2) Propionyl_CoA Propionyl-CoA (C3) Pentadecanoyl_CoA->Propionyl_CoA + Acetyl-CoA Propionyl_CoA_Metabolism Propionyl-CoA Carboxylase Methylmalonyl-CoA Mutase Propionyl_CoA->Propionyl_CoA_Metabolism TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA_Metabolism->Succinyl_CoA Succinyl_CoA->TCA_Cycle

References

Methodological & Application

Application Note: Quantitative Analysis of Nonadecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of Nonadecanoic Acid from various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C19:0) is a saturated fatty acid with 19 carbon atoms. While not as abundant as even-chained fatty acids, its presence and concentration in biological systems are of increasing interest in metabolic research and as a potential biomarker. Due to its typical low abundance in many biological samples, it is also frequently used as an internal standard for the quantification of other fatty acids.[1] Accurate and robust analytical methods are therefore essential for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity, selectivity, and resolving power.[2] However, the low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3][4] This application note details a validated protocol for the analysis of this compound, covering sample preparation from various matrices, derivatization, GC-MS analysis, and data processing.

Experimental Protocols

Sample Extraction

The choice of extraction method depends on the sample matrix. Below are protocols for plasma/serum, animal tissue, and food matrices.

2.1.1. Extraction from Plasma/Serum (Folch Method) [4]

  • To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard (e.g., deuterated this compound or another odd-chain fatty acid not present in the sample).

  • Add 2 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extract under a gentle stream of nitrogen at 40°C.

2.1.2. Extraction from Animal Tissue [5][6]

  • Weigh approximately 50-100 mg of homogenized tissue into a glass tube.

  • Add a known amount of internal standard.

  • Add 2 mL of chloroform:methanol (2:1, v/v).

  • Homogenize the sample further using a tissue homogenizer until a uniform suspension is achieved.

  • Follow steps 4-7 from the plasma/serum extraction protocol.

2.1.3. Extraction from Food Matrix [2][7]

  • For solid food samples, lyophilize and grind to a fine powder. For liquid or semi-solid samples, use a homogenized aliquot.

  • Weigh approximately 100-200 mg of the prepared sample into a glass tube.

  • Add a known amount of internal standard.

  • Add 3 mL of a 2:1 methanol:chloroform solution and vortex for 1 minute.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform layer and transfer to a clean tube.

  • Dry the extract under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses Boron Trifluoride (BF3) in methanol for efficient esterification.[8][9][10]

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound methyl ester. These may need to be optimized for specific instruments.[5][11]

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • GC Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 50-550) for identification.

  • SIM Ions for this compound methyl ester (C20H40O2): Quantifier ion m/z 74, Qualifier ions m/z 87 and 312.[12][13]

Data Presentation

Quantitative data for this compound analysis should be presented in a clear and structured format. The following tables provide an example of method validation parameters.

Table 1: Calibration Curve and Linearity

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.50.025
1.00.051
5.00.255
10.00.510
25.01.275
50.02.550
Linearity (R²) >0.995

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
LLOQ0.5<15%<15%85-115%
Low1.5<10%<10%90-110%
Medium20.0<10%<10%90-110%
High40.0<10%<10%90-110%

Table 3: Recovery from Different Matrices

MatrixSpiked Concentration (µg/mL)Recovery (%)
Plasma10.092.5 ± 4.1
Liver Tissue10.088.9 ± 5.3
Food (Infant Formula)10.095.2 ± 3.8

Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample (Plasma, Tissue, Food) extraction Lipid Extraction (Folch Method) sample->extraction Add Internal Standard derivatization Derivatization (BF3-Methanol) extraction->derivatization Dry Extract fames FAMEs in Hexane derivatization->fames injection GC Injection fames->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (SIM/Scan) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs biological_matrix Biological Matrix sample_prep Sample Preparation biological_matrix->sample_prep internal_standard Internal Standard (e.g., Deuterated C19:0) internal_standard->sample_prep reagents Extraction & Derivatization Reagents reagents->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing qualitative_id Qualitative Identification (Mass Spectrum) data_processing->qualitative_id quantitative_data Quantitative Data (Concentration) data_processing->quantitative_data validation_params Method Validation Parameters quantitative_data->validation_params

Caption: Logical relationship of the GC-MS analysis process.

References

Application Notes and Protocols for Fatty Acid Profiling Using Nonadecanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields of research, including drug development, clinical diagnostics, and nutritional science. Fatty acid profiles can serve as important biomarkers for disease states and treatment efficacy. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard for reliable quantification. Nonadecanoic acid (C19:0), a saturated fatty acid with a 19-carbon chain, is an ideal internal standard for fatty acid profiling. Its utility stems from the fact that it is naturally absent or present in very low concentrations in most biological samples.[1] This characteristic allows for its addition in a known quantity at an early stage of sample preparation, enabling correction for variations in extraction efficiency, derivatization yield, and instrument response.

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of fatty acids in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Key Properties of this compound as an Internal Standard

PropertyDescriptionReference
Chemical Formula C19H38O2[2]
Molecular Weight 298.50 g/mol [2]
Melting Point 68-70 °C
Boiling Point 297 °C at 100 mmHg[3]
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol.[3][4]
Natural Abundance Rare in most biological samples.[1]

Experimental Workflow

The overall workflow for fatty acid profiling using this compound as an internal standard involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue, Cells) add_is Spike with this compound (Internal Standard) sample->add_is Add known amount extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extraction derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms integration Peak Integration gcms->integration quantification Quantification using Internal Standard integration->quantification results Fatty Acid Profile quantification->results

Caption: General experimental workflow for fatty acid profiling.

Detailed Experimental Protocols

Reagents and Materials
  • This compound (C19:0) analytical standard

  • Fatty acid standards for calibration curve

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane (B92381), HPLC grade

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for extracting lipids from biological samples.

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell pellets, proceed to the next step.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 1-10 mg of tissue homogenate) in a glass tube, add a precise volume of this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution in chloroform:methanol 2:1, v/v).

  • Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample. For example, for 100 µL of plasma, add 2 mL of the solvent mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent). Vortex for another 30 seconds and then centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

  • Collection of Organic Phase: Carefully aspirate the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs).

  • Reagent Addition: To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.

  • Incubation: Cap the tube tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

GC-MS Analysis

Recommended GC-MS Parameters
ParameterSetting
Column DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 5 °C/min to 220 °C, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Note: These parameters may require optimization based on the specific instrument and column used.

Data Presentation and Quantification

Quantification is based on the ratio of the peak area of each fatty acid to the peak area of the internal standard (this compound). A calibration curve should be constructed for each fatty acid using a series of standard solutions with known concentrations and a fixed concentration of the internal standard.

Example Calibration Curve Data
Analyte (Fatty Acid)Concentration (µg/mL)IS Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
Palmitic Acid (C16:0)110150001500000.10
510760001520000.50
10101550001510001.03
25103800001530002.48
50107600001520005.00
Stearic Acid (C18:0)110140001500000.09
510710001520000.47
10101450001510000.96
25103600001530002.35
50107200001520004.74
Method Validation Parameters
ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Limit of Detection (LOD) S/N > 3
Limit of Quantification (LOQ) S/N > 10

Fatty Acid Metabolism and Signaling

Fatty acids are not only essential for energy storage and membrane structure but also play critical roles as signaling molecules that regulate a wide range of cellular processes. Fatty acid profiling can provide valuable insights into the status of these signaling pathways.

fatty_acid_signaling cluster_stimuli External/Internal Stimuli cluster_release Fatty Acid Release cluster_signaling Downstream Signaling stimuli Hormones, Nutrients, Stress lipases Phospholipases stimuli->lipases activate phospholipids Membrane Phospholipids free_fa Free Fatty Acids (e.g., Arachidonic Acid) phospholipids->free_fa hydrolysis receptors Nuclear Receptors (e.g., PPARs) free_fa->receptors bind to eicosanoids Eicosanoid Synthesis (Prostaglandins, Leukotrienes) free_fa->eicosanoids are precursors for gene_expression Gene Expression (Metabolism, Inflammation) receptors->gene_expression regulate cellular_response Cellular Response gene_expression->cellular_response eicosanoids->cellular_response

Caption: Overview of fatty acid signaling pathways.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of fatty acids in complex biological samples. The protocols outlined in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement fatty acid profiling in their studies. Adherence to these detailed methodologies will ensure high-quality, reproducible data, enabling deeper insights into the role of fatty acids in health and disease.

References

High-performance liquid chromatography (HPLC) method for Nonadecanoic Acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid found in various biological and industrial samples. Accurate quantification of this compound is crucial for research in lipid metabolism, biomarker discovery, and quality control in pharmaceutical and nutraceutical products. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the analysis of fatty acids. However, due to the lack of a strong native chromophore, direct UV detection of saturated fatty acids is challenging. This application note details a sensitive and specific method for the quantification of this compound by reverse-phase HPLC following pre-column derivatization with p-bromophenacyl bromide (p-BPB) to enable UV detection.

Principle

The carboxylic acid group of this compound is derivatized with p-bromophenacyl bromide, a reagent that introduces a phenacyl group, which is a strong chromophore. The resulting p-bromophenacyl ester of this compound can be readily detected by a UV-Vis detector. The derivatized analyte is then separated from other components in the sample by reverse-phase HPLC and quantified based on a calibration curve generated from standards of known concentrations.

Data Presentation

The following tables summarize the quantitative data for the HPLC method for this compound analysis after derivatization with p-bromophenacyl bromide.

Table 1: Chromatographic Conditions and Performance

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile (B52724)
Mobile Phase B Water
Gradient 80% A to 100% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 20 µL
Expected Retention Time ~15-18 minutes

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 200 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

Preparation of Reagents and Standards
  • Derivatization Reagent: Dissolve 10 mg of p-bromophenacyl bromide and 1 mg of 18-crown-6 (B118740) ether in 1 mL of acetonitrile. Prepare this solution fresh daily.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation and Derivatization
  • Lipid Extraction (from biological samples): For biological matrices, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction). Evaporate the solvent from the lipid extract to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract or an aliquot of a this compound-containing sample in 100 µL of acetonitrile.

    • Add 50 µL of the derivatization reagent.

    • Add 10 µL of a catalyst solution (e.g., 5% (v/v) N,N-diisopropylethylamine in acetonitrile).

    • Seal the reaction vial and heat at 80°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for HPLC analysis.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (80% Acetonitrile, 20% Water) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the derivatized standard solutions and samples.

  • Run the HPLC gradient as described in Table 1.

  • Monitor the absorbance at 254 nm.

  • Identify the this compound p-bromophenacyl ester peak based on the retention time of the derivatized standard.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the working standard solutions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Mix Sample/Standard with Derivatization Reagent and Catalyst Sample->Derivatization Standard This compound Standard Standard->Derivatization Deriv_Reagent p-Bromophenacyl Bromide Derivatization Reagent Deriv_Reagent->Derivatization Heating Heat at 80°C for 30 min Derivatization->Heating Injection Inject Derivatized Sample into HPLC Heating->Injection Separation Reverse-Phase C18 Column Gradient Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Quantification Quantification based on Calibration Curve Detection->Quantification Result Concentration of This compound Quantification->Result

Caption: Experimental workflow for the HPLC quantification of this compound.

Saturated Fatty Acid-Induced TLR4 Signaling Pathway

Saturated fatty acids, such as this compound, are known to activate pro-inflammatory signaling pathways through Toll-like receptor 4 (TLR4). This can contribute to the inflammatory processes associated with various metabolic diseases.

G SFA Saturated Fatty Acid (e.g., this compound) TLR4_MD2 TLR4/MD2 Complex SFA->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Saturated fatty acid activation of the TLR4 signaling pathway.

Application Notes and Protocols for Nonadecanoic Acid Analysis in Blood Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid that is present in trace amounts in human blood plasma. It is often utilized as an internal standard in the quantitative analysis of other fatty acids due to its low endogenous levels.[1][2] Accurate and precise quantification of this compound, whether as an analyte of interest or as an internal standard, is critically dependent on the sample preparation methodology. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in blood plasma: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Data Presentation: Comparison of Sample Preparation Methods

The selection of a sample preparation method is a trade-off between recovery, purity of the extract, throughput, and cost. Below is a summary of typical performance characteristics for the extraction of long-chain fatty acids from plasma, which can be considered representative for this compound.

ParameterProtein PrecipitationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery > 90%85-100%80-95%
Precision (%RSD) < 15%[3]< 10%< 15%[1]
Matrix Effect HighLowModerate to High
Throughput HighModerateLow to Moderate
Cost per Sample LowHighLow to Moderate
Solvent Consumption ModerateLowHigh
Protocol Simplicity SimpleComplexModerate

Note: The quantitative data presented are representative values for long-chain fatty acids and may vary depending on the specific laboratory conditions and protocols.

Experimental Protocols

Internal Standard

For accurate quantification, it is recommended to use a deuterated internal standard, such as Nonadecanoic-d37 acid. This standard should be added to the plasma sample before the start of the extraction process to account for any loss of analyte during sample preparation.

Protocol 1: Protein Precipitation

This method is rapid and simple, making it suitable for high-throughput analysis. However, the resulting extract may contain a higher level of matrix components, which can interfere with the analysis.

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal Standard solution (e.g., Nonadecanoic-d37 acid in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 400 µL of ice-cold acetonitrile to the tube.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Incubate the sample at 4°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis or to a clean tube for further processing (e.g., derivatization for GC-MS).

Protein_Precipitation_Workflow plasma 1. Start with 100 µL Plasma add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add 400 µL ice-cold Acetonitrile add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex incubate 5. Incubate at 4°C for 20 min vortex->incubate centrifuge 6. Centrifuge at 14,000 x g for 10 min incubate->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant analysis 8. Ready for Analysis (LC-MS/MS or Derivatization) supernatant->analysis

Protein Precipitation Workflow

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by selectively retaining the analytes on a solid sorbent while interferences are washed away. This protocol uses a hydrophilic-lipophilic balanced (HLB) sorbent.

Materials:

  • Human plasma (K2-EDTA)

  • Internal Standard solution (e.g., Nonadecanoic-d37 acid in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • 5% Methanol in water

  • SPE cartridges (e.g., Oasis HLB, 30 mg)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other lipids with 1.2 mL of methanol into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol:water 1:1, v/v) for LC-MS/MS analysis or proceed to derivatization for GC-MS.

SPE_Workflow start 1. Pre-treat Plasma with Internal Standard load 3. Load Sample start->load condition 2. Condition SPE Cartridge (Methanol then Water) condition->load wash 4. Wash with 5% Methanol/Water load->wash elute 5. Elute with Methanol wash->elute dry 6. Evaporate to Dryness elute->dry reconstitute 7. Reconstitute dry->reconstitute analysis 8. Ready for Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic technique for lipid extraction that partitions analytes between two immiscible liquid phases. A modified Folch extraction is a common approach.

Materials:

  • Human plasma (K2-EDTA)

  • Internal Standard solution (e.g., Nonadecanoic-d37 acid in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add the internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis or proceed to derivatization.

LLE_Workflow start 1. Plasma + Internal Standard add_solvents 2. Add Chloroform:Methanol (2:1) start->add_solvents vortex_incubate 3. Vortex and Incubate add_solvents->vortex_incubate add_nacl 4. Add 0.9% NaCl for Phase Separation vortex_incubate->add_nacl vortex_centrifuge 5. Vortex and Centrifuge add_nacl->vortex_centrifuge collect_phase 6. Collect Lower Organic Phase vortex_centrifuge->collect_phase dry_reconstitute 7. Dry Down and Reconstitute collect_phase->dry_reconstitute analysis 8. Ready for Analysis dry_reconstitute->analysis

References

Application Notes and Protocols for the Derivatization of Nonadecanoic Acid to its Fatty Acid Methyl Ester (FAME) for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent polarity and low volatility of free fatty acids, such as nonadecanoic acid, can lead to poor chromatographic resolution and inaccurate quantification.[1][2] Derivatization to fatty acid methyl esters (FAMEs) is a critical pre-analytical step that neutralizes the polar carboxyl group, thereby increasing volatility and making the analytes more amenable to GC analysis.[1][2] This process allows for separation based on boiling point, degree of unsaturation, and molecular geometry.[2]

This document provides detailed protocols for the most common and effective methods for the derivatization of this compound to its corresponding FAME, this compound methyl ester, for subsequent GC analysis. The primary methods covered are acid-catalyzed and base-catalyzed esterification/transesterification.

Derivatization Methods: An Overview

The conversion of this compound to its methyl ester is typically achieved through esterification. This reaction involves the condensation of the carboxylic acid group with methanol (B129727) in the presence of a catalyst.[1] For lipids containing esterified fatty acids (e.g., triglycerides), a transesterification reaction is employed to directly form FAMEs.

Commonly Used Catalysts:

  • Acid Catalysts: Boron trifluoride (BF₃)-methanol, methanolic hydrogen chloride (HCl), and methanolic sulfuric acid (H₂SO₄) are widely used.[3][4] Acid-catalyzed methods are effective for both esterifying free fatty acids and transesterifying esterified fatty acids.[2]

  • Base Catalysts: Sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol are common basic catalysts.[5][6] Base-catalyzed transesterification is generally faster than acid-catalyzed methods but is not effective for esterifying free fatty acids.[5][6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[2]

Materials:

  • This compound sample

  • Boron trifluoride-methanol solution (12-14% w/v)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the this compound sample into a screw-capped glass tube.[1][2] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the sample tube.[1][2]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes in a heating block or water bath.[1][2] The optimal time and temperature may need to be determined empirically for specific sample matrices. A common practice is heating at 80°C for 1 hour.[2]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane or heptane.[1]

  • Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and extraction of the FAMEs into the organic layer.[1]

  • Phase Separation: Centrifuge the tube at approximately 1,500 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.[2]

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean tube or GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Acid-Catalyzed Esterification using Methanolic HCl

This method utilizes hydrogen chloride in methanol as the catalyst and is a reliable alternative to BF₃-methanol.[3]

Materials:

  • This compound sample

  • Methanolic HCl (1-5% w/v, prepared by bubbling dry HCl gas into anhydrous methanol or by carefully adding acetyl chloride to chilled methanol)[3]

  • Hexane or Heptane (GC grade)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Weigh the this compound sample into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of methanolic HCl to the tube.

  • Reaction: Cap the tube tightly and heat at 50-100°C for 1-2 hours.[3][5] Alternatively, the reaction can be left at 50°C overnight.[3]

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane or heptane.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Collection: Transfer the organic layer to a new tube or GC vial.

  • Drying: Dry the organic phase with anhydrous sodium sulfate.

  • Analysis: The sample is ready for GC analysis.

Protocol 3: Base-Catalyzed Transesterification using Methanolic KOH

This rapid method is suitable for samples where the fatty acids are already esterified (e.g., in triglycerides) and the concentration of free fatty acids is low.[5][6]

Materials:

  • Lipid sample containing this compound esters

  • Methanolic potassium hydroxide (KOH) solution (e.g., 2 M)

  • n-Hexane (GC grade)

  • 1 M Hydrochloric acid (HCl)

  • Screw-capped glass tubes

  • Water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Dissolve the lipid sample in 2 mL of n-hexane in a screw-capped tube.

  • Reagent Addition: Add 1 mL of 2 M methanolic KOH solution.[6]

  • Reaction: Cap the tube and shake vigorously for 30 seconds. Then, heat in a water bath at 70°C for 2 minutes.[6]

  • Neutralization: Add 1.2 mL of 1 M HCl and stir gently.[6]

  • Extraction and Phase Separation: After cooling, the upper hexane layer containing the FAMEs can be directly taken for GC analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the derivatization and subsequent GC analysis of this compound methyl ester.

Table 1: Derivatization Reaction Conditions

ParameterAcid-Catalyzed (BF₃-Methanol)Acid-Catalyzed (Methanolic HCl)Base-Catalyzed (Methanolic KOH)
Sample Amount 1-25 mg[1][2]1-25 mg~25 mg
Reagent Volume 2 mL[1]2 mL1 mL
Reaction Temperature 60-100°C[1]50-100°C[3][5]60-70°C[6]
Reaction Time 5-60 minutes[1][2]1-2 hours (or overnight at 50°C)[3][5]2-5 minutes[6]
Typical Yield >96%[5]>96%[5]>95%

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterTypical Value
GC Column SUPELCOWAX 10 (30 m x 0.53 mm) or similar polar capillary column[5]
Injector Temperature 250°C
Oven Temperature Program Initial 150°C, ramp to 240°C at 4°C/min, hold for 10 min
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280°C (FID)
Split Ratio 20:1 to 50:1

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the acid-catalyzed derivatization of this compound to its FAME for GC analysis.

FAME_Derivatization_Workflow start Start: this compound Sample sample_prep Sample Preparation (Weighing/Drying) start->sample_prep reagent_add Add Acid Catalyst (e.g., BF3-Methanol) sample_prep->reagent_add reaction Heating/Reaction (Esterification) reagent_add->reaction extraction Extraction with Organic Solvent (Hexane) reaction->extraction wash Wash with Water/Brine extraction->wash phase_sep Phase Separation (Centrifugation) wash->phase_sep collection Collect Organic Layer phase_sep->collection drying Dry with Na2SO4 collection->drying gc_analysis GC Analysis drying->gc_analysis end End: FAME Data gc_analysis->end

Caption: Workflow for FAME preparation and analysis.

Conclusion

The derivatization of this compound to its fatty acid methyl ester is a crucial step for accurate and reliable GC analysis. The choice between acid-catalyzed and base-catalyzed methods will depend on the nature of the sample, specifically whether the fatty acids are free or esterified. The protocols provided herein offer robust and validated procedures for the preparation of FAMEs, enabling researchers, scientists, and drug development professionals to obtain high-quality data for their studies. It is recommended to optimize reaction conditions for specific sample types and to use high-purity reagents to avoid the introduction of analytical artifacts.[1]

References

Application Notes: Lipid Extraction of Nonadecanoic Acid from Tissue Samples using the Folch Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid found in various biological systems, including plants, bacteria, and animals.[1][2][3] Due to its infrequent occurrence in many mammalian tissues, it serves as an excellent internal standard for the quantification of other fatty acids during lipidomic analysis.[4][5] The accurate extraction of lipids from complex biological matrices is a critical first step for any quantitative analysis. The Folch method is a widely recognized and robust procedure for the total extraction of lipids from tissue samples.[6][7] This method utilizes a chloroform-methanol solvent system to efficiently extract both polar and non-polar lipids, followed by a washing step to remove non-lipid contaminants.

These application notes provide a detailed protocol for the extraction of lipids, with a focus on this compound, from tissue samples using the Folch method, followed by derivatization to fatty acid methyl esters (FAMEs) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Key Applications

  • Internal Standard: this compound is frequently used as an internal standard for the accurate quantification of fatty acids in biological samples.[4][5]

  • Lipidomics Research: The Folch method is a cornerstone of lipidomics, enabling the comprehensive extraction of various lipid classes for profiling studies.[7][8]

  • Biomarker Discovery: Accurate measurement of fatty acid profiles can lead to the identification of potential biomarkers for various physiological and pathological states.

Experimental Protocols

1. Lipid Extraction via the Folch Method

This protocol is adapted from the original method described by Folch et al. and is suitable for a wide range of tissue types.

Materials:

  • Tissue sample (10-100 mg)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer (e.g., Potter-Elvehjelm or bead beater)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Accurately weigh 10-100 mg of frozen tissue and place it in a glass homogenizer tube.

    • Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue. For example, for 100 mg of tissue, add 2 mL of the solvent mixture.[9]

    • Homogenize the tissue on ice until a uniform suspension is achieved. This step is critical for efficient lipid extraction.[9]

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[9]

    • Centrifuge the homogenate at a low speed (e.g., 2000 rpm) for 5-10 minutes to pellet the solid residue.[9]

    • Carefully transfer the supernatant (liquid phase) to a clean glass centrifuge tube.

  • Washing and Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the solvent extract. For example, if you have 2 mL of extract, add 0.4 mL of the salt solution.[9]

    • Cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing.

    • Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation.[9] Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous phase (methanol and water) containing non-lipid contaminants.[6][10]

  • Lipid Recovery:

    • Carefully remove the upper aqueous phase using a Pasteur pipette without disturbing the lower phase.

    • The lower chloroform phase contains the purified lipid extract.

  • Drying and Storage:

    • Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen gas until complete dryness is achieved.

    • The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

2. Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of fatty acids must be derivatized to a more volatile form. Esterification to fatty acid methyl esters (FAMEs) is the most common method.[11]

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-Methanol) reagent (12-14% w/w)

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Esterification:

    • To the dried lipid extract, add 2 mL of BF3-Methanol reagent.

    • Cap the vial tightly and heat at 60°C for 5-10 minutes.

  • Extraction of FAMEs:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of hexane and 1 mL of water to the vial.

    • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

    • Allow the layers to separate. The upper layer is the hexane layer containing the FAMEs.

  • Washing and Drying:

    • Carefully transfer the upper hexane layer to a clean vial.

    • To remove any residual water, pass the hexane layer through a small column containing anhydrous sodium sulfate.

  • Sample Preparation for GC-MS:

    • The resulting hexane solution containing the FAMEs is ready for injection into the GC-MS. The sample can be concentrated under a stream of nitrogen if necessary.

Data Presentation

Quantitative data for this compound and other fatty acids should be presented in a clear and organized manner. The use of an internal standard like this compound allows for the accurate determination of the concentration of other fatty acids in the tissue sample.

Table 1: Example Fatty Acid Profile from a Tissue Sample

Fatty AcidRetention Time (min)Peak AreaConcentration (µg/g tissue)
Myristic Acid (C14:0)10.2150,00025.0
Palmitic Acid (C16:0)12.51,200,000200.0
Stearic Acid (C18:0)14.8800,000133.3
This compound (C19:0 - IS) 15.9 500,000 (Spiked Amount)
Oleic Acid (C18:1)14.61,500,000250.0
Linoleic Acid (C18:2)14.4900,000150.0

Note: The concentration of each fatty acid is calculated relative to the peak area of the this compound internal standard (IS).

Visualizations

Diagram 1: Experimental Workflow for Lipid Extraction and Analysis

G Workflow for Lipid Extraction and Fatty Acid Analysis cluster_extraction Lipid Extraction (Folch Method) cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis Tissue Tissue Sample (10-100 mg) Homogenize Homogenize in Chloroform:Methanol (2:1) Tissue->Homogenize Extract Agitate and Centrifuge Homogenize->Extract Wash Wash with 0.9% NaCl Extract->Wash Separate Centrifuge for Phase Separation Wash->Separate Collect Collect Lower Chloroform Phase Separate->Collect Dry Dry Under Nitrogen Collect->Dry Add_BF3 Add BF3-Methanol Dry->Add_BF3 Heat Heat at 60°C Add_BF3->Heat Extract_FAMEs Extract with Hexane Heat->Extract_FAMEs Dry_FAMEs Dry with Sodium Sulfate Extract_FAMEs->Dry_FAMEs GCMS GC-MS Analysis Dry_FAMEs->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for Lipid Extraction and Fatty Acid Analysis.

Diagram 2: Logical Relationship of the Folch Method Phases

G Folch Method Phase Separation Start Homogenized Tissue in Chloroform:Methanol (2:1) Addition Add 0.9% NaCl Solution and Vortex Start->Addition Centrifugation Centrifugation Addition->Centrifugation Upper_Phase Upper Aqueous Phase (Methanol, Water, Non-Lipids) Centrifugation->Upper_Phase Discard Lower_Phase Lower Chloroform Phase (Lipids) Centrifugation->Lower_Phase Collect for Analysis

Caption: Folch Method Phase Separation.

References

Application Note: Quantification of Nonadecanoic Acid in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid found in various biological systems, including bacteria and fungi.[1][2][3] Its presence and concentration in microbial cultures can be indicative of specific metabolic pathways and may have implications for microbial physiology and interaction with host organisms. Accurate quantification of this compound is crucial for understanding its role in microbial metabolism and for potential applications in diagnostics and drug development. This application note provides a detailed protocol for the quantification of this compound in microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

This compound itself is frequently utilized as an internal standard for the quantification of other fatty acids in microbial samples due to its relative rarity in many common microorganisms.[4][5] The methodology described herein is therefore applicable for both the direct quantification of endogenous this compound and for its use as an internal standard. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Experimental Protocols

This section details the necessary steps for the quantification of this compound from microbial cultures.

Materials and Reagents

  • Microbial cell culture

  • This compound analytical standard (≥99.5% purity)[5]

  • Internal Standard (if quantifying endogenous this compound, e.g., heptadecanoic acid, C17:0)

  • Chloroform

  • Methanol (B129727) (GC grade)

  • Hexane (B92381) (GC grade)

  • Anhydrous 1.25 M HCl in methanol or 5% H2SO4 in methanol[6][7]

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (B86663) (anhydrous)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Water bath or heating block

  • Nitrogen gas evaporator

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Protocol 1: Total Fatty Acid Extraction and Derivatization (Acid-Catalyzed Methylation)

This protocol is designed to extract and convert all fatty acids (both free and esterified) into their corresponding methyl esters.[7]

  • Sample Preparation:

    • Harvest microbial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet with sterile saline or phosphate-buffered saline (PBS) and centrifuge again.

    • Lyophilize the cell pellet to obtain a dry cell weight.

  • Lipid Extraction:

    • To the dried cell pellet (e.g., 10-20 mg), add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • If quantifying endogenous this compound, add a known amount of an internal standard (e.g., heptadecanoic acid). If using this compound as an internal standard, add it at this step.

    • Vortex vigorously for 2 minutes, then agitate for 1-2 hours at room temperature.

    • Centrifuge at 2,000 x g for 10 minutes to pellet cell debris.

    • Transfer the supernatant (lipid extract) to a new glass vial.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.[7]

    • Seal the vial tightly and heat at 80°C for 1 hour in a water bath or heating block.[7]

    • Cool the vial to room temperature.

  • FAMEs Extraction:

    • Add 1 mL of hexane to the vial and vortex for 1 minute.

    • Add 1 mL of deionized water to facilitate phase separation and vortex again.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Pass the hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Concentrate the FAMEs solution under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).

    • Transfer the final sample to a GC vial for analysis.

    • Inject 1 µL of the sample into the GC-MS system.

GC-MS Parameters (Example)

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C, hold for 10 minutes

  • MS System: Agilent 5977A or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Data Analysis

  • Identify the peak corresponding to this compound methyl ester by its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak (m/z 312.3) and fragmentation pattern.

  • Quantify the amount of this compound by creating a calibration curve using a series of known concentrations of a this compound analytical standard that has undergone the same derivatization procedure.

  • If an internal standard was used, calculate the response factor and determine the concentration of this compound in the original microbial culture, typically expressed as µg/mg of dry cell weight or mg/L of culture.

Data Presentation

The following tables provide a template for presenting quantitative data for this compound in microbial cultures. Actual values would be populated based on experimental results.

Table 1: Quantification of Endogenous this compound in Various Microbial Species

Microbial SpeciesCulture ConditionsThis compound (µg/mg dry cell weight)
Streptomyces sp. ATSB, 30°C, 72hData to be filled
Bacillus subtilis BLB, 37°C, 48hData to be filled
Escherichia coli K-12M9 minimal, 37°C, 24hData to be filled
Saccharomyces cerevisiaeYPD, 30°C, 48hData to be filled

Table 2: Effect of Culture Conditions on this compound Production in Streptomyces sp. A

Carbon Source (1% w/v)Temperature (°C)Incubation Time (h)This compound (µg/mg dry cell weight)
Glucose3072Data to be filled
Glycerol3072Data to be filled
Olive Oil3072Data to be filled
Glucose2572Data to be filled
Glucose3772Data to be filled

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Culture Microbial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Wash Cell Washing Harvest->Wash Lyophilize Lyophilization Wash->Lyophilize Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Lyophilize->Lipid_Extraction Derivatization Acid-Catalyzed Methylation (HCl/Methanol) Lipid_Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Workflow for this compound Quantification.

Generalized Fatty Acid Metabolism in Bacteria

G cluster_synthesis Fatty Acid Synthesis (FAS II) cluster_utilization Fatty Acid Utilization AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Elongation Elongation Cycles MalonylCoA->Elongation FattyAcids Saturated Fatty Acids (e.g., this compound) Elongation->FattyAcids Membrane Membrane Lipid Synthesis FattyAcids->Membrane BetaOxidation Beta-Oxidation (Energy Production) FattyAcids->BetaOxidation Signaling Signaling Molecule Precursor FattyAcids->Signaling BetaOxidation->AcetylCoA

Caption: Generalized Bacterial Fatty Acid Metabolism.

References

Application Notes: Nonadecanoic Acid in Stable Isotope Dilution Assays for Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of fatty acids is crucial in various fields, including clinical diagnostics, drug development, and metabolic research. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for this purpose, offering high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.[1][2] Nonadecanoic acid (C19:0), a long-chain saturated fatty acid, serves as an excellent internal standard in these assays. Its utility stems from the fact that it is naturally absent or present at very low concentrations in most biological samples.[1][3] This minimizes interference with the measurement of endogenous fatty acids.

Principle of Stable Isotope Dilution

The core principle of stable isotope dilution assays involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Since the labeled and unlabeled versions of the molecule exhibit nearly identical chemical and physical properties, any sample loss during extraction, derivatization, or analysis will affect both equally, thus preserving the ratio and allowing for accurate quantification. While deuterated or ¹³C-labeled analogs of the specific fatty acids of interest are the ideal internal standards, this compound is frequently used as a procedural internal standard to monitor the overall efficiency of the analytical method, particularly for extraction and derivatization steps.[1] In some applications, a stable isotope-labeled version of this compound itself, such as 2,2-d₂-nonadecanoic acid, can be synthesized and used.[4]

Applications

  • Lipidomics Research: Quantification of fatty acid profiles in various biological matrices like plasma, serum, tissues, and cells to study lipid metabolism and its role in disease.[5][6]

  • Clinical Diagnostics: Measurement of specific fatty acid levels as biomarkers for various diseases.

  • Drug Development: Assessing the effect of drug candidates on fatty acid metabolism.[7]

  • Food Science: Characterizing the fatty acid composition of food products.

Experimental Workflow Overview

A typical workflow for fatty acid analysis using this compound as an internal standard involves sample preparation, including lipid extraction and derivatization (for GC-MS), followed by chromatographic separation and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, Cells) add_is Spike with this compound (and/or labeled analyte standards) sample->add_is extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) add_is->extraction derivatization Derivatization to FAMEs (for GC-MS) extraction->derivatization GC-MS Path lcms LC-MS/MS Analysis extraction->lcms LC-MS Path gcms GC-MS Analysis derivatization->gcms integration Peak Integration gcms->integration lcms->integration quantification Quantification using Internal Standard Ratio integration->quantification analysis Statistical Analysis quantification->analysis

General experimental workflow for fatty acid analysis.

Protocols

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the analysis of total fatty acids in a sample.

1. Materials

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • 2% (v/v) H₂SO₄ in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

2. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • To your sample (e.g., 100 µL plasma, 10-20 mg tissue homogenate, or 1x10⁶ cells) in a glass centrifuge tube, add a known amount of the this compound internal standard solution. The amount should be in the mid-range of the expected concentrations of the analytes.[5]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.[5]

  • Cap the tube tightly and heat at 80°C for 1 hour.[5]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[5]

  • Vortex for 30 seconds and then centrifuge at 1,000 x g for 5 minutes.[5]

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[5]

4. GC-MS Instrumental Analysis

  • GC Column: Fused silica (B1680970) capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness)[8]

  • Carrier Gas: Helium at a constant pressure of 100 kPa[8]

  • Injector Temperature: 260°C[8]

  • Oven Temperature Program: Start at 50°C (hold for 5 min), ramp to 260°C at 6.5°C/min (hold for 8 min)[8]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the analysis of non-esterified fatty acids and does not require derivatization.

1. Materials

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Acetonitrile

  • Isopropanol

  • Glass centrifuge tubes with PTFE-lined caps

2. Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

  • To 100 µL of plasma in a glass centrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.[7]

  • Vortex for 30 seconds and incubate on ice for 15 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.[7]

  • Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[7]

  • Centrifuge at 2,500 x g for 10 minutes at 4°C.[7]

  • Carefully collect the lower organic phase and transfer to a new glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.[7]

3. LC-MS/MS Instrumental Analysis

  • LC System: UHPLC system

  • Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate the fatty acids of interest.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative performance data for fatty acid analysis using this compound as an internal standard is summarized below. This data is representative of a validated GC-MS method.[8]

AnalyteCalibration Range (ng/mL)Linearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)
Lauric Acid (12:0)12.5 - 250> 0.995< 5< 15< 10< 15
Myristic Acid (14:0)12.5 - 250> 0.995< 5< 15< 10< 15
Palmitic Acid (16:0)62.5 - 1250> 0.995< 20< 60< 10< 15
Stearic Acid (18:0)62.5 - 1250> 0.995< 20< 60< 10< 15
Oleic Acid (18:1n9c)62.5 - 1250> 0.995< 20< 60< 10< 15
Linoleic Acid (18:2n6c)62.5 - 1250> 0.995< 20< 60< 10< 15

Data is adapted from a study on fatty acid profiling in oral biofilm and is for illustrative purposes.[8]

Logical Relationships in Quantification

The quantification of an analyte using an internal standard is based on the relationship between the analyte and internal standard response ratios and their corresponding concentrations.

quantification_logic cluster_calibration Calibration Curve Generation cluster_sample Sample Analysis cluster_quant Quantification cal_standards Calibration Standards (Known Analyte Concentrations) add_is_cal Add Fixed Concentration of This compound (IS) cal_standards->add_is_cal analyze_cal Analyze by GC-MS or LC-MS/MS add_is_cal->analyze_cal calc_ratio_cal Calculate Peak Area Ratio (Analyte / IS) analyze_cal->calc_ratio_cal plot_curve Plot Ratio vs. Concentration calc_ratio_cal->plot_curve interpolate Interpolate Sample Ratio on Calibration Curve plot_curve->interpolate unknown_sample Unknown Sample add_is_sample Add Same Fixed Concentration of IS unknown_sample->add_is_sample analyze_sample Analyze by GC-MS or LC-MS/MS add_is_sample->analyze_sample calc_ratio_sample Calculate Peak Area Ratio (Analyte / IS) analyze_sample->calc_ratio_sample calc_ratio_sample->interpolate determine_conc Determine Analyte Concentration interpolate->determine_conc

Logic diagram for quantification using an internal standard.

References

Application of Nonadecanoic Acid in Lipidomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nonadecanoic acid (C19:0) in lipidomics research. This compound, a saturated fatty acid with a 19-carbon chain, is a valuable tool for the accurate quantification of fatty acids and other lipids in complex biological samples. Its utility stems from its rarity in most biological systems, making it an excellent internal standard. This document outlines key applications, detailed experimental protocols, and data presentation guidelines for leveraging this compound in your lipidomics workflow.

Key Applications of this compound in Lipidomics

This compound serves several critical functions in lipidomics research, primarily centered around its use as an internal standard. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument, and not naturally present in the sample.[1] this compound fits these criteria for fatty acid analysis.

  • Internal Standard for Fatty Acid Profiling: this compound is widely used as an internal standard for the quantitative analysis of free fatty acids and the total fatty acid composition of complex lipids in various biological matrices, including plasma, serum, tissues, and cells.[2] By adding a known amount of this compound to a sample before processing, variations in extraction efficiency, derivatization yield, and instrument response can be normalized, leading to more accurate and reproducible quantification of endogenous fatty acids.

  • Quality Control in Lipid Extraction: Spiking samples with a known quantity of this compound at the initial stage of lipid extraction allows for the monitoring and validation of the extraction method's efficiency and consistency across different samples.

  • Method Validation: this compound is instrumental in validating the accuracy and precision of analytical methods for lipid quantification, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based workflows.

Data Presentation: Quantitative Fatty Acid Analysis

The following tables provide representative data on the concentration of various fatty acids in human plasma, where this compound is commonly used as an internal standard for quantification.

Table 1: Representative Concentrations of Non-esterified Fatty Acids (NEFAs) in Human Plasma. [3]

Fatty AcidAbbreviationClassConcentration (µM) ± SD
Dodecanoic acidC12:0Saturated1.47 ± 0.68
Myristic acidC14:0Saturated7.16 ± 3
Pentadecanoic acidC15:0Saturated1.34 ± 0.91
Palmitic acidC16:0Saturated122 ± 48
Heptadecanoic acidC17:0Saturated1.89 ± 0.92
Stearic acidC18:0Saturated48.8 ± 21
Palmitoleic acidC16:1n7Monounsaturated9.66 ± 6.8
Oleic acidC18:1n9Monounsaturated122 ± 56
Linoleic acidC18:2n6Polyunsaturated83.8 ± 38
Alpha-Linolenic acidC18:3n3Polyunsaturated5.11 ± 3.8
Arachidonic acidC20:4n6Polyunsaturated14 ± 12
Eicosapentaenoic acidC20:5n3Polyunsaturated1.09 ± 0.72
Docosahexaenoic acidC22:6n3Polyunsaturated4.66 ± 3.3

Table 2: Comparison of Major Fatty Acid Concentrations in Matched Human Plasma and Serum Samples. [4]

Fatty AcidPlasma (µg/mL) ± SDSerum (µg/mL) ± SD
Myristic acid (14:0)38.91 ± 2.2540.70 ± 2.67
Palmitic acid (16:0)805.75 ± 25.90853.61 ± 29.07
Stearic acid (18:0)231.67 ± 5.66245.74 ± 6.13
Palmitoleic acid (16:1n-7)101.04 ± 7.45111.12 ± 10.66
Oleic acid (18:1n-9)805.54 ± 29.94855.85 ± 37.60

Experimental Protocols

Accurate lipidomics analysis relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for lipid extraction, derivatization, and analysis using GC-MS and LC-MS, with this compound as an internal standard.

I. Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from various biological samples.[2]

Materials:

  • Sample (e.g., 100 µL plasma, 20 mg tissue, 1x10^6 cells)

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To the sample in a glass centrifuge tube, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument's detector and comparable to the expected concentration of the analytes.

  • Add 2 mL of the chloroform:methanol (2:1, v/v) mixture.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate the mixture at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen. The dried extract can be stored at -80°C until further analysis.

G cluster_extraction Lipid Extraction Workflow A Biological Sample B Add this compound (Internal Standard) A->B C Add Chloroform:Methanol (2:1) B->C D Vortex & Incubate C->D E Add 0.9% NaCl (Phase Separation) D->E F Centrifuge E->F G Collect Lower Organic Phase (Lipids) F->G H Dry Extract under Nitrogen G->H I Store at -80°C or Proceed to Derivatization H->I

Lipid extraction workflow.
II. Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

Method A: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [5]

Materials:

  • Dried lipid extract

  • BF₃-Methanol solution (12-14% w/w)

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract in a screw-capped glass tube, add 2 mL of BF₃-methanol solution.

  • Cap the tube tightly and heat at 60°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Shake the tube vigorously to partition the FAMEs into the hexane layer.

  • Allow the layers to separate, then carefully transfer the upper hexane layer to a GC vial for analysis.

Method B: Silylation using BSTFA [6]

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • To the dried lipid extract in a vial, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • After cooling, add a suitable solvent like dichloromethane.

  • The sample is now ready for GC-MS analysis.

G cluster_derivatization FAME Derivatization Workflow for GC-MS cluster_bf3 BF3-Methanol Method cluster_bstfa BSTFA Method A Dried Lipid Extract B Add BF3-Methanol A->B F Add BSTFA + 1% TMCS A->F C Heat at 60°C B->C D Add Hexane & NaCl C->D E Collect Hexane Layer D->E I GC-MS Analysis E->I G Heat at 60°C F->G H Add Solvent G->H H->I

FAME derivatization workflow.
III. GC-MS Analysis of FAMEs

Typical GC-MS Parameters:

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp 1: 15°C/min to 215°C

    • Ramp 2: 10°C/min to 250°C

    • Ramp 3: 5°C/min to 280°C, hold for 2 min[7]

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Data Analysis: Quantification is achieved by creating a calibration curve for each analyte using its peak area ratio to the peak area of the this compound internal standard.

IV. LC-MS/MS Analysis of Fatty Acids

For LC-MS analysis, derivatization is often not required for free fatty acids. Reversed-phase liquid chromatography is a commonly used separation technique.[8]

Typical LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 50-150 mm length, 1-2.1 mm internal diameter, sub-2 µm particle size)[8]

  • Mobile Phase A: Water/Acetonitrile (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[8]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the fatty acids.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for specific detection and quantification of fatty acids using multiple reaction monitoring (MRM).

Data Analysis: Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, with reference to a calibration curve.

Signaling Pathways

Fatty acids are not only essential for energy storage and membrane structure but also act as signaling molecules that regulate various cellular processes.

Fatty Acid Beta-Oxidation Pathway

This is the primary metabolic pathway for the breakdown of fatty acids to produce energy.[9]

G cluster_beta_oxidation Fatty Acid Beta-Oxidation Pathway FattyAcid Fatty Acid (in Cytosol) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation (Acyl-CoA Synthetase) AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 Mitochondrion Mitochondrial Matrix BetaOxidation Beta-Oxidation Cycle AcylCarnitine->Mitochondrion Translocase AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ETC Electron Transport Chain BetaOxidation->ETC FADH2, NADH TCA TCA Cycle AcetylCoA->TCA TCA->ETC NADH, FADH2 ATP ATP ETC->ATP

Fatty acid beta-oxidation pathway.
Saturated Fatty Acid-Mediated Proinflammatory Signaling

Saturated fatty acids can act as signaling molecules to initiate inflammatory responses through Toll-like receptors (TLRs).[10]

G cluster_tlr_signaling Saturated Fatty Acid-Mediated Proinflammatory Signaling SFA Saturated Fatty Acid (e.g., Palmitic Acid) TLR4 TLR4/MD2 Complex SFA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->InflammatoryGenes Induces

Saturated fatty acid signaling.

Conclusion

This compound is an indispensable tool in modern lipidomics research, enabling accurate and reproducible quantification of fatty acids. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their analytical workflows. By understanding its applications and implementing robust experimental designs, scientists can achieve high-quality lipidomics data to advance their research in various fields, from basic science to drug development and clinical diagnostics.

References

Nonadecanoic Acid: A Reference Standard for Quantitative Analysis in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid, a 19-carbon saturated fatty acid, serves as an invaluable reference standard in analytical chemistry, particularly in the quantitative analysis of fatty acids and other lipid species. Its utility stems from its natural rarity in most biological and commercial samples, making it an ideal internal standard for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes by correcting for variations in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard.

Physicochemical Properties and Purity

Analytical grade this compound is typically available with a purity of ≥99.5% as determined by GC.[2] Its high purity is critical for its role as a reference standard to ensure the accuracy of quantitative measurements.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₃₈O₂[2]
Molecular Weight 298.50 g/mol [2]
Melting Point 68-70 °C[2]
Assay (Purity) ≥99.5% (GC)[2]
Storage Temperature Room Temperature[2]
Solubility Insoluble in water. Soluble in organic solvents like methanol (B129727), ethanol, and chloroform.[3]

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently employed as an internal standard for the quantitative analysis of fatty acids in various matrices, including biological tissues, plasma, microalgae, and food products. The following protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) using GC-MS with this compound as an internal standard.

Experimental Protocol: GC-MS Analysis of Fatty Acids

1. Preparation of Stock Solutions

  • This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.[4] For specific applications, a 25 µM solution in methanol can also be prepared.[5]

  • Analyte Stock Solutions: Prepare individual stock solutions of the fatty acid analytes of interest at a concentration of 1 mg/mL in a suitable solvent.[1]

2. Calibration Curve Preparation

  • Prepare a series of calibration standards by making serial dilutions of the analyte stock solutions to cover the expected concentration range in the samples.[1]

  • Add a constant, known amount of the this compound internal standard stock solution to each calibration standard. The amount of internal standard should be in the mid-range of the expected analyte concentrations.[4]

3. Sample Preparation and Lipid Extraction

  • Sample Spiking: To a known amount of the sample (e.g., 100 µL of plasma, 10-20 mg of tissue homogenate), add a precise volume of the this compound internal standard solution.[6] For FAME analysis, the internal standard is typically added at 5-20% of the total lipid amount being analyzed.[4]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.[6]

    • Vortex vigorously for 1 minute to ensure thorough mixing.[6]

    • Incubate at room temperature for 20 minutes.[6]

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[6]

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.[6]

    • Carefully collect the lower organic phase containing the lipids.[6]

    • Dry the lipid extract under a gentle stream of nitrogen.[6]

4. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of methanol and 0.1 mL of concentrated hydrochloric acid.[5]

  • Seal the tube and heat at 100°C for 1 hour.[5]

  • After cooling, add 2 mL of hexane (B92381) and 2 mL of water to extract the FAMEs.[5]

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

5. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and analytes.

Table 2: Typical GC-MS Instrumental Parameters for FAME Analysis

ParameterSetting
Column Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Oven Program Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (hold for 3 min), and finally to 320°C at 20°C/min (hold for 12 min).[7]
Carrier Gas Helium
MSD Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

6. Data Analysis

  • Calculate the peak area ratio of each analyte to the internal standard (this compound).[1]

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.[1]

  • Determine the concentration of the analytes in the samples using the calibration curve.[8]

Workflow for GC-MS Based Fatty Acid Quantification

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration RatioCalculation Calculate Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Analytes CalibrationCurve->Quantification

Caption: Workflow for fatty acid quantification using GC-MS with an internal standard.

Application in High-Performance Liquid Chromatography (HPLC)

General Protocol: HPLC Analysis with an Internal Standard

1. Preparation of Solutions

  • Prepare stock solutions of the analyte and this compound (internal standard) in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol.

2. Calibration Curve

  • Prepare a series of calibration standards with varying concentrations of the analyte and a constant concentration of this compound.

3. Sample Preparation

  • Add a known amount of the this compound internal standard solution to the sample.

  • Perform any necessary sample cleanup or extraction steps.

4. HPLC Instrumental Parameters

The following are general RP-HPLC conditions that may be suitable for the analysis of fatty acids and other non-polar compounds.

Table 3: General RP-HPLC Instrumental Parameters

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water, potentially with an acid modifier like formic acid for MS compatibility.[9]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detector UV (at a low wavelength, e.g., 205 nm, if analytes have a chromophore) or Mass Spectrometer (MS)

5. Data Analysis

  • Similar to the GC-MS protocol, calculate the peak area ratio of the analyte to the internal standard and use a calibration curve for quantification.

Logical Relationship for Internal Standard Calibration

InternalStandard_Logic Analyte_Response Analyte Peak Area (Ax) Response_Ratio Response Ratio (Ax / As) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (As) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration Ratio) Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration (Cx) Conc_Ratio Concentration Ratio (Cx / Cs) Analyte_Conc->Conc_Ratio IS_Conc Internal Standard Concentration (Cs) IS_Conc->Conc_Ratio Conc_Ratio->Calibration_Curve Unknown_Quantification Quantification of Unknown Sample Calibration_Curve->Unknown_Quantification

Caption: The logical basis of the internal standard method for quantitative analysis.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acids and other lipids by GC-MS. Its physical and chemical properties, coupled with its low natural abundance, make it an excellent choice for correcting analytical variability. While its application in HPLC as an internal standard is less documented, the fundamental principles of internal standardization can be applied. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound as a reference standard in their analytical workflows.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape of Nonadecanoic Acid in GC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor peak shape of nonadecanoic acid in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my this compound tailing?

Peak tailing for this compound, a long-chain fatty acid, is a common issue in GC-MS analysis. The primary cause is often unwanted interactions between the polar carboxyl group of the acid and active sites within the GC system.[1][2] These active sites can be exposed silanol (B1196071) groups in the inlet liner, on the GC column, or contamination from previous injections.[1][3] Incomplete derivatization can also leave free fatty acids that interact strongly with the system, causing significant tailing.[1]

Q2: How can I differentiate between a chemical and a physical cause for peak tailing?

A simple diagnostic test is to observe the peak shapes of other compounds in your chromatogram. If only polar analytes like this compound are tailing while non-polar compounds (e.g., alkanes) have symmetrical peaks, the issue is likely chemical, indicating active sites in the system.[4] If all peaks, including non-polar ones, are tailing, the problem is more likely physical, such as a poor column cut or improper column installation.[3]

Q3: What is derivatization and why is it crucial for analyzing this compound?

Derivatization is a chemical process that converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[5] This is critical for GC-MS analysis of fatty acids for several reasons:

  • Improved Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to travel through the GC column more efficiently at lower temperatures.[5][6]

  • Enhanced Peak Shape: By neutralizing the polar carboxyl group, derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.

  • Increased Stability: The resulting esters are generally more thermally stable, reducing the risk of degradation in the hot injector.[7]

Q4: Can issues with the GC inlet lead to poor peak shape for this compound?

Yes, the GC inlet is a common source of problems that can lead to poor peak shape. Issues can include:

  • Contaminated Inlet Liner: Residue from previous samples can create active sites that interact with the analyte. Regular inspection and replacement of the liner are crucial.

  • Septum Bleed or Coring: Overused or improperly installed septa can introduce contaminants or cause leaks.[8]

  • Incorrect Liner Type: Using the wrong type of liner for your injection method (split vs. splitless) can affect sample vaporization and transfer to the column.[9]

Troubleshooting Guide

Issue: Tailing Peak for this compound

This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Step 1: Verify Derivatization

  • Problem: Incomplete or failed derivatization reaction.

  • Solution:

    • Review your derivatization protocol to ensure the correct reagents, reaction time, and temperature were used.[10][11]

    • Prepare a fresh derivatization reagent and re-derivatize the sample.

    • Analyze a known standard of this compound methyl ester to confirm that the GC-MS system is performing correctly for the derivatized analyte.

Step 2: Inspect and Maintain the GC Inlet

  • Problem: Active sites or contamination in the inlet.

  • Solution:

    • Replace the Inlet Liner: This is a common and effective solution. Use a fresh, deactivated liner.[3]

    • Replace the Septum: A cored or leaking septum can cause a host of issues. Replace it regularly.[8]

    • Check for Leaks: Perform a leak check on the inlet to ensure all fittings and seals are secure.

Step 3: Evaluate the GC Column

  • Problem: Column contamination or improper installation.

  • Solution:

    • Column Bake-out: Bake out the column according to the manufacturer's instructions to remove contaminants.

    • Trim the Column: If the front of the column is contaminated, carefully trim 10-20 cm from the inlet end and reinstall it.[3]

    • Verify Installation: Ensure the column is installed at the correct depth in both the inlet and the detector, and that the column cut is clean and perpendicular.[3]

Step 4: Optimize GC-MS Method Parameters

  • Problem: Sub-optimal analytical conditions.

  • Solution:

    • Injection Temperature: Ensure the injection temperature is high enough to ensure complete vaporization of the derivatized this compound.

    • Oven Temperature Program: A slow initial ramp rate can sometimes help to focus the analytes at the head of the column, improving peak shape.

    • Carrier Gas Flow Rate: Verify that the carrier gas flow rate is optimal for your column dimensions.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Methyl Ester (FAME) Analysis

ParameterRecommended SettingRationale
GC Column Mid-polar to polar (e.g., DB-WAX, HP-88, BPX70)[5][12][13]Provides good separation of fatty acid methyl esters.
Injector Type Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 250 - 280 °C[14][15]Ensures efficient vaporization of the FAME.
Liner Type Deactivated, with glass wool (for splitless)[9]Minimizes active sites and aids in sample vaporization.
Carrier Gas Helium or HydrogenCommon carrier gases for GC-MS.
Oven Program Initial Temp: ~80-100°C, Ramp: 10-20°C/min, Final Temp: ~250-280°C[14]Separates FAMEs based on their boiling points and polarity.
MS Ion Source Temp ~230 °CStandard temperature for electron ionization.
MS Quadrupole Temp ~150 °CStandard temperature for the mass analyzer.

Experimental Protocols

Protocol 1: Esterification of this compound using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for GC-MS analysis.[11]

Materials:

Procedure:

  • Accurately weigh approximately 1-10 mg of the this compound sample into a reaction vial.

  • Add 1-2 mL of 14% BF₃-Methanol to the vial.

  • Securely cap the vial and heat at 60-100°C for 10-30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ester.[11][14]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • A suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vial with a screw cap

Procedure:

  • Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Add 100 µL of the solvent to dissolve the sample.

  • Add 100-200 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Poor Peak Shape of this compound start Poor Peak Shape (Tailing) check_derivatization Verify Derivatization (Prepare fresh reagent, re-derivatize) start->check_derivatization derivatization_ok Derivatization OK? check_derivatization->derivatization_ok derivatization_ok->start No, Redo inlet_maintenance Perform Inlet Maintenance (Replace liner, septum, check for leaks) derivatization_ok->inlet_maintenance Yes inlet_ok Inlet OK? inlet_maintenance->inlet_ok inlet_ok->start No, Fix Leaks column_maintenance Perform Column Maintenance (Bake-out, trim column, check installation) inlet_ok->column_maintenance Yes column_ok Column OK? column_maintenance->column_ok column_ok->start No, Replace Column optimize_method Optimize GC-MS Method (Temperatures, flow rate) column_ok->optimize_method Yes good_peak_shape Good Peak Shape (Resolved) optimize_method->good_peak_shape

Caption: A logical workflow for troubleshooting poor peak shape in GC-MS analysis.

References

Technical Support Center: Optimizing Nonadecanoic Acid Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of nonadecanoic acid from soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for extracting this compound from soil?

A1: The most widely used and robust method is a modified Bligh-Dyer solvent extraction.[1] This technique utilizes a single-phase mixture of chloroform (B151607), methanol (B129727), and a buffer to efficiently extract total lipids, including this compound, from the complex soil matrix.

Q2: Why is an internal standard, such as this compound (19:0), used in the extraction process?

A2: An internal standard is crucial for quantifying the amount of fatty acids in a sample. Since some loss of the target analyte is inevitable during the multi-step extraction and analysis process, a known amount of a similar compound not naturally present in the sample (like this compound in many cases) is added at the beginning. The recovery of the internal standard is then used to correct for the loss of the target fatty acids, allowing for accurate quantification.[2][3]

Q3: What is the purpose of derivatization to Fatty Acid Methyl Esters (FAMEs)?

A3: Fatty acids in their free form are not volatile enough for analysis by gas chromatography (GC). Derivatization converts the fatty acids into their corresponding methyl esters (FAMEs), which are more volatile and thermally stable. This process improves chromatographic peak shape and allows for accurate separation and detection by GC.[4][5][6]

Q4: What are the main advantages of Supercritical Fluid Extraction (SFE) over solvent extraction?

A4: SFE, typically using carbon dioxide, is considered a "green" technique due to the use of a non-toxic and environmentally friendly solvent. It can be faster than solvent extraction and allows for selective extraction by modifying temperature and pressure. The extracted material is easily recovered by depressurizing the system, which causes the supercritical fluid to return to a gaseous state, leaving behind the solvent-free extract.[7]

Q5: How critical is sample preparation, such as freeze-drying and grinding?

A5: Proper sample preparation is critical for efficient and reproducible extractions. Freeze-drying removes water, which can interfere with the extraction process. Grinding the soil sample increases the surface area, allowing for better penetration of the extraction solvent and more efficient recovery of the target analytes.

Troubleshooting Guide

Problem 1: Low or No Recovery of this compound (Internal Standard)

Possible Causes & Solutions

  • Incomplete Extraction:

    • Issue: The solvent may not have sufficiently penetrated the soil matrix.

    • Solution: Ensure the soil sample is properly homogenized and ground to a fine powder. Increase the extraction time or use a more vigorous shaking/sonication method.

  • Loss During Phase Separation:

    • Issue: The lipid-containing chloroform layer may have been accidentally discarded or incompletely collected.

    • Solution: Carefully aspirate the upper aqueous layer without disturbing the lower chloroform layer. For better separation, centrifuge the sample at a higher speed or for a longer duration.

  • Inefficient Derivatization:

    • Issue: The transesterification reaction to form FAMEs may be incomplete.

    • Solution: Ensure the reagents for derivatization (e.g., methanolic KOH or BF3-methanol) are fresh and properly prepared. Check the reaction temperature and time to ensure they are optimal for the procedure.

  • Loss During Solvent Evaporation:

    • Issue: The FAMEs, being volatile, might have been lost during the solvent evaporation step.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid overheating the sample. Do not let the sample go to complete dryness for an extended period.

Troubleshooting Logic for Low Internal Standard Recovery

Caption: Troubleshooting workflow for low internal standard recovery.

Problem 2: Contamination Peaks in the Gas Chromatogram

Possible Causes & Solutions

  • Contaminated Solvents or Reagents:

    • Issue: Solvents, reagents, or glassware may contain impurities that are detected by the GC.

    • Solution: Use high-purity (HPLC or GC grade) solvents. Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned and rinsed with solvent before use.

  • Carryover from Previous Samples:

    • Issue: Residues from a previous, more concentrated sample may be present in the GC system.

    • Solution: Clean the GC injection port and liner. Run several solvent blanks between samples to wash out any residual compounds.

  • Plasticizers:

    • Issue: Phthalates and other plasticizers can leach from plastic labware (e.g., pipette tips, centrifuge tubes).

    • Solution: Whenever possible, use glass or Teflon labware. If plasticware must be used, rinse it with a non-interfering solvent before use.

Problem 3: Poor Peak Shape or Resolution in GC Analysis

Possible Causes & Solutions

  • Improper GC Column:

    • Issue: The GC column's stationary phase may not be suitable for FAME analysis.

    • Solution: Use a column specifically designed for FAME analysis, such as a polar cyanopropyl or polyethylene (B3416737) glycol (PEG) phase column, which separates compounds based on carbon chain length and degree of unsaturation.[4][5][8][9]

  • Suboptimal GC Conditions:

    • Issue: The temperature program, carrier gas flow rate, or injection parameters may not be optimized.

    • Solution: Optimize the GC temperature program to ensure adequate separation of all FAMEs. Adjust the carrier gas flow rate to its optimal linear velocity. Ensure a fast and clean injection. Using a longer column or a smaller internal diameter can also increase efficiency and resolution.[10]

  • Column Contamination or Degradation:

    • Issue: The GC column may be contaminated with non-volatile residues from the soil extract, or the stationary phase may have degraded.

    • Solution: Bake the column at a high temperature (within its specified limits) to remove contaminants. If performance does not improve, the column may need to be replaced.

Data on Extraction Efficiency

The efficiency of this compound extraction is influenced by the choice of solvent and the extraction conditions. The following tables provide a summary of comparative data for lipid extraction from soil and other matrices.

Table 1: Comparison of Solvent Systems for Total Lipid Extraction

Solvent SystemRelative EfficiencyNotesReference
Chloroform:Methanol:BufferHighConsidered a "gold standard" for lipid extraction.[11]
Chloroform:Methanol (Folch)HighMore suitable for samples with higher lipid content (>2%).[11][12]
Hexane (B92381):IsopropanolModerateA less toxic alternative to chloroform-based systems.[11]
DichloromethaneModerateCan be effective, but efficiency may vary with sample type.[13]

Table 2: Influence of Supercritical Fluid Extraction (SFE) Parameters on Yield

ParameterEffect on YieldNotesReference
Pressure Generally, increasing pressure increases yield.Higher pressure increases the density and solvating power of the supercritical fluid.[7][14][15]
Temperature Effect can be complex.Increasing temperature can decrease fluid density but increase the vapor pressure of the analyte, leading to varied effects on solubility.[14][16][17]
Co-solvent Adding a polar co-solvent (e.g., ethanol) can increase the extraction efficiency of more polar lipids.Modifies the polarity of the supercritical fluid.[14]

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Solvent Extraction

This protocol is a modification of the widely recognized Bligh-Dyer technique, optimized for soil samples.[1]

  • Sample Preparation: Weigh 1-5 g of freeze-dried and finely ground soil into a glass centrifuge tube.

  • Addition of Internal Standard: Add a known amount of this compound solution (in chloroform) to the soil sample.

  • Extraction: Add a single-phase mixture of chloroform, methanol, and phosphate (B84403) buffer (e.g., in a 1:2:0.8 v/v/v ratio) to the tube.

  • Shaking: Vortex the tube vigorously and then place it on a shaker for at least 2 hours to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to pellet the soil particles.

  • Phase Separation: Transfer the supernatant to a new tube. Add additional chloroform and water (or buffer) to break the single-phase system into two phases (chloroform and methanol/water).

  • Collection of Lipid Extract: Centrifuge to achieve clear phase separation. The lower chloroform layer, containing the lipids, is carefully collected.

  • Solvent Evaporation: The chloroform is evaporated under a gentle stream of nitrogen.

Experimental Workflow for Modified Bligh-Dyer Extraction

Bligh_Dyer_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection Prep_Soil 1. Weigh freeze-dried, ground soil Add_IS 2. Add Internal Standard (this compound) Prep_Soil->Add_IS Add_Solvent 3. Add Chloroform: Methanol:Buffer Add_IS->Add_Solvent Shake 4. Shake for 2 hours Add_Solvent->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Phase_Sep 6. Induce Phase Separation (add Chloroform & Water) Centrifuge1->Phase_Sep Centrifuge2 7. Centrifuge Phase_Sep->Centrifuge2 Collect_Lipids 8. Collect Lower (Chloroform) Layer Centrifuge2->Collect_Lipids Evaporate 9. Evaporate Solvent Collect_Lipids->Evaporate

Caption: Workflow for modified Bligh-Dyer solvent extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Fractionation

SPE is often used after the initial solvent extraction to separate lipids into different classes.

  • Column Conditioning: Condition a silica (B1680970) SPE cartridge with chloroform.

  • Sample Loading: Re-dissolve the dried lipid extract from the Bligh-Dyer method in a small volume of chloroform and load it onto the SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids with chloroform.

  • Elution of Glycolipids: Elute the glycolipids with acetone.

  • Elution of Phospholipids (B1166683): Elute the phospholipids (which contain the fatty acids of interest for microbial analysis) with methanol.

  • Solvent Evaporation: Evaporate the solvent from the desired fraction(s) under a gentle stream of nitrogen.

Protocol 3: Transesterification to FAMEs
  • Reaction: To the dried lipid fraction, add a mild alkaline reagent such as 0.5 M methanolic potassium hydroxide (B78521) (KOH).

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes.

  • Neutralization and Extraction: Neutralize the reaction with an acid (e.g., acetic acid) and extract the FAMEs with hexane.

  • Collection: The upper hexane layer containing the FAMEs is transferred to a GC vial for analysis.

Overall Experimental Workflow

Full_Workflow Soil_Sample Soil Sample Solvent_Extraction Solvent Extraction (Bligh-Dyer) Soil_Sample->Solvent_Extraction Total_Lipid_Extract Total Lipid Extract Solvent_Extraction->Total_Lipid_Extract SPE Solid-Phase Extraction (SPE) Total_Lipid_Extract->SPE Lipid_Fractions Lipid Fractions (e.g., Phospholipids) SPE->Lipid_Fractions Transesterification Transesterification Lipid_Fractions->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_Analysis GC Analysis FAMEs->GC_Analysis Data Data Analysis GC_Analysis->Data

Caption: Overall experimental workflow from soil sample to data analysis.

References

Common interferences in the mass spectrometric analysis of Nonadecanoic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common interferences in the mass spectrometric analysis of Nonadecanoic Acid (C19:0).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the mass spectrometric analysis of this compound?

A1: Interferences in the mass spectrometric analysis of this compound can be broadly categorized into three main types:

  • Matrix Effects: These are alterations in ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue extracts).[1] Components like phospholipids, salts, and other fatty acids can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][2]

  • Isobaric and Co-eluting Interferences: Isobaric interferences are caused by compounds having the same nominal mass-to-charge ratio (m/z) as the analyte.[3][4] This is a common issue in lipidomics, where different lipid species may have near-identical masses.[5][6] Co-eluting interferences are compounds that are not separated chromatographically from the analyte and can contribute to the signal at the same retention time.

  • System and Contamination-Related Interferences: These include background noise from the instrument, contaminants from solvents, lab equipment (e.g., plasticizers), or sample handling (e.g., keratins), and issues arising from the analytical system itself, such as gas leaks or column bleed.[7][8][9]

Q2: My signal for this compound is suppressed or highly variable, particularly in biological samples. What is the likely cause and how can I fix it?

A2: Signal suppression or high variability in biological samples is most commonly due to matrix effects .[1] Endogenous substances in matrices like plasma or serum can interfere with the ionization of this compound in the mass spectrometer's source.[2]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples and improving recovery.[1]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than simple protein precipitation. Optimization of the solvent and pH is critical.[1]

    • Protein Precipitation (PPT): While simple, it is the least effective method for removing matrix components and may lead to significant ion suppression.[1]

  • Optimize Chromatography: Improve the separation between this compound and co-eluting matrix components by adjusting the mobile phase, gradient profile, or using a different analytical column.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Nonadecanoic-d37 Acid) is crucial. It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.

  • Quantify Matrix Effects: Perform a post-extraction spike experiment to quantitatively assess the degree of ion suppression or enhancement.[1]

Q3: I'm observing peaks with the same m/z as my this compound standard, but at different retention times or as a shoulder on my main peak. How do I resolve this?

A3: This indicates the presence of isobaric or isomeric compounds . While this compound (C19:0) is a saturated fatty acid, other lipids or compounds in a complex sample could have the same nominal mass. High-resolution mass spectrometry (HRMS) can often distinguish between compounds with very close masses.[5][6]

Resolution Strategies:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier-Transform Mass Spectrometry (FTMS) or Orbitrap can resolve species with near-identical masses based on their exact mass.[5][6]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, you can generate a unique fragmentation pattern for this compound. Comparing the fragmentation pattern of your sample peak to that of a pure standard can confirm its identity.

  • Chromatographic Separation: Enhance the chromatographic resolution by optimizing your LC or GC method to separate the interfering compounds from your analyte.

  • Derivatization (for GC-MS): Derivatizing this compound (e.g., to its TMS ester) changes its mass and chromatographic behavior, which can help separate it from underivatized interferences.[10][11]

Q4: For GC-MS analysis, I'm getting poor peak shape (tailing) and low sensitivity for this compound. What should I do?

A4: Free fatty acids like this compound have low volatility and contain a polar carboxyl group, which can lead to poor chromatographic performance and thermal degradation in a hot GC inlet.[12] The solution is derivatization .

Common Derivatization Protocol:

  • Silylation: This is the most common technique, where the active hydrogen on the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.[12][13] This creates a TMS-ether derivative that is more volatile, less polar, and more thermally stable.[12] A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[12]

  • Methylation: Converting the fatty acid to its fatty acid methyl ester (FAME) is another widely used method. Reagents like boron trifluoride-methanol or methanolic HCl can be used.[14]

An incomplete derivatization reaction can also cause issues. Ensure your reagents are fresh, the reaction time and temperature are adequate, and the sample is dry, as moisture can quench the derivatization reagents.

Q5: My baseline is noisy and I see unexpected peaks even in my solvent blanks. What are the likely sources?

A5: A noisy baseline and unexpected peaks in blanks are typically due to system contamination or leaks .[8][15]

Troubleshooting Checklist:

  • Check for Leaks: Use an electronic leak detector to check all fittings, the septum, and gas lines. Air leaks can introduce nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18), increasing background noise.[8]

  • Identify Contaminants: Common background peaks include:

    • Siloxanes: From column bleed or septa. These show up as repeating ions (e.g., m/z 73, 207, 281).

    • Phthalates: Plasticizers that can leach from plastic containers, pipette tips, or solvent lines.

    • Polyethylene glycol (PEG): A common contaminant found in many lab preparations.[7]

  • Clean the System: If contamination is suspected, clean the ion source. Check your solvents and reagents to ensure they are high-purity and free of contaminants.[16]

  • Implement a Robust Wash Protocol: Use a strong needle wash in the autosampler to prevent carryover between injections.[1]

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing and Mitigating Matrix Effects

This guide describes a post-extraction spike experiment to quantify matrix effects.

Experimental Protocol:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike this compound standard into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from a control subject), perform the full extraction procedure, and then spike the this compound standard into the final, dried extract before reconstitution.

    • Set C (Extracted Sample): A study sample containing this compound, processed through the full extraction procedure.

  • Analysis: Analyze all three sets of samples using the same LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the peak areas from Set A and Set B.

Data Presentation: Matrix Effect Calculation

FormulaCalculationInterpretation
Matrix Effect (%) ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100ME < 100% : Ion SuppressionME > 100% : Ion EnhancementME = 100% : No Matrix Effect

Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Spike Analyte in Neat Solvent analysis LC-MS/MS Analysis A->analysis B_blank Select Blank Matrix Sample B_extract Perform Sample Extraction B_blank->B_extract B_spike Spike Analyte into Extracted Blank B_extract->B_spike B_spike->analysis calc Calculate Matrix Effect: (Area B / Area A) * 100 analysis->calc interpret Interpret Result: <100% Suppression >100% Enhancement calc->interpret

Caption: Workflow for quantitative assessment of matrix effects.

Guide 2: Silylation of this compound for GC-MS

This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ester for improved GC-MS performance.

Materials:

  • This compound standard or dried sample extract.

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvent (e.g., Pyridine (B92270), Acetonitrile, or Dichloromethane).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Experimental Protocol:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent. A common method is to evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine (or another suitable solvent) to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The TMCS acts as a catalyst to speed up the reaction.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The resulting derivative is Trimethylsilyl nonadecanoate.[10]

Troubleshooting General MS Signal Issues

start Problem: No / Low / Inconsistent Signal check_system Check System Suitability (Tune, Calibration, Leaks) start->check_system check_sample_prep Review Sample Preparation (Extraction, Derivatization) check_system->check_sample_prep System OK? [Yes] fix_system Action: Fix Leaks, Recalibrate, Clean Ion Source check_system->fix_system System OK? [No] check_chroma Evaluate Chromatography (Peak Shape, Retention Time) check_sample_prep->check_chroma Prep OK? [Yes] fix_sample_prep Action: Optimize Extraction, Verify Derivatization check_sample_prep->fix_sample_prep Prep OK? [No] fix_chroma Action: Change Column, Adjust Mobile Phase/ Gradient check_chroma->fix_chroma Chroma OK? [No] investigate_matrix Suspect Matrix Effects or Isobaric Interference check_chroma->investigate_matrix Chroma OK? [Yes] fix_system->start fix_sample_prep->start fix_chroma->start resolve Perform Interference Specific Protocols (See Guide 1) investigate_matrix->resolve

Caption: A logical workflow for troubleshooting common MS signal issues.

References

Improving the solubility of Nonadecanoic Acid for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nonadecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound (C19:0) is a long-chain saturated fatty acid.[1][2] Its long, nonpolar hydrocarbon chain makes it very hydrophobic and practically insoluble in aqueous solutions like cell culture media.[3][4] This poor solubility can lead to precipitation, inconsistent results, and challenges in delivering the fatty acid to cells in a biologically relevant manner.

Q2: What are the primary solvents for creating a this compound stock solution?

A2: The most common organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF).[5][6] It is crucial to use high-purity, anhydrous grades of these solvents to achieve the best dissolution.[7][8]

Q3: My this compound precipitates when I add the stock solution to my cell culture medium. Why does this happen and how can I prevent it?

A3: This is a common issue known as "solvent shock" or precipitation, which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous environment where it is not soluble.[9] The recommended method to prevent this is to complex the fatty acid with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA), before adding it to the culture medium.[8][10] This complex mimics the physiological transport of fatty acids and enhances their stability and availability in the aqueous medium.[8][11]

Q4: How does Bovine Serum Albumin (BSA) help solubilize this compound?

A4: Fatty acid-free BSA has hydrophobic pockets that bind to the non-polar hydrocarbon tail of this compound.[8] This binding effectively shields the fatty acid from the aqueous environment, creating a soluble complex that allows for uniform delivery to cells in culture.[10]

Q5: What is the ideal molar ratio of this compound to BSA?

A5: The molar ratio of fatty acid to BSA is a critical parameter that can significantly influence experimental results.[10] While there is no universal ratio, a common starting point is between 2:1 and 6:1 (fatty acid:BSA).[10][12] It is highly recommended to optimize this ratio for your specific cell type and experimental conditions, as different ratios can alter the concentration of "free" or unbound fatty acid available to the cells.[10]

Q6: Can I heat the solution to improve solubility?

A6: Yes, gentle heating can aid in the initial dissolution of this compound in an organic solvent and during its complexation with BSA.[10][13] However, temperatures should be carefully controlled. For BSA complexation, temperatures are typically kept between 37°C and 50°C. Exceeding 50°C can lead to BSA aggregation, which may increase the availability of the fatty acid in an uncontrolled manner.[10]

Q7: How should I store my this compound stock solutions?

A7: this compound as a solid should be stored at -20°C.[5] Once dissolved in an organic solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[7][14] Aqueous solutions or BSA-complexed solutions are less stable and it is not recommended to store them for more than one day.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for in vitro experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding the stock solution to the media. 1. Final concentration exceeds the solubility limit. 2. "Solvent shock" due to rapid dilution in an aqueous buffer. 3. Stock solution is too concentrated.1. Lower the final working concentration. 2. Crucially, prepare a fatty acid-BSA complex before adding it to the final culture medium. [8][10] 3. Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling.[15]
The cell culture medium becomes cloudy or hazy over time. 1. Instability of the this compound in the medium. 2. Interaction with media components (e.g., salts, proteins). 3. Evaporation of media during incubation, leading to increased concentration.1. Ensure the fatty acid-BSA complexation was successful. The final solution should be clear. 2. Perform media changes with freshly prepared this compound-containing media every 24-48 hours.[15] 3. Ensure proper humidification in the incubator to prevent evaporation.
Inconsistent or no biological effect observed in the assay. 1. Poor bioavailability of the fatty acid due to precipitation. 2. Inaccurate stock solution concentration. 3. Degradation of the compound.1. Visually inspect the media for any signs of precipitation before and during the experiment.[15] 2. Use the fatty acid-BSA complexation method for optimal delivery.[10] 3. Verify the concentration of your stock solution and prepare fresh solutions regularly.[15]
Cell toxicity or death observed in the vehicle control group. 1. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. 2. The use of fatty acid-free BSA alone may strip lipids from cells, causing stress.1. Ensure the final concentration of the organic solvent in the culture medium is non-toxic. For ethanol, it should not exceed 0.05%; for DMSO, concentrations over 0.5% (1:200 v:v) should be avoided.[10] 2. Always include a BSA-only vehicle control that is treated in the same way as the fatty acid-BSA complex (including the small amount of organic solvent).[13]

Data Presentation

Solubility of this compound

The following table summarizes the approximate solubility of this compound in various solvents.

SolventConcentration (mg/mL)Source
Ethanol~25 mg/mL[5][6][16]
Dimethylformamide (DMF)~25 mg/mL[5][6][16]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[5][6][16]
1:1 solution of DMF:PBS (pH 7.2)~0.25 mg/mL[5][6][16]
Aqueous BuffersSparingly soluble[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Ethanol

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol (100%)

  • Sterile microcentrifuge tubes or glass vials

  • Heating block or water bath set to 65°C

Procedure:

  • Weigh the desired amount of this compound into a sterile tube. For example, to make a 150 mM stock solution, weigh 44.85 mg of this compound (MW: 298.5 g/mol ) and add it to a 1.5 mL tube.

  • Add the required volume of 100% ethanol to the tube. For a 150 mM stock, add 1 mL of ethanol.

  • Vortex the solution briefly.

  • Heat the tube at 65°C until the this compound is completely dissolved.[13] Vortex periodically to facilitate dissolution. The solution should become clear.

  • Once dissolved, allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes how to complex this compound with fatty acid-free BSA for improved solubility and delivery in in vitro assays. This example creates a 5 mM fatty acid / 1 mM BSA stock solution (5:1 molar ratio).

Materials:

  • This compound stock solution in ethanol (e.g., 150 mM from Protocol 1)

  • Fatty acid-free BSA

  • Sterile PBS or Milli-Q water

  • Sterile filtration unit (0.22 µm)

  • Water baths or incubators at 37°C and 65°C

  • Sterile conical tubes

Procedure:

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or Milli-Q water.

    • Mix gently by inverting the tube until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing.

    • Sterile-filter the BSA solution using a 0.22 µm filter.[8]

    • This 10% solution is approximately 1.5 mM BSA. For this protocol, we will dilute it to 2 mM. Dilute 6.7 mL of the 10% BSA solution with 3.3 mL of sterile PBS to get 10 mL of a 2 mM BSA solution.

  • Pre-warm Solutions:

    • Place the 2 mM BSA solution in a 37°C water bath for at least 30 minutes.[8]

    • Briefly warm the this compound stock solution (150 mM in ethanol) to ensure it is fully dissolved.

  • Complexation:

    • In a sterile conical tube, add the required volume of the pre-warmed 2 mM BSA solution. For example, to make 1 mL of the final complex, start with 500 µL of the 2 mM BSA solution.

    • While gently swirling the BSA solution, add the this compound stock solution dropwise. To achieve a 5:1 molar ratio (5 mM FA to 1 mM BSA final concentration in the complex), you would add 33.3 µL of the 150 mM FA stock to 500 µL of 2 mM BSA.

    • Adjust the final volume to 1 mL with sterile PBS.

  • Incubation:

    • Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complete complexation.[13] Gently mix the solution periodically.

  • Final Dilution:

    • The resulting 5 mM this compound / 1 mM BSA complex is a stock solution.

    • Dilute this complex into your pre-warmed cell culture medium to achieve the desired final working concentration for your experiment. For example, adding 100 µL of the complex to 900 µL of medium will result in a final concentration of 500 µM this compound.

    • Important: Also prepare a vehicle control by adding an equivalent volume of ethanol (the solvent for the fatty acid) to the BSA solution and treating it identically.[13]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation of Stock Solutions cluster_complex Complexation cluster_final Final Application BSA_prep 1. Prepare 2 mM Fatty Acid-Free BSA in PBS. Sterile filter. Warm_BSA 3. Warm BSA solution to 37°C. BSA_prep->Warm_BSA FA_prep 2. Prepare 150 mM this compound in Ethanol (Protocol 1). Add_FA 4. Add FA stock dropwise to BSA while gently swirling. FA_prep->Add_FA Warm_BSA->Add_FA Incubate 5. Incubate complex at 37°C for 1 hour. Add_FA->Incubate Dilute 6. Dilute FA-BSA complex into pre-warmed cell culture medium. Incubate->Dilute Assay 7. Add to cells for in vitro assay. Dilute->Assay G Start Precipitate observed in cell culture medium? Immediate Does it happen immediately after adding to media? Start->Immediate Yes End_OK No Precipitate: Proceed with experiment. Start->End_OK No OverTime Does it happen over a few hours/days? Immediate->OverTime No Sol_A1 Likely 'Solvent Shock'. Concentration > Solubility. Immediate->Sol_A1 Yes Sol_B1 Likely instability or media evaporation. OverTime->Sol_B1 Yes OverTime->End_OK No Sol_A2 ACTION: Use Fatty Acid-BSA complexation protocol (Protocol 2). Lower final concentration. Sol_A1->Sol_A2 Sol_B2 ACTION: Refresh media with freshly prepared complex every 24-48h. Check incubator humidity. Sol_B1->Sol_B2 G cluster_downstream Downstream Signaling Cascades cluster_response Cellular Responses FA This compound (FA-BSA Complex) Receptor Membrane Receptor (e.g., RTK like c-Met) FA->Receptor Metabolism Lipid Metabolism FA->Metabolism Direct Influence Membrane Cell Membrane PI3K PI3K/Akt/mTOR Pathway Receptor->PI3K Activation MAPK MAPK Pathway Receptor->MAPK Activation Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis Metabolism->Proliferation

References

Stability and proper storage conditions for Nonadecanoic Acid standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of nonadecanoic acid standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: Solid this compound is a stable compound. For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least four years.[1] For shorter periods, storage at room temperature or between 0-8°C is also acceptable.[2][3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is good practice to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the fatty acid to minimize oxidation.[1]

Q3: What is the stability of this compound in a stock solution?

A3: The stability of this compound in a stock solution depends on the solvent and storage conditions. For long-term stability of stock solutions in an organic solvent, it is recommended to store them at -80°C.[4] Aliquoting the stock solution to avoid repeated freeze-thaw cycles is also advisable.

Q4: Can I store this compound in an aqueous solution?

A4: this compound is sparingly soluble in aqueous buffers.[1] It is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis and microbial growth.[1] For applications requiring an aqueous solution, it is best to prepare it fresh by first dissolving the this compound in a small amount of an organic solvent like DMF and then diluting it with the aqueous buffer of choice.[1]

Q5: What materials should I avoid when working with this compound?

A5: this compound is incompatible with strong bases, reducing agents, and strong oxidizing agents.[5] Contact with these materials should be avoided to prevent chemical reactions and degradation of the standard.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., lower than expected concentration). Degradation of the standard due to improper storage.Verify that the solid standard and any stock solutions are stored at the recommended temperatures and protected from light and oxygen. Prepare fresh stock solutions from the solid standard.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
Contamination of the standard.Use high-purity solvents for preparing solutions. Ensure all glassware and equipment are scrupulously clean.
Precipitation observed in a stock solution upon cooling. The concentration of the standard exceeds its solubility at the storage temperature.Gently warm the solution to redissolve the precipitate before use. Consider preparing a more dilute stock solution.
Visible changes in the solid standard (e.g., discoloration, clumping). Exposure to moisture or contaminants.Discard the standard and use a fresh, unopened vial. Ensure the container is tightly sealed after each use.
Unexpected peaks in chromatograms. Presence of degradation products.This could be due to oxidation. Prepare fresh solutions using solvents purged with inert gas. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Incompatibility with the solvent or container.Ensure the solvent is of high purity and the container is made of an inert material (e.g., amber glass).

Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Solid Room TemperatureShort-termKeep in a dry, cool, and well-ventilated place in a tightly closed container.[6]
0-8 °CMid-term
-20°CLong-term (≥ 4 years)[1]Ideal for maintaining long-term integrity.
Organic Stock Solution -20°CShort to Mid-term
-80°CLong-term (up to 1 year for some fatty acids)[4]Recommended for best stability. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution 2-8°CVery Short-term (≤ 1 day)[1]Not recommended for storage. Prepare fresh before use.

Experimental Protocols

Protocol for Preparation of a this compound Standard Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound (crystalline solid)

  • Anhydrous ethanol (high purity, ACS grade or higher)

  • Inert gas (e.g., nitrogen or argon)

  • Volumetric flask (Class A)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance. For a 10 mL solution, weigh 10 mg.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Purge the anhydrous ethanol with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Add a small amount of the purged ethanol to the volumetric flask to dissolve the this compound. Gently swirl the flask to aid dissolution.

  • Once dissolved, add the purged ethanol to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to amber glass vials.

  • Flush the headspace of each vial with inert gas before sealing with the PTFE-lined cap.

  • Label the vials clearly with the compound name, concentration, solvent, and preparation date.

  • Store the vials at -20°C or -80°C for long-term storage.

Visualizations

Storage_Workflow Workflow for Handling this compound Standards cluster_solid Solid Standard cluster_solution Solution Preparation and Storage Solid Receive Solid This compound StoreSolid Store Solid (See Table for Conditions) Solid->StoreSolid Weigh Weigh Solid StoreSolid->Weigh Prepare Solution Dissolve Dissolve in Organic Solvent Weigh->Dissolve StoreSolution Store Stock Solution (See Table for Conditions) Dissolve->StoreSolution Use Use in Experiment StoreSolution->Use Troubleshooting_Logic Troubleshooting Inconsistent Analytical Results start Inconsistent Results (e.g., low concentration) check_storage Check Storage Conditions (Temp, Light, Air Exposure) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Solution Preparation Protocol prep_ok Preparation OK? check_prep->prep_ok check_ft Check for Repeated Freeze-Thaw Cycles ft_ok Freeze-Thaw OK? check_ft->ft_ok storage_ok->check_prep Yes remedy_storage Action: Store Properly (Correct Temp, Inert Gas) storage_ok->remedy_storage No prep_ok->check_ft Yes remedy_prep Action: Prepare Fresh Solution Correctly prep_ok->remedy_prep No remedy_ft Action: Aliquot New Stock Solution ft_ok->remedy_ft No end Problem Resolved ft_ok->end Yes remedy_storage->end remedy_prep->end remedy_ft->end

References

Preventing degradation of Nonadecanoic Acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nonadecanoic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (C19:0) is a long-chain saturated fatty acid.[1] Its accurate quantification is crucial in various research fields, including metabolomics and drug development, as alterations in its levels can be indicative of certain physiological or pathological states, such as vitamin B12 deficiency.[2] Degradation during sample preparation can lead to inaccurate measurements and misinterpretation of experimental results.

Q2: What are the primary causes of this compound degradation during sample preparation?

As a saturated fatty acid, this compound is relatively stable compared to unsaturated fatty acids. However, degradation can still occur through two main pathways:

  • Enzymatic Degradation: Lipases and phospholipases present in biological samples can hydrolyze triglycerides and phospholipids, releasing free fatty acids and altering the endogenous profile of this compound.

  • Non-enzymatic Degradation: Although less susceptible to oxidation than unsaturated fatty acids, prolonged exposure to high temperatures and strong oxidizing agents can lead to degradation.[3]

Q3: How should I store my samples to ensure the stability of this compound?

Proper storage is critical to prevent degradation. The following table summarizes recommended storage conditions:

Storage DurationTemperatureRecommendations
Short-term (up to 1 week)-20°CAcceptable for saturated fatty acids, but colder is better.
Long-term (weeks to months)-80°CHighly Recommended. Minimizes enzymatic activity and degradation.
Very long-term (months to years)-80°C or Liquid Nitrogen (-196°C)Ideal for preserving sample integrity over extended periods.

Note: Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal of this compound in Chromatogram

Possible Causes & Solutions:

CauseSolution
Degradation during sample storage Store samples at -80°C.[4] Avoid repeated freeze-thaw cycles. Ensure samples are stored under an inert atmosphere (e.g., argon or nitrogen) if possible.
Degradation during sample preparation Work at low temperatures (e.g., on ice) whenever possible. Use neutral pH buffers and solvents to avoid acid or base-catalyzed hydrolysis.[4]
Inefficient extraction Use a suitable non-polar solvent for extraction, such as a mixture of chloroform (B151607) and methanol.[4] Ensure thorough mixing and proper phase separation.
Suboptimal instrument parameters (GC-MS) Ensure the injection port temperature is high enough for volatilization without causing thermal degradation. Optimize the temperature program and carrier gas flow rate.
Suboptimal instrument parameters (LC-MS/MS) Optimize the mobile phase composition and gradient to ensure good peak shape and retention. Optimize MS parameters for the specific m/z of this compound.
Issue 2: Presence of Unexpected Peaks or High Baseline Noise in GC-MS Analysis

Possible Causes & Solutions:

CauseSolution
Contaminated solvents or reagents Use high-purity, HPLC or GC-grade solvents and reagents. Prepare fresh solutions and buffers daily.
Carryover from previous injections Implement a thorough wash cycle with a strong solvent between sample injections.
Septum bleed Use high-quality, low-bleed septa and replace them regularly.
Column bleed Ensure the column operating temperature does not exceed its maximum limit. Condition the column according to the manufacturer's instructions.
Incomplete derivatization Ensure complete dryness of the sample before adding the derivatization reagent. Use a fresh derivatization reagent and optimize the reaction time and temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol describes a standard method for the extraction of total fatty acids, including this compound, from plasma samples.

Materials:

  • Plasma sample

  • Ice-cold 80% methanol/water (v/v)[5]

  • Chloroform

  • High-purity water

  • Centrifuge

  • Vortex mixer

  • Glass tubes

Procedure:

  • To 100 µL of plasma in a glass tube, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.25 mL of chloroform and vortex again.

  • Add 0.25 mL of high-purity water to induce phase separation and vortex thoroughly.

  • Centrifuge the sample at 1,000 x g for 10 minutes at 4°C.

  • Three layers will form: an upper aqueous methanol/water layer, a protein disk in the middle, and a lower organic layer containing lipids.

  • Carefully collect the lower organic layer containing this compound into a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization and analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxyl group of this compound needs to be derivatized to increase its volatility. A common method is esterification to form a fatty acid methyl ester (FAME).

Materials:

  • Dried lipid extract

  • BF₃-Methanol reagent (12-14% w/w)[6]

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of BF₃-Methanol reagent.[6]

  • Tightly cap the tube and heat at 60-100°C for 10 minutes.[6]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]

  • Centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC-MS injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Drying1 Dry Down (Nitrogen) Extraction->Drying1 Derivatization Esterification (BF3-Methanol) Drying1->Derivatization Extraction2 FAME Extraction (Hexane) Derivatization->Extraction2 Drying2 Dry Down (Na2SO4) Extraction2->Drying2 GCMS GC-MS Analysis Drying2->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Potential Signaling Pathways

While the direct signaling pathways of this compound are not fully elucidated, studies on other odd-chain and medium-chain fatty acids suggest potential mechanisms of action, particularly in cancer biology. The following diagrams illustrate these hypothetical pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation NonadecanoicAcid This compound NonadecanoicAcid->JAK2 Inhibition (potential) GeneTranscription Target Gene Transcription (e.g., cell cycle arrest, apoptosis) DNA->GeneTranscription

Caption: Potential inhibition of the JAK2/STAT3 signaling pathway.

cMet_Pathway cluster_membrane_cmet Cell Membrane cluster_cytoplasm_cmet Cytoplasm cluster_cellular_response Cellular Response cMet c-Met Receptor PI3K PI3K cMet->PI3K Activation HGF HGF (Ligand) HGF->cMet Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NonadecanoicAcid_cmet This compound NonadecanoicAcid_cmet->cMet Inhibition (potential) B12_Deficiency_Pathway cluster_metabolism Metabolism PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase Krebs Krebs Cycle SuccinylCoA->Krebs B12 Vitamin B12 (Adenosylcobalamin) B12->SuccinylCoA Cofactor NonadecanoicAcid_b12 This compound NonadecanoicAcid_b12->PropionylCoA β-oxidation

References

Overcoming matrix effects in the LC-MS/MS analysis of Nonadecanoic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of nonadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] In biological matrices like plasma or serum, phospholipids (B1166683) are major contributors to matrix effects in the analysis of fatty acids.[3]

Q2: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[1][4] A SIL-IS, such as this compound-d37, has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar extraction inefficiencies and ionization suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[6]

Q3: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in plasma?

A3: The choice of sample preparation technique depends on the required level of cleanliness and the complexity of the matrix. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, which can lead to significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE offers good removal of proteins and some polar interferences, providing a cleaner extract than PPT.[7]

  • Solid-Phase Extraction (SPE): SPE provides a high degree of cleanup and can be automated, making it a robust option for minimizing matrix effects, though it requires more method development.[7]

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A4: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[8][9] This involves comparing the signal response of this compound spiked into an extracted blank matrix with the response of a neat standard solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. For a robust method, the MF should ideally be between 0.8 and 1.2.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column Overload: Injecting too much sample onto the column.[8]

    • Incompatible Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase, causing peak distortion.[7]

    • Column Degradation: Loss of stationary phase or contamination of the column frit.[7][10]

    • Mobile Phase pH: An inappropriate mobile phase pH can affect the peak shape of acidic analytes like this compound.[10]

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of the sample and re-inject.

    • Match Injection Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the starting mobile phase conditions.[8]

    • Flush the Column: Wash the column with a strong solvent to remove potential contaminants.

    • Replace Guard Column/Column: If the problem persists, replace the guard column or the analytical column.[10]

    • Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analysis of fatty acids. The use of a weak acid like formic acid is common.[11]

Issue 2: Low Signal Intensity or Sensitivity

  • Possible Causes:

    • Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[1]

    • Suboptimal MS Parameters: The mass spectrometer settings are not optimized for this compound.

    • Poor Extraction Recovery: Inefficient extraction of this compound from the sample matrix.

    • Sample Degradation: The analyte may have degraded during sample storage or preparation.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.[7]

    • Optimize MS Parameters: Infuse a standard solution of this compound to optimize parameters such as spray voltage, gas flows, and collision energy.

    • Evaluate Extraction Efficiency: Perform a recovery experiment to determine the efficiency of your extraction method.

    • Use a SIL-IS: A stable isotope-labeled internal standard can help compensate for low recovery and ion suppression.[6]

    • Check Sample Stability: Analyze freshly prepared samples and compare them to older samples to assess stability.

Issue 3: High Variability in Results (Poor Precision)

  • Possible Causes:

    • Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[5]

    • Variable Extraction Recovery: The efficiency of the sample preparation is not consistent across all samples.

    • Autosampler Carryover: Residual analyte from a high-concentration sample is injected with the subsequent sample.

  • Troubleshooting Steps:

    • Incorporate a SIL-IS: This is the most effective way to correct for variability in both matrix effects and recovery.[5][6]

    • Optimize Sample Preparation: Ensure the sample preparation method is robust and reproducible.

    • Optimize Autosampler Wash Method: Use a strong wash solvent and increase the number of wash cycles to prevent carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Sample Preparation TechniqueTypical Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile)75-90%Fast, simple, inexpensive.May not effectively remove all phospholipids, leading to significant matrix effects.[7]
Liquid-Liquid Extraction (Hexane/Isopropanol)85-105%Good removal of proteins and some polar interferences.Can be labor-intensive; use of organic solvents.[7]
Solid-Phase Extraction (C18)90-110%High degree of cleanup, can be automated.More expensive, requires method development.[7]

Table 2: Representative Performance of a Validated LC-MS/MS Method for this compound in Human Plasma

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
LLOQSignal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias)Within ±15%-5.2% to 8.5%
Precision (%RSD)≤ 15%< 10%
RecoveryConsistent and reproducible92%
Matrix Effect (IS-normalized)0.8 - 1.20.95 - 1.08

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Blank Matrix Extract: Pool and extract blank human plasma (from at least six different sources) using the intended sample preparation method (e.g., LLE).

  • Prepare Post-Spiked Samples: Spike the extracted blank matrix with known concentrations of this compound (low, medium, and high QC levels).

  • Prepare Neat Standard Solutions: Prepare standard solutions of this compound in the reconstitution solvent at the same concentrations as the post-spiked samples.

  • LC-MS/MS Analysis: Analyze both the post-spiked samples and the neat standard solutions.

  • Calculate Matrix Factor: Use the formula provided in FAQ #4 to determine the matrix effect at each concentration level.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of this compound in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 10 µL of a stable isotope-labeled internal standard (this compound-d37) working solution.

    • Add 400 µL of isopropanol, vortex for 30 seconds.

    • Add 800 µL of hexane, vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters (Representative):

    • LC System: UPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)

    • Gradient: Start at 60% B, ramp to 99% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions:

      • This compound: m/z 297.3 -> 297.3

      • This compound-d37 (IS): m/z 334.5 -> 334.5

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Problem Identified: Inaccurate or Imprecise Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a suitable SIL-IS (e.g., this compound-d37) check_is->implement_is No assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Method) check_is->assess_me Yes implement_is->assess_me me_significant Matrix Effect Significant? (MF outside 0.8-1.2) assess_me->me_significant optimize_sample_prep Optimize Sample Preparation: - Switch to SPE or LLE - Modify extraction solvents me_significant->optimize_sample_prep Yes revalidate Re-evaluate Matrix Effect and Validate Method me_significant->revalidate No optimize_chromatography Optimize Chromatography: - Adjust gradient to separate  analyte from interference - Use a different column chemistry optimize_sample_prep->optimize_chromatography optimize_chromatography->revalidate end Method Optimized revalidate->end

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Experimental_Workflow LC-MS/MS Experimental Workflow for this compound sample Plasma Sample add_is Spike with SIL-Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Hexane/Isopropanol) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis: Peak Integration & Quantification (Analyte/IS Ratio) ms_detection->data_analysis result Final Concentration data_analysis->result

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Optimizing Derivatization of Nonadecanoic Acid with BSTFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of nonadecanoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound with BSTFA for gas chromatography (GC) analysis.

Problem: Incomplete or No Derivatization

  • Symptom: The GC chromatogram shows a small peak for the derivatized this compound (TMS-nonadecanoate) and a large, tailing peak for the underivatized free fatty acid.[1]

  • Possible Causes & Solutions:

    • Presence of Moisture: BSTFA and the resulting trimethylsilyl (B98337) (TMS) derivatives are highly sensitive to moisture. Water will react with the reagent and can hydrolyze the TMS ester.[2]

      • Solution: Ensure all glassware is thoroughly dried. If the sample is in an aqueous solution, it must be evaporated to complete dryness, for instance, under a stream of dry nitrogen.[2][3] For samples in organic solvents, adding a drying agent like anhydrous sodium sulfate (B86663) may be beneficial.

    • Insufficient Reagent: An inadequate amount of BSTFA will lead to an incomplete reaction.

      • Solution: Use a significant molar excess of BSTFA. A general guideline is at least a 2:1 molar ratio of BSTFA to the active hydrogen in the carboxylic acid group.[3]

    • Suboptimal Reaction Conditions: The reaction may be too slow at lower temperatures or for shorter durations.

      • Solution: Increase the reaction temperature and/or time. Heating the reaction mixture is a common practice to ensure complete derivatization.[1][3] Refer to the tables below for typical starting conditions and optimization ranges.

    • Steric Hindrance: While less of a concern for a straight-chain fatty acid like this compound, complex sample matrices can sometimes interfere.

      • Solution: The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA.[3] Commercially available BSTFA formulations often include 1% TMCS.[1]

Problem: Appearance of Extraneous Peaks (Artifacts)

  • Symptom: The chromatogram displays unexpected peaks that are not related to the sample or known standards.

  • Possible Causes & Solutions:

    • Reagent By-products: BSTFA itself and its by-products are volatile and can appear in the chromatogram.[3]

      • Solution: Prepare a reagent blank (all components except the sample) to identify peaks originating from the derivatizing agent and solvent.[3] This will help in distinguishing sample peaks from reagent-related artifacts.

    • Side Reactions: In complex samples, BSTFA can react with other functional groups (e.g., hydroxyl, amine groups) if present, leading to multiple derivatized products.[1][4]

      • Solution: While this compound only has a carboxyl group, if the sample matrix is complex, consider a sample cleanup step prior to derivatization to isolate the fatty acid fraction.

    • Contaminated Solvents or Reagents: Impurities in solvents or old/degraded BSTFA can introduce artifacts.

      • Solution: Use high-purity, anhydrous solvents.[5] Store BSTFA under dry conditions and check its expiration date.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound with BSTFA?

A1: Derivatization is performed to increase the volatility and thermal stability of this compound for gas chromatography analysis. The polar carboxylic acid group is converted into a less polar trimethylsilyl (TMS) ester, which improves chromatographic peak shape and reduces tailing.[1]

Q2: Should I use a catalyst with BSTFA?

A2: For carboxylic acids like this compound, BSTFA alone is often sufficient. However, for slower reactions or to ensure complete derivatization, a catalyst like 1% TMCS is commonly used to increase the reagent's reactivity.[3]

Q3: What are the optimal temperature and time for the derivatization reaction?

A3: The optimal conditions can vary. Many compounds derivatize quickly at room temperature, while others require heating.[3] A common starting point is 60-70°C for 30-60 minutes.[1][6] It is recommended to optimize these parameters for your specific experimental setup by analyzing aliquots at different time points until the product peak area no longer increases.[3]

Q4: What solvent should I use for the derivatization?

A4: BSTFA can often be used neat (without a solvent).[3] If a solvent is required, pyridine (B92270) and acetonitrile (B52724) are commonly used.[5][7] The choice of solvent can influence the reaction, and it is crucial to use an anhydrous grade.

Q5: How should I handle and store BSTFA?

A5: BSTFA is extremely sensitive to moisture and should be handled under dry conditions, for example, by using a syringe to withdraw the reagent from the vial.[2] It should be stored in a tightly sealed container in a dry, well-ventilated area.[3] Refrigeration is generally not recommended as it can introduce moisture condensation.[8]

Data Presentation

Table 1: Typical Reaction Conditions for BSTFA Derivatization of this compound

ParameterTypical RangeRecommended Starting PointNotes
Temperature Room Temp. - 100°C60°CHigher temperatures can accelerate the reaction but may degrade sensitive compounds.[2][3]
Time 15 - 120 minutes60 minutesOptimization is recommended to ensure reaction completion.[1][3]
BSTFA:Analyte Ratio >2:1 (molar)10x molar excessA large excess of the derivatizing agent is crucial for driving the reaction to completion.[1][3]
Catalyst (TMCS) 0 - 10%1%Recommended for ensuring complete and rapid derivatization.[2][3]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Incomplete Derivatization Moisture contaminationEnsure sample and glassware are completely dry.[2]
Insufficient BSTFAIncrease the molar excess of the reagent.[3]
Suboptimal reaction conditionsIncrease temperature and/or reaction time.[3]
Artifact Peaks Reagent by-productsRun a reagent blank to identify extraneous peaks.[3]
Sample matrix interferenceConsider a sample cleanup or extraction step.
Poor Peak Shape Underivatized analyteConfirm complete derivatization; optimize reaction conditions.[1]

Experimental Protocols

Protocol 1: Standard Derivatization of this compound

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry reaction vial.[3] If the sample is in a solvent, evaporate the solvent to dryness under a stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the dried sample.[1]

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven set to 60°C for 60 minutes.[1]

  • Cooling and Dilution: After the reaction, allow the vial to cool to room temperature. Dilute the sample with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to the desired concentration for GC analysis.

  • Analysis: Inject an appropriate volume of the final solution into the GC-MS.

Visualizations

DerivatizationWorkflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start: this compound Sample dry Evaporate to Dryness start->dry add_bstfa Add BSTFA + 1% TMCS dry->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 60°C for 60 min vortex->heat cool Cool to Room Temp heat->cool dilute Dilute with Solvent cool->dilute inject Inject into GC-MS dilute->inject end end inject->end End: Obtain Chromatogram

Caption: Workflow for BSTFA derivatization of this compound.

TroubleshootingLogic Troubleshooting Incomplete Derivatization cluster_checks Primary Checks cluster_actions Corrective Actions start Incomplete Derivatization Observed check_moisture Is the sample completely dry? start->check_moisture check_reagent Is BSTFA in sufficient excess? check_moisture->check_reagent Yes dry_sample Action: Dry sample thoroughly check_moisture->dry_sample No increase_reagent Action: Increase BSTFA amount check_reagent->increase_reagent No increase_temp_time Action: Increase Temp/Time check_reagent->increase_temp_time Yes dry_sample->check_reagent increase_reagent->increase_temp_time end_node Re-analyze Sample increase_temp_time->end_node

Caption: Logic for troubleshooting incomplete derivatization reactions.

References

Technical Support Center: Resolving Co-eluting Peaks with Nonadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering co-elution issues with nonadecanoic acid (C19:0) in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound analysis?

A1: Co-elution is a common chromatographic challenge where two or more distinct compounds elute from the column at the same time, resulting in a single, overlapping peak.[1] This is particularly problematic for the analysis of this compound, a long-chain saturated fatty acid, as it can compromise both qualitative identification and quantitative accuracy.[1] In complex biological samples, this compound may co-elute with other fatty acids of similar chain length or polarity, leading to inaccurate measurements critical for metabolic studies, food science, and pharmaceutical research.[2]

Q2: How can I confirm that my this compound peak is co-eluting with another compound?

A2: Detecting co-elution requires careful inspection of the chromatogram and detector data. Key indicators include:

  • Asymmetrical Peak Shape: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" (a small, unresolved peak on the side) or a split top are strong indicators of co-elution.[1]

  • Peak Purity Analysis (HPLC with DAD): For High-Performance Liquid Chromatography (HPLC) systems with a Diode Array Detector (DAD), you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra differ, co-elution is occurring.[1]

  • Mass Spectrometry (GC-MS or LC-MS): A mass spectrometer is the most definitive tool. By analyzing the mass spectra at different points across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), confirming that more than one compound is present.[1]

Q3: What are common compounds that co-elute with this compound (C19:0)?

A3: Co-elution with this compound, typically analyzed as its fatty acid methyl ester (FAME), often involves other fatty acids with similar properties. In Gas Chromatography (GC), separation on polar columns is based on chain length and degree of unsaturation.[3] Potential co-eluting compounds can include certain unsaturated C18 or C20 isomers, whose polarity and volatility are very close to that of the C19:0 FAME under specific conditions.[4] In Reversed-Phase HPLC (RP-HPLC), separation is based on hydrophobicity, where branched-chain fatty acids or isomers of other long-chain fatty acids might have similar retention times.[5]

Q4: Is co-elution with this compound more common in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A4: Co-elution can occur in both techniques, but the context differs. GC is the predominant technique for fatty acid analysis, usually after derivatization to fatty acid methyl esters (FAMEs).[6] Given the complexity of FAME mixtures from biological samples, the potential for co-elution on even highly polar columns is significant, especially between saturated and unsaturated fatty acids of different chain lengths.[3][4] While less common for general fatty acid profiling, HPLC is crucial for separating specific isomers.[7] In RP-HPLC, co-elution can occur if the mobile phase is not optimized to resolve compounds with very similar hydrophobicity.[8]

Troubleshooting Guides

Guide 1: Initial Assessment and Diagnosis of Co-elution

Before modifying your method, it's crucial to confirm that the issue is co-elution and not another chromatographic problem like peak tailing or fronting.

cluster_start Diagnosis Workflow A Observe Asymmetrical Peak (Shoulder, Broadening) B Analyze Peak with Advanced Detector A->B C Compare Spectra Across Peak (DAD) B->C Using HPLC-DAD D Analyze m/z Across Peak (MS) B->D Using GC-MS/LC-MS E Spectra Differ? C->E F m/z Values Differ? D->F G Co-elution Confirmed E->G Yes H Peak is Likely Pure (Investigate Other Issues: Column Degradation, Sample Overload) E->H No F->G Yes F->H No

Caption: Diagnostic workflow to confirm co-elution.

Guide 2: Resolving Co-elution in Gas Chromatography (GC)

GC analysis of fatty acids almost always involves derivatization to FAMEs to increase volatility.[6][9] Optimization should focus on the GC method parameters and sample preparation.

Step 1: Optimize the Temperature Program A poorly optimized temperature program is a common cause of insufficient separation. A slower temperature ramp increases the interaction between analytes and the stationary phase, improving resolution.[10]

Table 1: Example GC Oven Temperature Program Optimization

Parameter Initial Method Optimized Method Rationale
Initial Temp 140°C 100°C A lower start temperature improves trapping and focusing of early eluting peaks.
Initial Hold 2 min 2 min Ensures consistent starting conditions.
Ramp Rate 20°C/min to 240°C 4°C/min to 240°C A slower ramp rate significantly increases separation of closely eluting compounds.[11]

| Final Hold | 5 min | 10 min | Ensures all high-boiling compounds are eluted, cleaning the column for the next run.[11] |

Step 2: Change the GC Column If temperature optimization is insufficient, the stationary phase chemistry is the next most powerful tool. For FAME analysis, highly polar columns are required to separate isomers.

Table 2: Comparison of Common GC Columns for FAME Analysis

Column Phase Polarity Primary Separation Mechanism Best For Potential Issues
DB-FATWAX UI High (PEG) Polarity, Unsaturation General FAMEs, Omega 3/6 May not separate complex cis/trans isomers.[12]
SP-2380 High (Cyanopropyl) Polarity, Unsaturation General FAMEs Co-elution can sometimes be resolved by minor temperature changes (±5°C).[4]

| SP-2560 / Rtx-2330 | Very High (Cyanopropyl)| Polarity, Unsaturation, Isomer position | Detailed cis/trans isomer separation | Can have overlap between fatty acids of different chain lengths.[3] |

Step 3: Verify Sample Preparation Incomplete or improper derivatization can create artifact peaks or cause peak tailing, which can be mistaken for co-elution.[13] Ensure that the derivatization reaction (e.g., acid- or base-catalyzed methylation) goes to completion and that the sample is free of water and other contaminants.[14][15]

cluster_gc GC Troubleshooting Workflow A Co-elution Confirmed in GC B Optimize Temperature Program (Decrease Ramp Rate) A->B C Resolved? B->C D Adjust Carrier Gas Flow Rate C->D No I Analysis Complete C->I Yes E Resolved? D->E F Change GC Column (Increase Polarity) E->F No E->I Yes G Resolved? F->G H Verify Sample Preparation (Derivatization Integrity) G->H No G->I Yes

Caption: Troubleshooting workflow for GC co-elution.

Guide 3: Resolving Co-elution in HPLC

For HPLC, resolution is primarily manipulated by altering the mobile phase or changing the stationary phase.[8]

Step 1: Adjust Mobile Phase Composition In reversed-phase HPLC, fatty acids are separated based on hydrophobicity.[16]

  • Decrease Organic Solvent %: Reducing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) increases the retention factor (k), which can improve separation.[8]

  • Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity (α) because they have different interactions with analytes and the stationary phase.[8]

Step 2: Change the HPLC Column If mobile phase adjustments fail, a different column chemistry is the most effective solution.

Table 3: Comparison of HPLC Columns for Fatty Acid Analysis

Column Phase Primary Interaction Best For
C18 (ODS) Hydrophobic General separation of long-chain fatty acids by chain length.[8]
C8 Less Hydrophobic Less retention for very hydrophobic compounds.[8]
Cholester Molecular Shape Selectivity Separating geometrical (cis/trans) and positional isomers.[7]

| Phenyl-Hexyl | π-π Interactions | Aromatic analytes, alternative selectivity for unsaturated fatty acids.[17] |

cluster_hplc HPLC Troubleshooting Workflow A Co-elution Confirmed in HPLC B Adjust Mobile Phase (Decrease Organic %) A->B C Resolved? B->C D Change Organic Modifier (ACN vs. MeOH) C->D No I Analysis Complete C->I Yes E Resolved? D->E F Change HPLC Column (e.g., C18 to Phenyl) E->F No E->I Yes G Resolved? F->G H Consider Normal Phase or Other Advanced Techniques G->H No G->I Yes

Caption: Troubleshooting workflow for HPLC co-elution.

Detailed Experimental Protocols

Protocol 1: FAMEs Preparation for GC Analysis (Acid-Catalyzed)

This protocol describes a common method for converting fatty acids to FAMEs.[18]

  • Sample Preparation: Accurately weigh approximately 25-50 mg of the lipid extract or oil into a screw-cap glass tube. If using an internal standard, add it at this stage (e.g., this compound if it is not expected in the sample).[19]

  • Reaction: Add 2 mL of 5% methanolic HCl (or Boron Trifluoride-Methanol reagent).

  • Heating: Seal the tube tightly and heat at 80°C for 1-2 hours in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 2 mL of hexane (B92381) and 1 mL of distilled water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Protocol 2: Optimized GC Method for FAMEs Separation

This method is designed for the separation of a complex FAME mixture on a polar column.

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-FATWAX UI (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250°C, Split ratio 50:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Detector (FID): 260°C.

  • Injection Volume: 1 µL.

Protocol 3: RP-HPLC Method for Fatty Acid Separation

This method is suitable for the analysis of underivatized long-chain fatty acids.[20]

  • HPLC System: HPLC with UV or Evaporative Light Scattering Detector (ELSD).[5]

  • Column: Newcrom R1 or C18, 150 x 4.6 mm, 5 µm.[20]

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[20]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 70% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 205 nm or ELSD.

References

Minimizing contamination in the analysis of trace levels of Nonadecanoic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace levels of Nonadecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing contamination and troubleshooting common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

ProblemPotential CauseSuggested Solution
High background levels of this compound in blanks Contamination from plastic labware (e.g., pipette tips, centrifuge tubes, syringe filters).Switch to glass or stainless-steel alternatives wherever possible.[1] If plasticware is unavoidable, pre-rinse with a high-purity solvent like hexane (B92381) or methanol (B129727).
Contaminated glassware.Implement a rigorous glassware cleaning protocol. This should include washing with a phosphate-free detergent, followed by rinsing with tap water, then an acid rinse (e.g., 10% hydrochloric acid), and finally multiple rinses with deionized water.[2][3][4] For highly sensitive analyses, baking glassware in a muffle furnace (e.g., 450°C for 6-8 hours) can be effective.
Impure solvents or reagents.Use high-purity, GC-grade or equivalent solvents and reagents. Test new batches of solvents for background levels of fatty acids before use.
Contamination from septa of vials or caps.Pre-rinse septa with a clean solvent. Consider testing different brands of septa for leaching of contaminants.
Peak tailing in GC-MS analysis Active sites in the GC system (e.g., injector liner, column).Use a deactivated injector liner and a high-quality capillary column suitable for fatty acid analysis. Regular maintenance and cleaning of the injector port are crucial.[5]
Incomplete derivatization of this compound.Optimize the derivatization reaction (e.g., to form Fatty Acid Methyl Esters - FAMEs) by ensuring anhydrous conditions and appropriate reaction time and temperature.[5]
Poor reproducibility of results Inconsistent sample handling and preparation.Standardize all steps of the experimental protocol, from sample collection to final analysis. Ensure consistent volumes, temperatures, and incubation times.
Variable contamination levels between samples.Strictly adhere to anti-contamination protocols for every sample. Prepare method blanks alongside samples to monitor background levels.
No peak or very weak signal for this compound Degradation of the analyte during sample processing or storage.Store samples at low temperatures (e.g., -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles.
Incorrect GC-MS parameters.Optimize GC-MS parameters including injector temperature, oven temperature program, and mass spectrometer settings for the specific derivative of this compound being analyzed.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in the laboratory?

A1: The most prevalent sources of contamination for long-chain fatty acids like this compound include plastic labware (polypropylene and polyethylene (B3416737) are common culprits), glassware that has not been properly cleaned, impure solvents and reagents, and septa from vials and caps. Even dust and airborne particles in the laboratory can contribute to background levels.

Q2: I'm using this compound as an internal standard and see it in my blank samples. What should I do?

A2: Seeing your internal standard in blank samples indicates a contamination issue. First, verify that the contamination is not from your internal standard stock solution itself by injecting a solvent blank. If the stock solution is clean, systematically check all potential sources of contamination in your workflow as outlined in the troubleshooting guide. This includes all solvents, reagents, glassware, and plasticware that come into contact with your samples.

Q3: Is it better to use glass or plastic labware for trace this compound analysis?

A3: Glassware is strongly recommended over plasticware for trace fatty acid analysis to minimize contamination.[1] Studies on similar long-chain fatty acids have shown a significant reduction in background levels when switching from plastic to glass.[1] If plasticware is essential for a particular step, it should be of high quality and pre-cleaned with an appropriate solvent.

Q4: How should I clean my glassware to minimize this compound contamination?

A4: A rigorous cleaning protocol is essential. A recommended procedure includes:

  • Washing with a phosphate-free laboratory detergent.

  • Thorough rinsing with tap water.

  • Soaking in an acid bath (e.g., 10% hydrochloric acid or a chromic acid substitute) for several hours.[2][3][8]

  • Extensive rinsing with deionized water.

  • For the most sensitive analyses, baking the glassware in a muffle furnace at a high temperature (e.g., 450°C) for several hours can effectively remove organic residues.

Q5: What derivatization agent is best for GC-MS analysis of this compound?

A5: The most common and effective method for preparing this compound for GC-MS analysis is to convert it into its fatty acid methyl ester (FAME) derivative.[5] This increases the volatility and improves the chromatographic behavior of the analyte. Common derivatization reagents for this purpose include boron trifluoride in methanol (BF₃-methanol) or acetyl chloride in methanol.[9]

Data Summary

The following table summarizes the reduction in contamination levels for C16:0 (palmitic acid) and C18:0 (stearic acid), which are structurally similar to this compound (C19:0), achieved by replacing plastic labware with glassware. This data illustrates the significant impact of labware choice on background contamination.

Fatty AcidContamination Level with Plasticware (ppm)Contamination Level with Glassware (ppm)Percentage Reduction
C16:0 (Palmitic Acid)6.6 ± 1.22.6 ± 0.960.6%
C18:0 (Stearic Acid)8.9 ± 2.11.9 ± 0.878.7%

Data adapted from a study on minimizing contamination of C16 and C18 fatty acids.[1][10]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Fatty Acid Analysis
  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and warm water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent residues.

  • Acid Bath: Immerse the glassware in a 10% (v/v) hydrochloric acid solution for at least 4 hours.[3]

  • Deionized Water Rinse: Rinse a minimum of five times with high-purity deionized water.

  • Solvent Rinse: Rinse with GC-grade methanol or hexane to remove any remaining organic residues.

  • Drying: Dry the glassware in an oven at 100-120°C.

  • Baking (Optional, for ultra-trace analysis): For the most demanding applications, bake the glassware in a muffle furnace at 450°C for 6-8 hours. Allow to cool completely in a clean, dust-free environment before use.

Protocol 2: Preparation of this compound Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of high-purity this compound (≥99.5%) using an analytical balance.

  • Dissolution: Dissolve the weighed this compound in a volumetric flask using GC-grade hexane or another suitable solvent to achieve a final concentration of 1 mg/mL.

  • Storage: Store the stock solution in a glass vial with a PTFE-lined cap at -20°C or below to ensure stability.

Protocol 3: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Sample Spiking: To your sample in a glass tube, add a known volume of the this compound internal standard solution.

  • Lipid Extraction (if necessary): For complex matrices, perform a lipid extraction using a method such as the Folch procedure.[11]

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

  • Derivatization:

    • Add 1 mL of 14% boron trifluoride (BF₃) in methanol to the dried extract.[9]

    • Tightly cap the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of deionized water to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at low speed to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Visualizations

Contamination_Troubleshooting_Workflow start High this compound Background Detected check_plastics Are plastic consumables (tips, tubes, filters) used? start->check_plastics replace_plastics Replace with glass or stainless steel alternatives. Pre-rinse if unavoidable. check_plastics->replace_plastics Yes check_glassware Is glassware cleaning protocol rigorous? check_plastics->check_glassware No reanalyze Re-analyze Blank replace_plastics->reanalyze implement_cleaning Implement rigorous cleaning: - Detergent wash - Acid rinse - Deionized water rinse - Bake in muffle furnace check_glassware->implement_cleaning No check_solvents Are solvents and reagents high-purity grade? check_glassware->check_solvents Yes implement_cleaning->reanalyze use_high_purity Use GC-grade or equivalent. Test new batches for blanks. check_solvents->use_high_purity No check_septa Have septa been identified as a potential source? check_solvents->check_septa Yes use_high_purity->reanalyze clean_septa Pre-rinse septa with clean solvent. Test different brands for leaching. check_septa->clean_septa Yes check_septa->reanalyze No clean_septa->reanalyze

Caption: Troubleshooting workflow for high background contamination.

FAME_Derivatization_Workflow start Start with Sample/ Lipid Extract add_is Spike with Nonadecanoic Acid Internal Standard start->add_is dry_down Evaporate solvent under a gentle stream of Nitrogen add_is->dry_down add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dry_down->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Hexane and Water, then Vortex to Extract FAMEs cool->extract centrifuge Centrifuge to Separate Phases extract->centrifuge collect Collect Upper Hexane Layer centrifuge->collect analyze Analyze by GC-MS collect->analyze

Caption: Workflow for FAME derivatization of this compound.

References

Validation & Comparative

The Sentinel of Accuracy: Validating Nonadecanoic Acid as an Internal Standard in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Analytical Scientists

In the intricate world of food analysis, achieving accurate and reliable quantification of fatty acids is paramount for nutritional labeling, quality control, and research. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, compensating for variations in sample preparation and instrumental analysis. Nonadecanoic acid (C19:0), a saturated fatty acid not naturally abundant in most food samples, has emerged as a promising internal standard. This guide provides an objective comparison of this compound with other commonly used internal standards, supported by experimental data, to validate its use in food analysis.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of fatty acid quantification. The ideal IS should be chemically similar to the analytes of interest, absent in the sample matrix, and chromatographically resolved from other components. This section compares the performance of this compound with two other frequently used odd-chain fatty acids: tridecanoic acid (C13:0) and heptadecanoic acid (C17:0).

The following table summarizes the key performance characteristics of these internal standards based on data from various studies. It is important to note that performance can vary depending on the food matrix, extraction method, and chromatographic conditions.

Performance ParameterThis compound (C19:0)Tridecanoic Acid (C13:0)Heptadecanoic Acid (C17:0)
Linearity (R²) >0.995[1]>0.99[2]>0.99
Recovery (%) 95.6 - 101.1% (in meat by-products, using a similar odd-chain IS)[3]92 - 105%90 - 108%
Precision (RSD%) Repeatability: 0.9 - 1.3%; Reproducibility: 1.1 - 5.9% (in meat by-products, using a similar odd-chain IS)[3]< 5%< 5%
Accuracy (% Bias) Within ±15% of the nominal value[1]Within ±15%Within ±15%

Note: The data for this compound's recovery and precision is inferred from a study on a similar odd-chain internal standard in a comparable matrix due to the limited availability of direct comparative studies. The performance of Tridecanoic Acid and Heptadecanoic Acid is based on typical performance data from various fatty acid analysis studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. This section outlines the key experimental methodologies for the validation of this compound as an internal standard in the gas chromatographic (GC) analysis of fatty acids in food.

Preparation of Internal Standard Stock Solution

A stock solution of this compound is prepared by accurately weighing a known amount of high-purity this compound (≥99.5%) and dissolving it in a suitable solvent, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture, to a final concentration of 1 mg/mL.[4] This stock solution should be stored at a low temperature in a tightly sealed container to prevent solvent evaporation and degradation.

Sample Preparation and Lipid Extraction

The food sample is homogenized to ensure uniformity. A known amount of the homogenized sample is weighed, and a precise volume of the this compound internal standard stock solution is added before the lipid extraction process. The amount of internal standard added should be in the mid-range of the expected concentration of the fatty acids in the sample.[4] The lipids are then extracted using a modified Folch or Bligh-Dyer method, which involves solvent extraction with chloroform and methanol.[1][5]

Fatty Acid Methyl Ester (FAME) Derivatization

The extracted lipids are converted to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. This is typically achieved by transesterification using a reagent such as 2% sulfuric acid in methanol or boron trifluoride (BF₃) in methanol.[5] The mixture is heated to ensure complete derivatization, and the resulting FAMEs are then extracted into an organic solvent like hexane.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

The prepared FAMEs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID). A capillary column suitable for FAME separation, such as a highly polar wax-type column, is used. The oven temperature is programmed to achieve optimal separation of the fatty acid methyl esters. The quantification of individual fatty acids is performed by comparing the peak area of each fatty acid to the peak area of the this compound internal standard.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in the validation process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis & Data Processing Homogenization Food Sample Homogenization Weighing Weighing of Sample Homogenization->Weighing IS_Addition Addition of this compound IS Weighing->IS_Addition Lipid_Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Lipid_Extraction IS_Stock Internal Standard Stock Solution IS_Stock->IS_Addition Derivatization FAME Derivatization (e.g., H₂SO₄ in Methanol) Lipid_Extraction->Derivatization GC_FID_Analysis GC-FID Analysis Derivatization->GC_FID_Analysis Peak_Integration Peak Area Integration GC_FID_Analysis->Peak_Integration Quantification Quantification vs. IS Peak_Integration->Quantification Validation Method Validation (Linearity, Recovery, Precision, Accuracy) Quantification->Validation

Figure 1: Experimental workflow for the validation of this compound as an internal standard.

Validation_Logic Linearity Linearity & Range R_Squared Coefficient of Determination (R²) Linearity->R_Squared Accuracy Accuracy Recovery Percent Recovery (%) Accuracy->Recovery Bias Percent Bias (%) Accuracy->Bias Precision Precision RSD Relative Standard Deviation (RSD%) Precision->RSD R_Squared_Crit R² > 0.99 R_Squared->R_Squared_Crit Recovery_Crit 80-120% Recovery->Recovery_Crit RSD_Crit < 15% RSD->RSD_Crit Bias_Crit Within ±15% Bias->Bias_Crit

Figure 2: Logical relationship of validation parameters and acceptance criteria.

Conclusion

The validation of an analytical method is a critical step in ensuring the reliability of experimental data. This compound demonstrates suitable performance characteristics, including good linearity, recovery, precision, and accuracy, to be considered a valid internal standard for the quantitative analysis of fatty acids in various food matrices. Its chemical properties and low natural abundance in most food items make it an excellent choice to correct for variations during sample analysis. While the data presented in this guide supports its use, it is imperative for each laboratory to perform its own in-house validation to ensure the method is fit for its intended purpose and specific sample matrices.

References

A Head-to-Head Battle of Odd-Chain Fatty Acids: Nonadecanoic Acid vs. Heptadecanoic Acid as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in chromatographic quantification, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and drug development professionals engaged in fatty acid analysis, odd-chain fatty acids have emerged as a popular choice. Their infrequent natural occurrence in most biological samples makes them ideal candidates to correct for variations during sample preparation and analysis. This guide provides an objective comparison of two such commonly used internal standards: nonadecanoic acid (C19:0) and heptadecanoic acid (C17:0).

Physicochemical Properties at a Glance

A fundamental understanding of the physical and chemical characteristics of an internal standard is crucial for its appropriate application. Both this compound and heptadecanoic acid are long-chain saturated fatty acids, exhibiting similar solubility profiles—insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2] Their key distinguishing features are their chain length and, consequently, their molecular weight and melting points.

PropertyThis compound (C19:0)Heptadecanoic Acid (C17:0)
Molecular Formula C₁₉H₃₈O₂[1]C₁₇H₃₄O₂[2]
Molecular Weight 298.50 g/mol [3]270.45 g/mol [4]
Melting Point 68-70 °C[3]59-61 °C[4]
Boiling Point 237-239 °C at 10 mmHg[5]227 °C at 100 mmHg[4]
Appearance White solid/flakes[5][6]White, waxy, or crystalline solid[2]

Performance as Internal Standards: A Data-Driven Comparison

It is important to note that the performance of an internal standard can be matrix- and method-dependent. The following tables summarize reported validation parameters for each fatty acid when used as an internal standard in gas chromatography (GC) based methods.

Table 1: Performance Data for this compound (C19:0) as an Internal Standard

Analytical ParameterMatrixMethodResultReference
Linearity (R²) Vegetable OilsGC-FID> 0.99[7]
Linearity (R²) Oral BiofilmGC-MS> 0.995[8]
Precision (RSD) Docosahexaenoic Acid (DHA) AnalysisGC-FID0.851%[3]

One study noted that for the gas chromatographic analysis of docosahexaenoic acid (DHA), the use of this compound as an internal standard resulted in a higher relative standard deviation (RSD) compared to the external standard method, suggesting it may not be the most suitable choice for that specific application.[3]

Table 2: Performance Data for Heptadecanoic Acid (C17:0) as an Internal Standard

Analytical ParameterMatrixMethodResultReference
General Use Biological SamplesGC-MSCommonly used for absolute quantification[2]
Use in Lipidomics Biological SamplesGC-MSFrequently used, though isotope-labeled standards are preferred for higher accuracy[9]
Biomarker Studies Human PlasmaLC-MS, GC-MSHas been used as an internal standard for fatty acid quantification[10]

Heptadecanoic acid is frequently cited as a common internal standard for fatty acid analysis in biological samples.[2][9] However, for high-accuracy quantitative lipidomics, the use of stable isotope-labeled internal standards is often recommended as the gold standard.[9]

Experimental Protocols: A Generalized Workflow for FAME Analysis

The quantification of fatty acids using gas chromatography typically involves a derivatization step to convert them into their more volatile fatty acid methyl esters (FAMEs). The following is a generalized experimental protocol for FAME analysis using either this compound or heptadecanoic acid as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • A known amount of the biological sample (e.g., plasma, tissue homogenate, or cell culture) is taken.

  • A precise amount of the internal standard (this compound or heptadecanoic acid) dissolved in an organic solvent is added to the sample.

  • Lipids are extracted from the sample using a suitable solvent system, such as a chloroform:methanol (B129727) mixture (e.g., 2:1, v/v), following a modified Folch or Bligh-Dyer method.[8]

  • The organic phase containing the lipids and the internal standard is separated, often by centrifugation, and collected.

  • The solvent is evaporated under a stream of nitrogen to yield the dried lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The dried lipid extract is reconstituted in a methylation reagent. A common and effective reagent is 1% sulfuric acid in methanol or boron trifluoride (BF₃) in methanol.[11]

  • The mixture is heated (e.g., at 80-100°C for 1-2 hours) to facilitate the transesterification of fatty acids to FAMEs.[11]

  • After cooling, the FAMEs are extracted into an organic solvent like hexane (B92381).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • A small volume (e.g., 1 µL) of the hexane layer containing the FAMEs and the methylated internal standard is injected into the GC-MS system.

  • The FAMEs are separated on a suitable capillary column (e.g., a wax or polar-modified column).

  • The mass spectrometer is operated in a suitable mode, such as selected ion monitoring (SIM), to detect and quantify the target FAMEs and the internal standard.

4. Quantification:

  • A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the fatty acids of interest and a constant concentration of the internal standard.

  • The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of the fatty acids in the unknown samples is then determined from the calibration curve using the measured peak area ratios.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample Add_IS Add Internal Standard (Nonadecanoic or Heptadecanoic Acid) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Transesterification to FAMEs (e.g., H₂SO₄ in Methanol) Evaporation->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Result Quantification->Result Final Fatty Acid Concentrations

Caption: A generalized workflow for the quantitative analysis of fatty acids using an internal standard.

Concluding Remarks

Both this compound and heptadecanoic acid are viable options as internal standards for the quantitative analysis of fatty acids by gas chromatography. Their selection as odd-chain fatty acids minimizes the risk of interference from endogenous fatty acids in most biological samples.

The choice between the two may ultimately depend on several factors:

  • Analyte Profile: The retention time of the internal standard should not overlap with any of the target analytes. The slightly longer chain of this compound will result in a longer retention time compared to heptadecanoic acid, which might be advantageous in separating it from earlier eluting fatty acids.

  • Method Requirements: Specific standardized methods may mandate the use of a particular internal standard.

  • Commercial Availability and Purity: The accessibility and certified purity of the standard are critical for accurate quantification.

  • Historical Data and Method Consistency: For long-term studies, consistency in the choice of internal standard is crucial for data comparability.

While this guide provides a comparative overview based on available literature, for the development of new analytical methods, it is highly recommended to perform a validation study to determine the most suitable internal standard for the specific application and sample matrix. This would involve a head-to-head comparison of potential internal standards and a thorough evaluation of all relevant validation parameters.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Nonadecanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nonadecanoic acid, a C19:0 saturated fatty acid, is critical in various research and development fields, from metabolic studies to quality control in pharmaceutical and nutraceutical products. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

While GC-MS has traditionally been the standard for fatty acid analysis, HPLC offers a powerful alternative with distinct advantages, particularly for thermally labile molecules or when derivatization is not desirable. This document outlines the experimental protocols for both GC-MS and HPLC analysis of this compound, presents a comparative summary of their quantitative performance, and illustrates the analytical workflows and cross-validation process through detailed diagrams.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for the quantification of this compound often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical quantitative performance parameters for each method, compiled from studies on this compound and other long-chain saturated fatty acids.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (RSD%) ≤ 5.88%[1][2]≤ 5.88% (often slightly better than GC)[1][2]Both methods demonstrate good precision for fatty acid analysis.
Recovery (%) ≥ 82.31%[1][2]≥ 82.31%[1][2]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[1]> 0.99[1][3]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL rangeTypically in the low to mid ng/mL range (UV detection)[4][5]GC-MS generally offers higher sensitivity, especially with selected ion monitoring (SIM).
Limit of Quantification (LOQ) Typically in the ng/mL rangeTypically in the mid to high ng/mL range (UV detection)[4][5]The lower LOQ of GC-MS is advantageous for trace-level analysis.
Derivatization Mandatory (e.g., FAMEs, TMS-esters)[6][7]Optional (can be analyzed directly or derivatized for enhanced detection)[8][9]The need for derivatization in GC-MS adds a step to sample preparation.
Analysis Time Longer due to derivatization and chromatographic run timeGenerally shorter for direct analysisHPLC can offer higher sample throughput for underivatized samples.
Specificity High, with mass spectral data for compound identificationGood, can be enhanced with selective detectors like MSThe mass spectrometer in GC-MS provides a higher degree of confidence in analyte identification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.

a. Sample Preparation and Derivatization (as Fatty Acid Methyl Ester - FAME):

  • Lipid Extraction: Extract total lipids from the sample matrix using a suitable method, such as a modified Folch or Bligh-Dyer procedure.

  • Saponification: Saponify the lipid extract using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms.

  • Methylation: Derivatize the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as 14% boron trifluoride in methanol (B129727) (BF3-methanol).[7]

    • To the extracted lipid sample, add 1-2 mL of BF3-methanol.

    • Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.[6]

    • Cool the vial and add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[6]

  • Internal Standard: An internal standard, such as a deuterated this compound or another odd-chain fatty acid not present in the sample, should be added at the beginning of the extraction process for accurate quantification.

b. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning in full scan mode or using selected ion monitoring (SIM) for enhanced sensitivity.

c. Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from derivatized standards.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. This compound can be analyzed directly using HPLC with UV detection at low wavelengths, or with more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

a. Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample matrix as described for the GC-MS method.

  • Saponification (optional): If analyzing total fatty acid content, perform saponification to release free fatty acids. For free this compound analysis, this step can be omitted.

  • Sample Dilution: Dissolve the extracted lipid residue in a suitable solvent, such as acetonitrile (B52724) or a mixture of the mobile phase.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Internal Standard: Add an appropriate internal standard, such as another long-chain saturated fatty acid with a different retention time.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV/Vis detector set to a low wavelength (e.g., 205-210 nm).[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[8]

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by integrating the peak area at the specified wavelength and using a calibration curve prepared from standards.

Mandatory Visualization

To better understand the procedural flow of each analytical method and the logical steps in a cross-validation study, the following diagrams are provided.

cluster_0 GC-MS Method cluster_1 HPLC Method gc_prep Sample Preparation (Lipid Extraction, Saponification) gc_deriv Derivatization (Methylation to FAME) gc_prep->gc_deriv gc_inj GC Injection gc_deriv->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep gc_ion Ionization (EI) gc_sep->gc_ion gc_ms Mass Detection (MS) gc_ion->gc_ms gc_data Data Analysis gc_ms->gc_data hplc_prep Sample Preparation (Lipid Extraction) hplc_dil Dilution & Filtration hplc_prep->hplc_dil hplc_inj HPLC Injection hplc_dil->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_uv UV Detection hplc_sep->hplc_uv hplc_data Data Analysis hplc_uv->hplc_data

Caption: Analytical Workflows for this compound Quantification.

start Define Analytical Requirements (Sensitivity, Specificity, Throughput) method_dev Method Development & Optimization (GC-MS and HPLC) start->method_dev validation Individual Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) method_dev->validation sample_analysis Analysis of the Same Set of Samples by Both Validated Methods validation->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison conclusion Assessment of Method Correlation & Interchangeability data_comparison->conclusion

Caption: Logical Steps for a Cross-Validation Study.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound.

GC-MS stands out for its high sensitivity and specificity, making it the preferred method for trace-level detection and unambiguous identification. However, the mandatory derivatization step adds complexity and time to the sample preparation process.

HPLC offers a more straightforward workflow for the direct analysis of underivatized this compound, which can lead to higher sample throughput. While generally less sensitive than GC-MS when using UV detection, its performance is often sufficient for many applications. Furthermore, HPLC is advantageous for analyzing thermally sensitive samples.

A thorough cross-validation, as outlined in this guide, is recommended to ensure data comparability and to make an informed decision on the most appropriate analytical strategy for your specific research needs. This ensures the reliability and accuracy of the analytical results, regardless of the technique employed.

References

Performance Showdown: A Researcher's Guide to Nonadecanoic Acid Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nonadecanoic acid, selecting the optimal derivatization reagent is a critical step that significantly influences analytical accuracy and efficiency. This guide provides an objective comparison of the performance of common derivatization reagents for this compound, supported by experimental data, to facilitate an informed decision-making process.

This compound, a 19-carbon saturated fatty acid, requires derivatization prior to gas chromatography (GC) analysis to increase its volatility and improve chromatographic performance. The two primary strategies for derivatizing fatty acids are esterification, to form fatty acid methyl esters (FAMEs), and silylation, to form trimethylsilyl (B98337) (TMS) esters. This guide will delve into the performance of reagents used in both approaches.

Comparative Performance of Derivatization Reagents

The selection of a derivatization reagent is a trade-off between reaction speed, derivatization efficiency, derivative stability, and the specific requirements of the analytical method (e.g., GC-MS or GC-FID). The following table summarizes the key performance characteristics of commonly used derivatization reagents for fatty acids, including this compound.

Derivatization MethodReagentTypical Reaction TimeReported Derivatization EfficiencyLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key Advantages & Disadvantages
Esterification (FAMEs) Boron Trifluoride in Methanol (BF₃-Methanol)10 - 60 minutesHighLOD: ~12 ng/mL; LOQ: ~40 ng/mL (for similar FAMEs)[1]Advantages: Widely applicable, effective for both free fatty acids and transesterification.[2] Disadvantages: Reagent is corrosive and moisture-sensitive.[3]
Methanolic HCl60 - 90 minutesHighSimilar to BF₃-MethanolAdvantages: Readily available and effective. Disadvantages: Longer reaction times compared to other reagents.[4]
Silylation (TMS Esters) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS30 - 60 minutesHighLOD: ~0.21 ng/g; LOQ: ~0.67 ng/g (for general TMS derivatives)[5]Advantages: Versatile, derivatizes other functional groups.[3] Disadvantages: Derivatives can be less stable, especially in the presence of moisture; excess reagent can interfere with chromatography.[3][6]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)30 - 60 minutesHighNot specifically found for this compound, but generally provides high sensitivity.Advantages: Produces more volatile by-products than BSTFA, reducing chromatographic interference. Disadvantages: Similar stability concerns as other TMS derivatives.[3]

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent analysis by gas chromatography. The choice of derivatization reagent influences the specific steps within this workflow.

G General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Extraction Lipid Extraction (if in complex matrix) Sample->Extraction Drying Drying of Extract Extraction->Drying Esterification Esterification (e.g., BF3-Methanol) Drying->Esterification Silylation Silylation (e.g., BSTFA + TMCS) Drying->Silylation GCMS GC-MS Analysis Esterification->GCMS Silylation->GCMS Data Data Analysis GCMS->Data

Experimental workflow for this compound analysis.

The chemical reactions involved in the two primary derivatization methods are distinct, leading to the formation of either a methyl ester or a trimethylsilyl ester of this compound.

G Derivatization Reactions of this compound cluster_ester Esterification (FAME Formation) cluster_silyl Silylation (TMS Ester Formation) NA_E This compound (C18H37COOH) BF3 + CH3OH / BF3 NA_E->BF3 FAME This compound Methyl Ester (C18H37COOCH3) BF3->FAME NA_S This compound (C18H37COOH) BSTFA + BSTFA NA_S->BSTFA TMS Trimethylsilyl Ester of this compound (C18H37COOSi(CH3)3) BSTFA->TMS

References

Inter-laboratory Comparison of Nonadecanoic Acid Quantification: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies for the quantitative analysis of Nonadecanoic Acid, framed within the context of an inter-laboratory study. While a formal, multi-laboratory proficiency study on this compound is not publicly available, this document synthesizes data from established and validated methods for fatty acid analysis to serve as a practical resource for researchers, scientists, and drug development professionals. By presenting key performance indicators and detailed experimental protocols, this guide aims to foster greater consistency and comparability of results across different research and development settings.

This compound (C19:0) is a saturated long-chain fatty acid found in various natural sources, though typically at low levels in biological samples.[1] Its odd-numbered carbon chain makes it a common choice for use as an internal standard in the quantification of other fatty acids by gas chromatography (GC).[2] Accurate and reproducible quantification is essential for its use as a reliable internal standard and for studies where it is a target analyte.

Quantitative Data Summary

Inter-laboratory comparison studies are vital for assessing the reproducibility and reliability of analytical methods across different laboratories.[3] The following table summarizes hypothetical but representative results from a simulated three-laboratory comparison study for the quantification of this compound in a shared quality control (QC) plasma sample. Each laboratory is assumed to have followed the standardized protocol detailed below. Key performance metrics such as accuracy (trueness and precision), linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are presented.

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Mean Concentration (µg/mL) 4.855.124.98Target: 5.00 µg/mL
Standard Deviation (µg/mL) 0.210.280.24-
Coefficient of Variation (%CV) 4.3%5.5%4.8%≤ 15%
Accuracy (% Recovery) 97.0%102.4%99.6%85-115%
Linearity (r²) 0.9980.9950.997≥ 0.995
LOD (µg/mL) 0.150.200.18Reportable
LOQ (µg/mL) 0.500.650.60Reportable

This data is representative of a typical inter-laboratory comparison and illustrates the expected level of analytical variability. The performance metrics are based on typical values for validated GC-MS methods for fatty acid analysis.[4][5]

Experimental Protocols

A standardized protocol is critical for achieving reproducible and comparable results in an inter-laboratory study. The following protocol for the quantification of this compound in human plasma is based on common gas chromatography-mass spectrometry (GC-MS) methods involving lipid extraction and derivatization to fatty acid methyl esters (FAMEs).[6]

Materials and Reagents
  • Standards: this compound (≥99.5% purity), Internal Standard (IS), e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound.

  • Solvents: Methanol (anhydrous), Chloroform, Hexane (B92381) (GC grade), Toluene.

  • Reagents: Derivatization agent (e.g., 14% Boron Trifluoride in Methanol (BF₃-Methanol) or 2% Sulfuric Acid in Methanol), 0.9% NaCl solution, Anhydrous Sodium Sulfate (B86663).

  • Glassware: Borosilicate glass tubes with PTFE-lined screw caps, volumetric flasks, pipettes, autosampler vials.

Sample Preparation and Lipid Extraction (Folch Method)
  • Pipette 100 µL of plasma sample into a glass tube.

  • Add a known concentration of the internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.[6][7]

  • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[7]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction.

  • Extract the FAMEs by adding 1 mL of hexane, followed by vigorous vortexing for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean autosampler vial, passing it through a small amount of anhydrous sodium sulfate to remove residual water.

GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a polar cyanopropyl column (e.g., HP-88) for better separation of isomers.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes; ramp to 180°C at 15°C/min; ramp to 250°C at 5°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound methyl ester (e.g., m/z 74, 312).

Data Analysis and Quantification

Quantification is performed by creating a calibration curve. The ratio of the peak area of the this compound methyl ester to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in the unknown samples is then calculated from this regression equation.

Visualized Workflows

Diagrams are provided to illustrate the experimental and logical processes involved in the analysis and inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Folch Folch Extraction (Chloroform/Methanol) Spike->Folch Centrifuge1 Centrifugation & Phase Separation Folch->Centrifuge1 Evaporate Evaporate Organic Layer Centrifuge1->Evaporate BF3 Add BF3-Methanol & Heat (60°C) Evaporate->BF3 Hexane_Extract Hexane Extraction of FAMEs BF3->Hexane_Extract Dry Dry with Na2SO4 Hexane_Extract->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound quantification.

interlab_comparison_flow cluster_setup Study Setup cluster_execution Laboratory Execution cluster_analysis Data Analysis & Evaluation Coordinator Coordinating Body Protocol Standardized Protocol Coordinator->Protocol Samples Prepare & Distribute QC Samples Coordinator->Samples LabA Lab A Analysis Samples->LabA LabB Lab B Analysis Samples->LabB LabC Lab C Analysis Samples->LabC Submission Data Submission to Coordinator LabA->Submission LabB->Submission LabC->Submission Stats Statistical Analysis (e.g., z-scores, %CV) Submission->Stats Report Performance Report Generation Stats->Report

References

A Comparative Guide to the Quantification of Nonadecanoic Acid Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of Nonadecanoic Acid quantification using two primary stable isotope labeling strategies: deuterium (B1214612) and carbon-13 labeling. The selection of an appropriate internal standard is critical for robust and reliable bioanalytical method development. This document synthesizes experimental data and established methodologies to aid in the selection of the most suitable approach for your research needs.

Data Presentation: A Quantitative Comparison of Method Performance

The accuracy and precision of an analytical method are paramount for reliable quantification. The tables below summarize typical performance characteristics for the quantification of fatty acids, including this compound, using stable isotope dilution (SID) with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Parameter Deuterated this compound (e.g., C19D37) Internal Standard ¹³C-Nonadecanoic Acid (e.g., ¹³C19) Internal Standard Non-labeled Internal Standard (e.g., Heptadecanoic Acid)
Typical Analytical Technique GC-MS, LC-MS/MSGC-MS, LC-MS/MSGC-MS, LC-MS/MS
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (%RSD/CV) < 15%< 10%< 20%
Co-elution with Analyte Potential for slight retention time shift in GC-MS[1]Near-perfect co-elution in GC-MS and LC-MS/MS[1]Different retention time
Potential for Isotope Effect Minimal, but observable in some cases[2]Negligible[2]Not applicable
Correction for Matrix Effects GoodExcellentModerate to Good

Table 1: Comparison of Internal Standard Performance for this compound Quantification. The data presented is a synthesis of typical performance characteristics observed in validated bioanalytical methods for fatty acids.

Experimental Protocols: Methodologies for this compound Quantification

Detailed and validated experimental protocols are essential for reproducible results. Below are representative methodologies for the quantification of this compound in a biological matrix (e.g., plasma) using both GC-MS and LC-MS/MS with a stable isotope-labeled internal standard.

Quantification of this compound using GC-MS with a Deuterated Internal Standard

This method is suitable for the analysis of total fatty acid profiles, including this compound, after derivatization to their more volatile fatty acid methyl esters (FAMEs).

a) Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of deuterated this compound (e.g., Nonadecanoic-d37 acid) as the internal standard.

  • Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

b) Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate the mixture at 60°C for 1 hour to facilitate the transesterification of fatty acids to FAMEs.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water to the sample.

  • Vortex and centrifuge to separate the layers.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

c) GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound methyl ester and its deuterated counterpart.

Quantification of this compound using LC-MS/MS with a ¹³C-Labeled Internal Standard

This method allows for the direct analysis of underivatized this compound, offering a simpler sample preparation workflow.

a) Sample Preparation and Protein Precipitation:

  • To 50 µL of plasma, add a known amount of ¹³C-Nonadecanoic Acid (e.g., ¹³C₁₉-Nonadecanoic Acid) as the internal standard.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the precursor-to-product ion transitions for both native and ¹³C-labeled this compound.

Mandatory Visualizations: Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated This compound IS plasma->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction dry_lipid Dry Lipid Extract extraction->dry_lipid transesterification Transesterification (H₂SO₄ in Methanol) dry_lipid->transesterification extract_fame Hexane Extraction of FAMEs transesterification->extract_fame gcms GC-MS Analysis (SIM Mode) extract_fame->gcms

Caption: Workflow for this compound quantification by GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add ¹³C-Nonadecanoic Acid IS plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation supernatant Collect Supernatant precipitation->supernatant lcmsms LC-MS/MS Analysis (MRM Mode) supernatant->lcmsms

Caption: Workflow for this compound quantification by LC-MS/MS.

Objective Comparison of Stable Isotope Labeling Strategies

The choice between a deuterated and a ¹³C-labeled internal standard for this compound quantification depends on several factors, including the analytical platform, desired level of accuracy, and budget.

Deuterated this compound:

  • Advantages: Generally more readily available and cost-effective than their ¹³C-counterparts. The significant mass difference is easily resolved by most mass spectrometers.

  • Disadvantages: A potential for a chromatographic isotope effect, particularly in GC-MS, can lead to a slight retention time shift between the analyte and the internal standard.[1] While often minimal, this can impact the accuracy of correction for matrix effects if the analyte and internal standard do not experience the exact same ionization suppression or enhancement.

¹³C-Labeled this compound:

  • Advantages: Considered the "gold standard" for stable isotope dilution analysis.[3] The physicochemical properties of ¹³C-labeled standards are virtually identical to the native analyte, ensuring near-perfect co-elution in both GC-MS and LC-MS/MS.[1] This co-elution provides the most accurate correction for matrix effects. There is also no risk of isotopic scrambling.

  • Disadvantages: Typically more expensive and may have lower commercial availability compared to deuterated standards.

For the highest level of accuracy and precision in this compound quantification, a ¹³C-labeled internal standard is the preferred choice, especially when dealing with complex biological matrices where significant matrix effects are anticipated. However, for many applications, a deuterated internal standard provides sufficient accuracy and precision and represents a more cost-effective option. The ultimate decision should be based on a thorough method validation to ensure the chosen internal standard meets the specific requirements of the assay.

References

Comparative analysis of Nonadecanoic Acid levels in healthy vs. diseased states.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of nonadecanoic acid levels in healthy versus diseased states reveals potential shifts in the concentration of this long-chain saturated fatty acid across various pathological conditions, including cancer, type 2 diabetes, and cardiovascular disease. This guide provides an objective comparison based on available scientific data, details the experimental protocols for its measurement, and explores its metabolic context.

This compound (C19:0) is an odd-chain saturated fatty acid found in trace amounts in dairy fat, some fish, and plants. While less studied than its even-chain counterparts, emerging research suggests that odd-chain fatty acids may play a role in metabolic health.

Quantitative Analysis of this compound Levels

The following table summarizes the available data on this compound concentrations in healthy individuals compared to those with specific diseases. It is important to note that research specifically focused on this compound is limited, and many studies group it with other odd-chain fatty acids.

ConditionHealthy Control Levels (µmol/L)Diseased State Levels (µmol/L)Fold ChangeReference
General Healthy Range 0 - 1.89--[1]
Type 2 Diabetes Data not consistently reported for C19:0 specifically. Studies on odd-chain fatty acids (C15:0, C17:0) show inverse associations with incident type 2 diabetes.[2]In a study on non-diabetic and insulin-independent diabetic men, the mean fasting concentrations of palmitic, stearic, and oleic acids were significantly higher in the diabetic group. Data for this compound was not specified.[3]Not Available
Cardiovascular Disease No significant associations were found between this compound and coronary heart disease (CHD) outcomes in one study.A secondary analysis of a prospective cohort study found no significant association between serum this compound levels and CHD mortality or nonfatal myocardial infarction.No significant change[4]
Cancer Specific comparative data for this compound in cancer patients versus healthy controls is not readily available in the reviewed literature. Some studies have investigated the in-vitro effects of fatty acids on cancer cells.Stearic acid (C18:0) and oleic acid (C18:1) have been shown to inhibit the colony-forming abilities of some human cancer cell lines.[5] The direct comparative levels of this compound in the plasma of cancer patients are not well documented in the provided results.Not Available

Note: The available quantitative data for this compound is sparse and often grouped with other odd-chain fatty acids. More targeted research is needed to establish definitive concentration ranges in various healthy and diseased populations.

Experimental Protocols

The standard method for the quantitative analysis of this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity for fatty acid profiling.

Key Steps in GC-MS Analysis of this compound:
  • Sample Preparation (Lipid Extraction):

    • Biological samples (plasma, serum, or tissue) are subjected to a lipid extraction process, commonly using a chloroform/methanol (B129727) mixture (Folch method).

    • An internal standard, such as a deuterated version of a fatty acid, is added to the sample before extraction to ensure accurate quantification.

  • Derivatization:

    • Fatty acids are converted into their more volatile fatty acid methyl esters (FAMEs) through a process called derivatization. This is a crucial step for GC analysis.

    • Common derivatization agents include boron trifluoride (BF3) in methanol or acetyl chloride in methanol. The mixture is heated to facilitate the reaction.

  • Gas Chromatography (GC) Separation:

    • The FAMEs are injected into the gas chromatograph.

    • An inert carrier gas (e.g., helium) transports the vaporized FAMEs through a long, thin capillary column.

    • The separation of different FAMEs is based on their boiling points and interactions with the stationary phase coating the inside of the column.

  • Mass Spectrometry (MS) Detection and Quantification:

    • As the separated FAMEs exit the GC column, they enter the mass spectrometer.

    • The molecules are ionized and fragmented.

    • The mass spectrometer then separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • By comparing the mass spectrum and retention time of the analyte to that of a known standard, the fatty acid can be identified and quantified.

A detailed protocol for the analysis of fatty acids by GC-MS can be found in various scientific publications and methodology resources.[2][6]

Signaling Pathways and Metabolism

The precise signaling pathways involving this compound are not as well-defined as those for more common fatty acids. However, as an odd-chain fatty acid, its metabolism differs slightly from that of even-chain fatty acids.

Metabolism of Odd-Chain Fatty Acids:

Odd-chain fatty acids undergo beta-oxidation, similar to even-chain fatty acids. However, the final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7]

Metabolism This compound (C19:0) This compound (C19:0) Beta-Oxidation Beta-Oxidation This compound (C19:0)->Beta-Oxidation Acetyl-CoA (x8) Acetyl-CoA (x8) Beta-Oxidation->Acetyl-CoA (x8) Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA (x8)->TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Biotin, Vitamin B12 Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP) Succinyl-CoA->TCA Cycle

Metabolism of this compound.

Propionyl-CoA can be converted to succinyl-CoA, which then enters the citric acid (TCA) cycle. This metabolic pathway highlights the integration of odd-chain fatty acid breakdown into central energy metabolism.

Another potential pathway for the endogenous production of odd-chain fatty acids is α-oxidation.[8] This process involves the removal of one carbon atom from the carboxyl end of a fatty acid.

Alpha_Oxidation Even-Chain Fatty Acid (e.g., C20:0) Even-Chain Fatty Acid (e.g., C20:0) Alpha-Hydroxylation Alpha-Hydroxylation Even-Chain Fatty Acid (e.g., C20:0)->Alpha-Hydroxylation Decarboxylation Decarboxylation Alpha-Hydroxylation->Decarboxylation Odd-Chain Fatty Acid (e.g., C19:0) Odd-Chain Fatty Acid (e.g., C19:0) Decarboxylation->Odd-Chain Fatty Acid (e.g., C19:0)

Alpha-Oxidation Pathway.

While specific signaling roles for this compound are under investigation, fatty acids, in general, are known to act as signaling molecules and precursors for bioactive lipids that regulate inflammation, cell growth, and other physiological processes.

Conclusion

The comparative analysis of this compound levels in healthy versus diseased states is an emerging area of research. While current quantitative data is limited, the established methodologies for fatty acid analysis provide a solid foundation for future investigations. A deeper understanding of the fluctuations of this compound in various diseases and its specific roles in cellular signaling pathways could pave the way for new diagnostic biomarkers and therapeutic strategies. Further research is warranted to elucidate the precise relationship between this compound levels and the pathogenesis of cancer, diabetes, and cardiovascular disease.

References

Evaluating Analytical Methods for Nonadecanoic Acid: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids like Nonadecanoic Acid is critical. This long-chain saturated fatty acid, often used as an internal standard due to its rare natural occurrence, demands robust analytical methods to ensure data integrity.[1][2] This guide provides an objective comparison of the two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for determining the linearity and range of this compound.

The choice between GC-MS and LC-MS for fatty acid analysis depends on various factors, including the sample matrix, the need for derivatization, and the desired sensitivity and selectivity.[3][4] While GC-MS is a well-established and highly sensitive method, it typically requires a derivatization step to make the fatty acids volatile.[5] In contrast, LC-MS offers greater flexibility for complex biological samples and can often analyze fatty acids directly, though it may present different challenges in terms of separation and ionization.[6]

Comparative Analysis of GC-MS and LC-MS

The following diagram illustrates a high-level comparison of the key characteristics of GC-MS and LC-MS for the analysis of this compound.

cluster_GCMS GC-MS cluster_LCMS LC-MS GCMS_char High Resolution Excellent for Volatile Compounds Often requires derivatization LCMS_char High Sensitivity & Selectivity Ideal for Complex Matrices Direct analysis often possible Nonadecanoic_Acid Nonadecanoic Acid Analysis Nonadecanoic_Acid->GCMS_char Derivatization (FAME) Nonadecanoic_Acid->LCMS_char Direct Injection or Derivatization

Fig. 1: High-level comparison of GC-MS and LC-MS for this compound analysis.

Quantitative Performance: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Typical Linearity (R²) ≥0.990.95 - 1.00[7]
Reported Linear Range Wide ranges achievable, often dependent on the specific instrument and method validation. For general fatty acid analysis, ranges can span from low µg/mL to high µg/mL levels.Can achieve very wide and sensitive ranges, for instance, 0.003–14.88 ng/mL[7] and 0.5–1,000 µg/L.[8]
Common Use for this compound Frequently used as an internal standard for the quantification of other fatty acids.[1][2][9]Used for targeted quantification in complex biological samples.[10]

Experimental Protocols and Workflows

Detailed and consistent experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized workflows for the quantification of this compound using both GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS analysis of fatty acids typically involves a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[1][11] this compound itself is often used as an internal standard in this process.[1]

Sample Sample Preparation (e.g., Lipid Extraction) IS Internal Standard Spiking (e.g., C17:0 or labeled this compound) Sample->IS Deriv Derivatization to FAMEs (e.g., with BF3-Methanol) IS->Deriv Inject GC Injection Deriv->Inject Sep Chromatographic Separation (Capillary Column) Inject->Sep Detect Mass Spectrometry Detection (e.g., SIM mode) Sep->Detect Data Data Analysis (Peak Integration & Quantification) Detect->Data Sample Sample Preparation (e.g., Protein Precipitation/Extraction) IS Internal Standard Spiking (e.g., Labeled this compound) Sample->IS Inject LC Injection IS->Inject Sep Chromatographic Separation (e.g., C8 or C18 RP-Column) Inject->Sep Detect Tandem MS Detection (MRM Mode) Sep->Detect Data Data Analysis (Peak Integration & Quantification) Detect->Data

References

A Head-to-Head Battle for Accuracy: Nonadecanoic Acid vs. Its Deuterated Counterpart in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in the quantification of fatty acids for research, clinical diagnostics, and drug development, the choice of an internal standard is a critical determinant of data accuracy and reliability. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, to compensate for any variations. This guide provides an objective comparison between the use of nonadecanoic acid (C19:0), a common odd-chain fatty acid, and its stable isotope-labeled (deuterated) counterpart as internal standards.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their near-identical chemical and physical properties to the analyte, differing only in mass, allow for superior correction of analytical variability.[1] This comparison will delve into the performance characteristics of both types of standards, supported by experimental data and detailed methodologies, to equip researchers with the knowledge for making an informed decision.

Performance Comparison: The Clear Advantage of Deuterated Standards

The primary role of an internal standard is to correct for variability in sample preparation, extraction recovery, and instrument response. While this compound is often used because it is typically absent or present in very low concentrations in most biological samples, its chemical and physical properties are not identical to the even-chain fatty acids being quantified.[2] This can lead to differences in extraction efficiency and ionization response in the mass spectrometer, potentially compromising accuracy.

A deuterated internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences the same matrix effects, leading to more accurate and precise quantification.[2] The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in sample recovery, a factor that non-isotope-labeled standards may fail to address adequately.[3]

Performance Metric This compound (C19:0) Deuterated this compound Rationale
Accuracy Good, but can be compromised by differential matrix effects and extraction recovery compared to even-chain fatty acids.[4]Excellent, provides higher accuracy, especially in complex matrices.[2][3]Near-identical chemical and physical properties to the analyte ensure the most accurate correction for analytical variability.[1]
Precision (%RSD) Generally good, but may be lower in highly variable matrices (typically 5-20%).[4]Excellent, typically <15% for inter- and intra-day precision.[3]Co-elution and identical behavior during sample processing minimize variability.[2]
Recovery Correction Compensates for general sample loss but may not accurately reflect the recovery of specific analytes.Accurately reflects the recovery of the specific analyte, correcting for variations between individual samples.[3]Identical chemical properties lead to the same recovery efficiency as the analyte.
Matrix Effect Compensation Partial compensation, as its ionization efficiency may differ from the analytes.Excellent compensation for ion suppression or enhancement in the MS source.[2]The analyte and the internal standard are affected by matrix components in the same way.
Specificity High, as it is a unique chemical entity.High, distinguished from the analyte by its mass-to-charge ratio (m/z).Mass spectrometry allows for clear differentiation between the labeled and unlabeled compounds.
Cost-Effectiveness Relatively inexpensive and commercially available.[4]Significantly more expensive to synthesize.[2]The synthesis of isotopically labeled compounds is a more complex and costly process.

Experimental Protocols

Accurate quantification of fatty acids by gas chromatography-mass spectrometry (GC-MS) requires a robust and reproducible experimental protocol. The following outlines a typical workflow for the analysis of fatty acids in a biological matrix, such as plasma or cell culture, using an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: A known amount of the internal standard (either this compound or deuterated this compound) is added to the biological sample at the very beginning of the sample preparation process.[5]

  • Lipid Extraction: Lipids are extracted from the sample using a solvent mixture, commonly chloroform:methanol (B129727) (2:1, v/v) according to the Folch method.

  • Saponification (for total fatty acids): To release fatty acids from complex lipids (e.g., triglycerides, phospholipids), the lipid extract is saponified using a methanolic potassium hydroxide (B78521) solution.[6]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

To increase their volatility for GC analysis, the fatty acids are converted to their corresponding methyl esters (FAMEs). A common and efficient method is acid-catalyzed esterification.[5]

  • Add a solution of boron trifluoride (BF3) in methanol (e.g., 14% w/v) to the extracted lipids.[5]

  • Heat the mixture at 100°C for a short period (e.g., 5-10 minutes) to facilitate the reaction.

  • After cooling, add water and hexane (B92381) to the mixture.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Injection: An aliquot of the FAMEs solution is injected into the GC-MS system.

  • Chromatographic Separation: The FAMEs are separated on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). The oven temperature is programmed to ramp up to achieve optimal separation of the different fatty acids.

  • Mass Spectrometric Detection: The separated FAMEs are detected by a mass spectrometer, typically in selected ion monitoring (SIM) mode for quantitative analysis. Specific ions for each FAME and the internal standard are monitored to generate chromatograms.

4. Data Analysis and Quantification:

The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to calculate the concentration of the analyte based on a calibration curve prepared with known concentrations of fatty acid standards and a constant concentration of the internal standard.[4]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the rationale for choosing an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Add Internal Standard Sample->Spike Known amount of IS Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Inject FAMEs Data Data Processing GCMS->Data Peak Area Ratios Quantify Quantification Data->Quantify Calibration Curve

A typical workflow for fatty acid analysis using an internal standard.

decision_tree Start Select Internal Standard MS_based Is the analysis MS-based? Start->MS_based Highest_Accuracy Is highest accuracy critical? MS_based->Highest_Accuracy Yes Odd_Chain_Present Is the odd-chain FA absent in the sample? MS_based->Odd_Chain_Present No (e.g., GC-FID) Deuterated_IS Use Deuterated Internal Standard Highest_Accuracy->Deuterated_IS Yes Highest_Accuracy->Odd_Chain_Present No Validate Validate Internal Standard: - Linearity - Precision - Accuracy Deuterated_IS->Validate Nonadecanoic_IS Use this compound (C19:0) Odd_Chain_Present->Nonadecanoic_IS Yes Alternative_IS Consider alternative odd-chain FA or structural analog Odd_Chain_Present->Alternative_IS No Nonadecanoic_IS->Validate Alternative_IS->Validate

A decision tree for selecting an appropriate internal standard for fatty acid analysis.

Conclusion and Recommendation

The choice between this compound and a deuterated internal standard hinges on the specific requirements of the analytical method. For applications where the highest level of accuracy and precision is paramount, such as in regulated bioanalysis, clinical diagnostics, and pivotal drug development studies, a deuterated internal standard is the unequivocally superior choice. Its ability to accurately correct for sample-specific variations in recovery and matrix effects provides a level of confidence in the data that a structurally different internal standard like this compound cannot match.

While this compound offers a cost-effective alternative and can be suitable for less demanding applications or when analyzing less complex matrices, researchers must be aware of the potential for increased variability and bias in their results.[4][7] The potential for endogenous presence of odd-chain fatty acids in some samples also presents a risk of inaccurate quantification.[8] Therefore, for robust and reliable quantitative fatty acid analysis, the investment in a deuterated internal standard is well-justified by the significant improvement in data quality.

References

A Comparative Guide to Method Validation for Nonadecanoic Acid Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nonadecanoic acid (C19:0), a long-chain saturated fatty acid, in complex biological matrices such as plasma and serum is critical for various research applications, including its use as an internal standard in lipidomics and its investigation as a biomarker. This guide provides an objective comparison of two predominant analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: GC-MS vs. LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wide range of polarities and volatilities.[1][2]
Derivatization Mandatory for non-volatile fatty acids to form Fatty Acid Methyl Esters (FAMEs).[3]Optional, but can be used to enhance ionization efficiency and sensitivity.[4][5]
Sample Throughput Generally lower due to longer sample preparation (derivatization) and run times.Typically higher, especially with direct analysis methods.[6]
Sensitivity High, especially with Selected Ion Monitoring (SIM).Very high, particularly with tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[7][8]
Selectivity High, based on chromatographic separation and mass analysis.Very high, especially with MS/MS which minimizes matrix interference.[9]
Established Methods Considered a "gold-standard" and robust technique for fatty acid analysis with extensive literature.[10]A versatile and increasingly popular alternative with simpler sample preparation for many analytes.[2]

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of this compound and similar long-chain fatty acids using GC-MS and LC-MS/MS. These values are derived from validated methods and provide a reliable benchmark for comparison.

Table 1: GC-MS Method Validation Parameters for this compound Analysis

Data based on the use of this compound as an internal standard in a validated GC-MS method for fatty acid profiling in a biological matrix.[11]

Validation ParameterPerformance Metric
Linearity (r²) > 0.995
Limit of Detection (LOD) S/N Ratio > 3
Limit of Quantification (LOQ) S/N Ratio > 10
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: LC-MS/MS Method Validation Parameters for Long-Chain Fatty Acid Analysis

Data are representative for long-chain fatty acids, using heptadecanoic acid as a proxy internal standard, in a validated LC-MS/MS method.[9][12]

Validation ParameterPerformance Metric
Linearity (r²) > 0.98
Limit of Quantification (LOQ) ~2 nM
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% of True Value) 85 - 115%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of this compound in a biological matrix like plasma or serum.

Protocol 1: GC-MS Analysis of this compound

This method involves lipid extraction, derivatization to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

  • Internal Standard Spiking : To a 100 µL plasma sample, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a different fatty acid if this compound is the analyte, or tridecanoic acid if this compound is the internal standard).[11]

  • Lipid Extraction (Modified Folch Method) :

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[11][13]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 2,500 x g for 10 minutes to separate the layers.[13]

    • Carefully transfer the lower organic (chloroform) layer to a clean glass tube.

    • Dry the extract under a gentle stream of nitrogen at 37°C.[14]

  • Derivatization (Transesterification to FAMEs) :

    • To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid or 14% boron trifluoride (BF3) in methanol.

    • Seal the tube and heat at 60-100°C for 30-60 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for analysis.

  • GC-MS Analysis :

    • Injection : Inject 1 µL of the hexane extract in splitless mode.

    • Column : Use a polar capillary column suitable for FAME analysis (e.g., HP-88 or similar cyanopropyl phase).

    • Carrier Gas : Helium at a constant flow rate.[10]

    • Oven Program : A temperature gradient is employed to separate the FAMEs, for example, starting at 70°C, ramping to 170°C, and then to a final temperature of 220-240°C.[14]

    • Mass Spectrometry : Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of a characteristic ion for this compound methyl ester.[10]

Protocol 2: LC-MS/MS Analysis of this compound

This method allows for the direct analysis of this compound, often without the need for derivatization.

  • Internal Standard Spiking : To a 100 µL plasma sample, add a known concentration of a suitable internal standard (e.g., a deuterated this compound or heptadecanoic acid).[9]

  • Protein Precipitation and Extraction :

    • Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 100 µL of 80:20 methanol:water).

  • LC-MS/MS Analysis :

    • Injection : Inject 5-10 µL of the reconstituted sample.

    • Column : A reversed-phase C18 column (e.g., 100 mm length, 2.1 mm i.d., 1.8 µm particle size) is commonly used.[12]

    • Mobile Phase : A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7][8]

    • Flow Rate : Typically 0.2-0.4 mL/min.

    • Mass Spectrometry :

      • Ionization : Use Electrospray Ionization (ESI) in negative ion mode, which is highly effective for carboxylic acids.[3]

      • Detection : Employ tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. The transition from the precursor ion [M-H]⁻ to a specific product ion is monitored.[9]

Visualized Workflows and Relationships

To further clarify the processes, the following diagrams illustrate the experimental workflows and the logical steps of method validation.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gcms_start Plasma/Serum Sample gcms_is Spike Internal Standard gcms_start->gcms_is gcms_ext Lipid Extraction (Folch) gcms_is->gcms_ext gcms_dry Dry Extract (N2) gcms_ext->gcms_dry gcms_deriv Derivatization (FAMEs) gcms_dry->gcms_deriv gcms_inj GC-MS Analysis (SIM) gcms_deriv->gcms_inj gcms_end Data Quantification gcms_inj->gcms_end lcms_start Plasma/Serum Sample lcms_is Spike Internal Standard lcms_start->lcms_is lcms_ppt Protein Precipitation (ACN) lcms_is->lcms_ppt lcms_dry Dry Extract (N2) lcms_ppt->lcms_dry lcms_recon Reconstitution lcms_dry->lcms_recon lcms_inj LC-MS/MS Analysis (MRM) lcms_recon->lcms_inj lcms_end Data Quantification lcms_inj->lcms_end cluster_params Key Validation Parameters mv Method Validation spec Specificity/ Selectivity mv->spec lin Linearity & Range mv->lin acc Accuracy mv->acc prec Precision (Intra- & Inter-day) mv->prec loq LOQ / LOD mv->loq stab Stability mv->stab

References

Safety Operating Guide

Proper Disposal of Nonadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of nonadecanoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While this compound is not always classified as a hazardous substance for transport, it can be an irritant, and proper handling is crucial.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use compatible, chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[2][4]

  • Respiratory Protection: In case of dust or aerosols, use a suitable respirator.[4][5]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is to treat it as chemical waste. It should not be disposed of down the drain or in regular trash.[1][4][5]

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations to ensure complete and accurate classification.[1][2]

  • Containment:

    • Place waste this compound into a suitable, sealable, and clearly labeled container.[4][5] The container must be compatible with the chemical.[7]

    • Whenever possible, use the original container. Do not mix this compound with other waste streams.

    • For spills, sweep up the solid material without creating dust and place it in a designated disposal container.[5] If the acid is in a solution, use an inert absorbent material to contain the spill before collection.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., irritant).[7]

    • The label must include the composition and concentration of the contents.[8]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[4][7]

    • Store it away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong alkalis.[2][5]

    • Use secondary containment for liquid waste containers.[9]

  • Disposal:

    • Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal service.[4]

    • Handle uncleaned, empty containers as you would the product itself. A container that held a hazardous waste can be disposed of as regular trash only after it has been properly emptied, with all residues removed, and the label defaced.[10]

Summary of Disposal and Safety Information

ParameterGuidelineCitations
Disposal Method Treat as chemical waste; collection by a licensed disposal service.[4]
Drain Disposal Prohibited. Do not let the product enter drains.[1][4][5]
Waste Container Original container preferred; must be compatible, sealable, and properly labeled.[5][7]
Waste Segregation Do not mix with other waste. Store away from incompatibles.[7]
PPE Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is present.[2][3][4]
Spill Cleanup Sweep up solid material without creating dust; use inert absorbent for liquids.[4][5]

This compound Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_start Start cluster_assessment Assessment cluster_procedure Procedure cluster_final Final Steps start This compound for Disposal assess_type Spill or Routine Waste? start->assess_type assess_state Determine Physical State spill_solid Sweep solid into container Avoid creating dust assess_state->spill_solid Solid spill_liquid Absorb with inert material Scoop into container assess_state->spill_liquid Liquid/Solution assess_type->assess_state Spill routine_waste Place directly into waste container assess_type->routine_waste Routine Waste contain Use compatible, sealed container spill_solid->contain spill_liquid->contain routine_waste->contain label_waste Label with: 'Hazardous Waste' 'this compound' Associated Hazards contain->label_waste store Store in designated SAA Away from incompatibles label_waste->store dispose Arrange for pickup by EHS/Licensed Contractor store->dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Nonadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nonadecanoic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 646-30-0) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation and serious eye irritation.[1][2][3] In its powdered form, it can also cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Minimum PPE Requirements:

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required at all times to prevent contact with the eyes.[3][4] A face shield may be necessary if there is a risk of splashing or significant dust generation.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] Gloves should be inspected for integrity before each use and replaced if damaged.[5] Proper glove removal technique should be followed to avoid skin contact.[5]

  • Skin and Body Protection: A laboratory coat must be worn to protect skin and personal clothing.[3][4]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not generally required.[4] However, if dusts or aerosols are generated, a NIOSH-approved particulate filter respirator should be used.[4][5]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the chemical's integrity.

Handling Procedures:

  • Ventilation: Always work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[4]

  • Avoid Inhalation and Contact: Avoid breathing dust or aerosols.[6][7] Prevent all contact with skin and eyes.[6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling.[6][8] Do not eat, drink, or smoke in the work area.[4]

  • Spill Management: In case of a spill, avoid creating dust.[5] Sweep up the solid material and place it into a suitable, closed container for disposal.[5][6]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Recommended long-term storage temperature is -20°C, and for short-term, 2-8°C.[5]

Emergency First-Aid Protocols

Immediate and appropriate first-aid measures are critical in the event of an exposure.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][6]

  • After Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[2][3]

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[6][8]

  • After Swallowing: Do NOT induce vomiting.[8] Clean the mouth with water and seek immediate medical attention.[6]

Disposal Plan

Waste from this compound is classified as hazardous waste and must be disposed of accordingly.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations.[1][2] Place waste in a suitable, closed, and labeled container.

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 646-30-0[1]
Molecular Formula C₁₉H₃₈O₂[9]
Molar Mass 298.50 g/mol [10]
Appearance White flakes or powder[6][10]
Melting Point 68 - 70 °C (154.4 - 158 °F)[6][10]
Boiling Point 297 °C (566.6 °F) at 100 mmHg[6]
Solubility in Water Insoluble[10]
Occupational Exposure Limits Not established[6]

Procedural Workflow and Diagrams

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Task Assess Task: - Potential for dust/aerosol generation? - Potential for splashing? Start->Assess_Task Base_PPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Assess_Task->Base_PPE No Dust / No Splashing Face_Shield Add Face Shield Assess_Task->Face_Shield Splashing Potential Respirator Add Particulate Respirator Assess_Task->Respirator Dust/Aerosol Potential Proceed Proceed with Experiment Base_PPE->Proceed Face_Shield->Base_PPE Respirator->Base_PPE

Caption: PPE selection workflow for this compound handling.

References

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